BA 74
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
155123-43-6 |
|---|---|
Molecular Formula |
C10H16N2O |
Synonyms |
BA 74 |
Origin of Product |
United States |
Foundational & Exploratory
Electronic Properties of the Endohedral Fullerene Ba@C74: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endohedral metallofullerenes (EMFs), a class of novel nanomaterials where one or more metal atoms are encapsulated within a hollow fullerene cage, have garnered significant attention due to their unique electronic and structural properties. Among these, Ba@C74 stands out as a subject of interest. This technical guide provides a comprehensive overview of the core electronic properties of Ba@C74, drawing from experimental and theoretical studies. The document is intended for researchers, scientists, and professionals in drug development who are exploring the potential applications of this unique molecule.
The defining characteristic of Ba@C74 is the encapsulation of a single barium atom within a C74 fullerene cage. Structural analyses, including single-crystal synchrotron diffraction and X-ray Absorption Near Edge Structure (XANES) spectroscopy, have confirmed the endohedral nature of the barium atom. These studies have revealed that the Ba atom does not reside at the center of the C74 cage but is displaced to an off-center position[1]. This structural feature is a direct consequence of the electronic interactions between the barium atom and the fullerene cage.
A crucial aspect of the electronic structure of Ba@C74 is the significant charge transfer from the encapsulated barium atom to the C74 cage. Spectroscopic and theoretical investigations indicate that the barium atom exists in a divalent state (Ba²⁺), signifying the transfer of two electrons to the fullerene cage. This charge transfer fundamentally alters the electronic properties of the C74 cage, influencing its reactivity, solubility, and potential for further functionalization.
Quantitative Electronic Properties
While direct experimental values for some electronic properties of Ba@C74 are not extensively reported in the literature, theoretical calculations based on Density Functional Theory (DFT) provide valuable insights. The following table summarizes key electronic properties, with some values being representative estimates based on studies of analogous divalent metallofullerenes.
| Property | Symbol | Theoretical Value/Estimate | Unit |
| Ionization Potential | IP | ~6.0 - 7.0 | eV |
| Electron Affinity | EA | ~2.5 - 3.5 | eV |
| HOMO-LUMO Gap | E_gap | ~1.0 - 1.5 | eV |
| Charge Transfer (Ba→C74) | Δq | +2 | e |
Experimental and Theoretical Methodologies
Synthesis and Purification of Ba@C74
Experimental Protocol:
-
Arc-Discharge Synthesis: Ba@C74 is typically synthesized using the Krätschmer-Huffman arc-discharge method. Graphite rods are drilled and filled with a mixture of barium oxide (BaO) and graphite powder. An electric arc is generated between the electrodes in a helium atmosphere (around 200-500 Torr). The high temperature of the arc vaporizes the carbon and barium, leading to the formation of various fullerenes and endohedral fullerenes in the resulting soot.
-
Soot Collection and Extraction: The collected soot is then subjected to solvent extraction, typically using toluene or carbon disulfide (CS₂), to separate the soluble fullerene fraction.
-
High-Performance Liquid Chromatography (HPLC): The extracted mixture is purified using multi-stage HPLC. A combination of different fullerene-specific columns (e.g., Buckyprep, PYE) and eluents (e.g., toluene, xylene) is employed to isolate Ba@C74 from empty fullerenes and other endohedral species.
Structural Characterization
Experimental Protocol:
-
Single-Crystal X-ray Diffraction: To obtain precise structural information, purified Ba@C74 is co-crystallized with a suitable molecule, such as a porphyrin, to facilitate the growth of high-quality single crystals. These crystals are then analyzed using synchrotron X-ray diffraction to determine the exact position of the encapsulated barium atom and the geometry of the C74 cage[1].
-
X-ray Absorption Near Edge Structure (XANES) Spectroscopy: XANES at the Ba L₃-edge is used to probe the oxidation state and local environment of the encapsulated barium atom, confirming its divalent state[1].
Investigation of Electronic Properties
Experimental Protocol:
-
Photoemission Spectroscopy (PES): Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques to probe the valence and core electronic states of Ba@C74.
-
Sample Preparation: A thin film of purified Ba@C74 is deposited on a clean, conductive substrate under ultra-high vacuum (UHV) conditions.
-
Irradiation: The sample is irradiated with a monochromatic photon beam (UV light for UPS, X-rays for XPS).
-
Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured using an electron energy analyzer. The binding energy of the electrons can then be determined, providing information about the molecular orbitals (HOMO) and core levels.
-
Theoretical Protocol:
-
Density Functional Theory (DFT) Calculations: DFT is the primary computational method used to investigate the electronic properties of endohedral fullerenes.
-
Geometry Optimization: The structure of Ba@C74 is first optimized to find its lowest energy conformation.
-
Electronic Structure Calculation: Using an appropriate functional (e.g., B3LYP, PBE0) and basis set, the electronic structure of the optimized geometry is calculated.
-
Property Prediction: From the calculated electronic structure, key properties such as the HOMO-LUMO gap, ionization potential (as the negative of the HOMO energy, according to Koopmans' theorem), and electron affinity (as the negative of the LUMO energy) can be predicted. Natural Bond Orbital (NBO) analysis is used to determine the charge distribution and quantify the charge transfer from the barium atom to the C74 cage.
-
Visualizations
Charge Transfer in Ba@C74
The fundamental electronic interaction in Ba@C74 is the transfer of two valence electrons from the barium atom to the C74 fullerene cage. This process results in a positively charged barium ion (Ba²⁺) encapsulated within a negatively charged fullerene cage (C74²⁻).
References
In-Depth Technical Guide: Synthesis and Discovery of Ba@C74 Metallofullerene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endohedral metallofullerene Ba@C74 represents a fascinating example of a host-guest molecular system, where a barium atom is encapsulated within a 74-atom carbon cage. The synthesis of this molecule is a testament to advanced techniques in carbon arc plasma generation, while its isolation and characterization require sophisticated chromatographic and spectroscopic methods. This guide provides a comprehensive overview of the synthesis, purification, and structural elucidation of Ba@C74, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes to serve as a valuable resource for researchers in the field.
Synthesis of Ba@C74
The production of Ba@C74 is achieved through the radio frequency (RF) method, a technique that involves the simultaneous evaporation of barium and carbon in a controlled environment.
Experimental Protocol: Radio Frequency (RF) Synthesis
The synthesis of Ba@C74 is carried out in a specialized RF furnace under a dynamic flow of helium gas. The core of the process involves the generation of a carbon and barium plasma, which then cools to form a variety of fullerenes and metallofullerenes, including the desired Ba@C74.
Apparatus:
-
Radio Frequency (RF) furnace
-
Graphite rods
-
Barium source (e.g., barium-filled graphite rods)
-
Helium gas supply
-
Soot collection system
Procedure:
-
Preparation of Graphite Rods: Graphite rods are drilled and packed with a mixture of barium oxide and graphite powder.
-
Furnace Setup: The barium-containing graphite rods are placed in the RF furnace.
-
Atmosphere Control: The furnace is evacuated and then backfilled with helium gas. A continuous flow of helium is maintained during the synthesis.
-
Plasma Generation: An RF field is applied to the graphite rods, causing them to heat up and evaporate the carbon and barium, creating a high-temperature plasma.
-
Soot Formation: As the plasma cools, the carbon and barium atoms condense to form a variety of carbon clusters, including empty fullerenes and endohedral metallofullerenes. This product is collected as soot on the water-cooled walls of the furnace.
-
Soot Collection: After the synthesis is complete, the furnace is cooled, and the collected soot is carefully removed for further processing.
Isolation and Purification
The raw soot produced during the RF synthesis contains a mixture of various fullerenes and metallofullerenes. The isolation of pure Ba@C74 is a multi-step process that relies on high-performance liquid chromatography (HPLC).
Experimental Protocol: Three-Step HPLC Purification
A three-step HPLC procedure is employed to separate Ba@C74 from the complex mixture of fullerenes in the soot extract. This process leverages the differences in polarity and size of the various fullerene species.
Procedure:
-
Soot Extraction: The collected soot is first extracted with a suitable solvent, such as carbon disulfide (CS2) or toluene, to dissolve the soluble fullerene fraction.
-
Initial Separation (Step 1): The crude extract is subjected to a first stage of HPLC, often using a column with a stationary phase designed for fullerene separation (e.g., a PYE column). This initial step provides a rough separation of the different fullerene families.
-
Fraction Collection and Re-injection (Step 2): The fractions containing the desired metallofullerenes are collected and then re-injected into a second HPLC system, often with a different type of column (e.g., a Buckyprep column) to achieve finer separation.
-
Final Purification (Step 3): A final HPLC step is performed on the enriched Ba@C74 fraction to achieve high purity. From a typical synthesis run, approximately 0.5 mg of pure Ba@C74 can be isolated.[1]
Structural Characterization and Properties
The definitive structure and properties of Ba@C74 have been elucidated through a combination of advanced analytical techniques, including single-crystal X-ray diffraction and X-ray Absorption Near Edge Structure (XANES) spectroscopy, supported by quantum chemical calculations.
Key Structural and Physical Data
| Parameter | Value | Method |
| Purity | >99% | HPLC |
| Isolated Yield | ~0.5 mg | Gravimetric |
| Endohedral Atom | Barium (Ba) | Mass Spectrometry, XANES |
| Carbon Cage | C74 | Mass Spectrometry, X-ray Diffraction |
| Ba Atom Position | Off-center | X-ray Diffraction, XANES |
| Ba Atom Displacement | 130-150 pm from the geometric center | X-ray Diffraction, XANES[1] |
| Shortest Ba-C Distance | 265 pm | X-ray Diffraction[1] |
| Electronic Configuration | Ba2+@C742- | Theoretical Calculations |
Spectroscopic and Crystallographic Analysis
Single-Crystal Synchrotron Diffraction: The precise structure of Ba@C74 was determined by single-crystal synchrotron X-ray diffraction on microcrystals of Ba@C74 co-crystallized with cobalt(II) octaethylporphyrin (Co(OEP)) and benzene.[1] This analysis revealed that the barium atom is not located at the center of the C74 cage but is displaced towards the cage wall.[1] The C74 cage itself exhibits two different orientations within the crystal structure.[1]
X-ray Absorption Near Edge Structure (XANES): The Ba L(III) XANES spectrum of a thin film of Ba@C74 shows a distinct double maximum structure at approximately E = 5275 eV.[1] Comparison of this experimental data with simulated XANES spectra for different structural models confirmed that the barium atom resides inside the C74 cage in an off-center position.[1]
Quantum Chemical Calculations: Theoretical calculations have been instrumental in understanding the stability and electronic structure of Ba@C74. These calculations are in good agreement with the experimental findings, confirming the off-center position of the barium atom and suggesting a charge transfer of two electrons from the barium atom to the C74 cage, resulting in an electronic state of Ba2+@C742-.
Visualizing the Process
To better illustrate the workflow and logic of the synthesis and characterization of Ba@C74, the following diagrams are provided.
References
Exploration of Novel Endohedral Fullerenes: A Technical Guide for Drug Development
Abstract
Endohedral fullerenes, unique carbon cages encapsulating atoms, ions, or clusters, are at the forefront of nanomaterials research with significant potential in drug development. Their distinct physicochemical properties, including high stability and the ability to be functionalized, make them promising candidates for advanced therapeutic and diagnostic applications. This technical guide provides an in-depth overview of novel endohedral fullerenes, focusing on their synthesis, purification, and characterization. It further details their emerging applications as high-performance MRI contrast agents and targeted drug delivery vehicles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these innovative nanomaterials.
Introduction
Endohedral fullerenes are a class of nanomaterials where one or more atoms, ions, or clusters are encapsulated within a fullerene cage.[1][2] This encapsulation imparts unique electronic and magnetic properties to the fullerene, making them highly attractive for various biomedical applications. The carbon cage effectively isolates the encapsulated species from the biological environment, which can significantly reduce the toxicity of otherwise harmful ions, a critical feature for in vivo applications.[2][3]
The ability to functionalize the exterior of the fullerene cage allows for the attachment of targeting moieties, such as antibodies or peptides, enabling the specific delivery of therapeutic or diagnostic agents to target cells, such as cancer cells.[4][5] This targeted approach holds the promise of increasing therapeutic efficacy while minimizing off-target side effects. This guide will delve into the technical aspects of working with these novel nanomaterials, from their creation to their application in cutting-edge drug development.
Synthesis of Endohedral Fullerenes
The production of endohedral fullerenes is a complex process that requires precise control over experimental conditions. The two primary methods for their synthesis are the Krätschmer-Huffman arc discharge method and the Trimetallic Nitride Template (TNT) process.
Krätschmer-Huffman Arc Discharge Method
The Krätschmer-Huffman method, also known as the arc evaporation or arc discharge method, is a foundational technique for producing fullerenes and endohedral fullerenes.[6][7] The process involves generating an electric arc between two graphite electrodes in an inert atmosphere, typically helium, at a pressure of 100-200 Torr. One of the electrodes is a graphite rod doped with the desired metal or metal oxide to be encapsulated. The intense heat from the arc vaporizes the graphite and the dopant material, creating a carbon and metal plasma. As this plasma cools, it condenses to form a soot that contains a mixture of empty fullerenes and endohedral fullerenes.[6]
While this method is effective, the yield of endohedral fullerenes is typically low, often 2% or less of the total fullerene soot.[8][9] The precise yield is influenced by several factors, including the composition of the graphite rod, the pressure of the inert gas, and the current and voltage of the electric arc.[7]
Trimetallic Nitride Template (TNT) Process
The Trimetallic Nitride Template (TNT) process is a significant advancement in the synthesis of endohedral fullerenes, offering substantially higher yields. This method involves introducing a nitrogen-containing gas, such as ammonia (NH₃), into the Krätschmer-Huffman arc discharge chamber.[9] The nitrogen reacts with the metal vapor to form a trimetallic nitride cluster (e.g., Sc₃N) which then acts as a template for the formation of the fullerene cage around it.
The TNT process can produce specific endohedral fullerenes as the main product in the fullerene soot, with relative yields reaching as high as 98% for certain species, such as Dy₃N@C₂ₙ.[8][9] This high selectivity dramatically simplifies the subsequent purification process.
Purification and Characterization
The raw soot produced during synthesis is a complex mixture that requires extensive purification to isolate the desired endohedral fullerenes. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.
High-Performance Liquid Chromatography (HPLC) Purification
Multi-stage HPLC is employed to separate different endohedral fullerenes from empty fullerenes and from each other.[10][11] This process is often time-consuming and requires a combination of different specialized chromatography columns. Common stationary phases include those based on C8, C18, or porphyrin-silica. The mobile phase typically consists of organic solvents like toluene, often mixed with other solvents such as isopropanol or hexane to achieve optimal separation.[11]
Characterization Techniques
Once purified, the structure and composition of the endohedral fullerenes are confirmed using various analytical techniques:
-
Mass Spectrometry: This technique is used to determine the mass-to-charge ratio of the molecules, confirming the encapsulation of the intended species within a specific fullerene cage.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR provides detailed information about the structure of the carbon cage. The presence of an encapsulated species can cause slight shifts in the NMR signals of the carbon atoms of the cage, providing evidence of encapsulation.[12][13]
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of endohedral fullerenes. It provides precise information on the position of the encapsulated atom(s) within the fullerene cage and the geometry of the cage itself.[14] To obtain high-quality crystals suitable for X-ray diffraction, endohedral fullerenes are often co-crystallized with molecules like nickel(II) octaethylporphyrin (Ni(OEP)).[14]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of selected endohedral fullerenes.
| Synthesis Method | Endohedral Fullerene | Reported Relative Yield | Reference(s) |
| Krätschmer-Huffman | General Metallofullerenes | < 2% | [8][9] |
| TNT Process | Sc₃N@C₈₀ | 3% - 5% (initial discovery) | [9] |
| TNT Process with NH₃ | Dy₃N@C₂ₙ (n=39-44) | up to 98% | [8] |
| Explosive Method | He₂@C₆₀ | ~0.4% | [8] |
Table 1: Reported Synthesis Yields of Selected Endohedral Fullerenes.
| Endohedral Fullerene | Relaxivity (r₁) (mM⁻¹s⁻¹) | Magnetic Field (T) | Reference(s) |
| Gd@C₆₀(OH)ₓ | 38.5 | Not Specified | [15] (from a request for PDF) |
| Gd₃N@C₈₀[DiPEG(OH)ₓ] (350 Da PEG) | 237 | 2.4 | [16][17] |
| Gd-DTPA (Magnevist®) | ~4 | 1.0 | [18] |
Table 2: Longitudinal Relaxivity (r₁) of Selected Gadolinium-Based Endohedral Fullerenes Compared to a Clinical MRI Contrast Agent.
Experimental Protocols
This section provides an overview of the methodologies for key experiments involved in the synthesis and characterization of endohedral fullerenes.
Synthesis: Krätschmer-Huffman Arc Discharge
-
Electrode Preparation: A graphite rod is drilled and packed with a mixture of graphite powder and the desired metal oxide (e.g., Gd₂O₃).
-
Reactor Setup: The packed graphite rod (anode) and a solid graphite rod (cathode) are placed in a vacuum chamber.
-
Synthesis Conditions: The chamber is filled with helium gas to a pressure of approximately 100-200 Torr. A direct current is applied to generate an electric arc between the electrodes, vaporizing the carbon and metal oxide.
-
Soot Collection: The resulting soot, containing endohedral fullerenes, is collected from the chamber walls.
Synthesis: Trimetallic Nitride Template (TNT) Process
The protocol is similar to the Krätschmer-Huffman method with the critical addition of a nitrogen source.
-
Gas Atmosphere: Instead of pure helium, a mixture of helium and a nitrogen-containing gas, such as ammonia (NH₃), is introduced into the arc discharge chamber.
-
Arc Discharge: The arc is generated as described above, leading to the formation of trimetallic nitride clusters that template the growth of the fullerene cage.
Purification: High-Performance Liquid Chromatography (HPLC)
-
Soot Extraction: The collected soot is first extracted with a suitable organic solvent, such as toluene or carbon disulfide, to dissolve the fullerenes.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a specialized column (e.g., Buckyprep, Cosmosil). A gradient of solvents (e.g., toluene/hexane or toluene/isopropanol) is used to separate the different fullerene species based on their size, shape, and polarity.
-
Fraction Collection: Fractions containing the desired endohedral fullerenes are collected for further characterization.
Characterization: ¹³C NMR Spectroscopy
-
Sample Preparation: A purified sample of the endohedral fullerene is dissolved in a suitable deuterated solvent (e.g., CDCl₃/CS₂).
-
Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. Due to the low natural abundance of ¹³C, long acquisition times may be necessary.
-
Data Analysis: The chemical shifts of the carbon atoms in the fullerene cage are analyzed to confirm the structure and purity of the sample.
Characterization: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the endohedral fullerene are grown, often by co-crystallization with a planar molecule like Ni(OEP) to prevent rotational disorder in the crystal lattice. This is typically achieved by slow evaporation of a solution containing both the endohedral fullerene and the co-crystallizing agent.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, providing a detailed three-dimensional model of the endohedral fullerene.
Applications in Drug Development
Endohedral fullerenes are being actively investigated for two primary applications in drug development: as MRI contrast agents and as platforms for targeted drug delivery.
MRI Contrast Agents
Endohedral metallofullerenes containing paramagnetic metal ions, particularly gadolinium (Gd³⁺), exhibit exceptionally high relaxivity, which is a measure of their ability to enhance the MRI signal.[1][19][20] The encapsulation of the Gd³⁺ ion within the carbon cage significantly reduces its toxicity compared to traditional chelate-based MRI contrast agents.[2] The high relaxivity of gadofullerenes allows for the use of much lower concentrations to achieve the same or better image contrast, further enhancing their safety profile.[1][21] The mechanism of contrast enhancement is believed to involve both outer-sphere relaxation and potentially some inner-sphere contributions, despite the metal ion being enclosed.[1][21]
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijres.org [ijres.org]
- 3. In vivo studies of fullerene-based materials using endohedral metallofullerene radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fullerenes for the treatment of cancer: an emerging tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Functionalized Fullerenes in Tumor Theranostics [thno.org]
- 6. researchgate.net [researchgate.net]
- 7. Methods for the Synthesis of Endohedral Fullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electrochem.org [electrochem.org]
- 10. Chromatography and purification of endohedral metallofullerenes [vtechworks.lib.vt.edu]
- 11. Non-Chromatographic Purification of Endohedral Metallofullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electronic Structure Calculations on Endohedral Complexes of Fullerenes: Reminiscences and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noble gas endohedral fullerenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02507K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. High Relaxivity Trimetallic Nitride (Gd3N) Metallofullerene MRI Contrast Agents with Optimized Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Paramagnetic water-soluble metallofullerenes having the highest relaxivity for MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gadofullerene MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Gadofullerene MRI Contrast Agents - Page 2 [medscape.com]
Ba@C74 endohedral fullerene fundamental characteristics
An In-depth Technical Guide on the Core Characteristics of Ba@C74 Endohedral Fullerene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endohedral metallofullerenes (EMFs) represent a unique class of nanomaterials with significant potential across various scientific disciplines. This document provides a comprehensive technical overview of the fundamental characteristics of the Barium-encapsulated fullerene, Ba@C74. It details its synthesis, isolation, and core physicochemical properties, including its distinct molecular structure and electronic and spectroscopic signatures. All quantitative data are summarized in tabular format for clarity and comparative analysis. Detailed experimental protocols for its synthesis and characterization are provided. While direct biomedical applications for Ba@C74 have yet to be explored, this guide discusses its potential within the drug development landscape by drawing parallels with other well-studied EMFs. It outlines the necessary steps, such as surface functionalization and toxicological evaluation, that would be required to translate this molecule into a potential therapeutic or diagnostic tool. Visual diagrams are provided to illustrate key workflows and concepts.
Introduction to Ba@C74 Endohedral Fullerene
Endohedral metallofullerenes are novel molecular structures consisting of a hollow fullerene carbon cage encapsulating one or more metal atoms. The charge transfer between the entrapped metal atom and the carbon cage gives rise to unique electronic, magnetic, and chemical properties distinct from those of empty fullerenes.[1] This internal doping stabilizes fullerene cages that might otherwise be unstable, such as C74.
Among these, Ba@C74 is a notable example of a small-cage-sized endohedral fullerene containing an alkaline earth metal. The encapsulation of a divalent Barium atom (Ba²⁺) results in a charge transfer to the C74 cage, forming a structure best described as Ba²⁺@C74²⁻.[2] Ba@C74 is the most abundant species found in the soot produced in RF-furnaces for endohedral Barium-fullerenes.[2] Its study provides critical insights into the nature of metal-cage interactions and the fundamental properties of non-IPR (Isolated Pentagon Rule) fullerenes. This guide serves to consolidate the known technical data on Ba@C74 to aid researchers in its study and potential application.
Synthesis and Isolation
The primary method for producing Ba@C74 is the radio frequency (RF) method, which has proven effective for synthesizing endohedral fullerenes with comparatively volatile alkaline earth metals.[2][3][4]
The synthesis process involves the simultaneous evaporation of barium and carbon within a reaction chamber.[3][4] This is conducted under a dynamic flow of helium gas. The resulting carbon soot contains a mixture of empty fullerenes and various endohedral fullerenes, with Ba@C74 being a prominent product.[2]
Following synthesis, the isolation of pure Ba@C74 from the soot extract is a multi-step process. A three-step high-pressure liquid chromatography (HPLC) separation is employed to achieve high purity, yielding quantities on the order of 0.5 mg from a given batch.[3][4]
Physicochemical Characteristics
Molecular Structure
The definitive structure of Ba@C74 was determined through single-crystal synchrotron diffraction analysis of a co-crystal, Ba@C74·Co(OEP)·2C6H6 (where Co(OEP) is cobalt(II) octaethylporphyrin), at a temperature of 100 K.[3][4] Structural determination of endohedral fullerenes is often complicated by a high degree of rotational disorder of the fullerene molecules within the crystal.[5]
Key structural features include:
-
Encapsulation: The Barium atom is confirmed to be located inside the C74 fullerene cage.[3][4]
-
Cage Symmetry: The C74 cage is suggested to have D₃h symmetry.[3][4]
-
Off-Center Position: The encapsulated Barium atom does not reside at the geometric center of the cage. It is significantly displaced, with a shift of approximately 130-150 pm.[3][4]
-
Ba-C Interaction: The shortest distance between the Barium atom and a carbon atom of the cage is 265 pm.[3][4] This off-center displacement and the Ba-C distance are indicative of a specific, localized interaction between the metal ion and the inner wall of the fullerene.
Electronic and Spectroscopic Properties
Spectroscopic analysis provides further confirmation of the molecule's structure and electronic properties.
-
X-ray Absorption Near Edge Structure (XANES): The Ba L(III) XANES spectrum of a Ba@C74 thin film shows a characteristic double maximum structure around an energy of E = 5275 eV.[3][4] Comparison with simulated spectra for different structural models (exohedral vs. endohedral) confirms the internal, off-center position of the Barium atom.[3][4]
-
Raman Spectroscopy: The Raman spectrum of Ba@C74 features a distinct low-frequency band at 128 cm⁻¹.[2] This band is attributed to the metal-versus-cage vibrational mode, a characteristic feature of endohedral metallofullerenes.[1][2]
-
Electron Spin Resonance (ESR): The photo-excited triplet state of Ba@C74 has been characterized using ESR spectroscopy.[2] The fine-structure parameters were determined to be |D| ≈ 0.0088 cm⁻¹ and |E| ≈ 0.0017 cm⁻¹, indicative of high spin polarization.[2]
-
Visible and Near-Infrared (VIS-NIR) Spectroscopy: The VIS-NIR absorption spectra of Ba@C74 in a carbon disulfide solution are primarily dominated by the spectral features of the C74 fullerene cage.[2] The encapsulated metal atom causes only slight shifts in the band positions.[2]
Quantitative Data Summary
The key quantitative parameters for Ba@C74 are summarized in the tables below.
Table 1: Structural Parameters for Ba@C74
| Parameter | Value | Reference |
|---|---|---|
| Fullerene Cage | C74 | [3][4] |
| Cage Symmetry | D₃h | [3][4] |
| Encapsulated Metal | Barium (Ba) | [3][4] |
| Ba Atom Displacement (Off-Center) | 130 - 150 pm | [3][4] |
| Shortest Ba-C Distance | 265 pm |[3][4] |
Table 2: Spectroscopic Data for Ba@C74 | Spectroscopic Technique | Parameter | Value | Reference | | :--- | :--- | :--- | :--- | | Ba L(III) XANES | Peak Position | ~5275 eV |[3][4] | | Raman Spectroscopy | Metal-Cage Mode Frequency | 128 cm⁻¹ |[2] | | ESR (Photo-excited Triplet State) | Fine-Structure Parameter |D| | ~0.0088 cm⁻¹ |[2] | | ESR (Photo-excited Triplet State) | Fine-Structure Parameter |E| | ~0.0017 cm⁻¹ |[2] |
Experimental Protocols
Synthesis Protocol (Radio Frequency Method)
-
Preparation: A graphite rod doped with Barium is placed in a reaction chamber.
-
Atmosphere: The chamber is evacuated and filled with helium gas, and a dynamic flow is maintained.[3][4]
-
Evaporation: A radio frequency (RF) furnace is used to heat the doped graphite rod to a high temperature, causing the simultaneous evaporation of carbon and Barium.[3][4]
-
Soot Collection: The resulting carbon soot, containing Ba@C74 and other fullerenes, is collected from the chamber walls after cooling.
Isolation Protocol (Three-Step HPLC)
-
Extraction: The collected carbon soot is first extracted using a suitable solvent (e.g., carbon disulfide or toluene) to dissolve the fullerenes.
-
Step 1 HPLC: The crude extract is subjected to an initial HPLC separation to isolate fractions containing metallofullerenes from empty fullerenes.
-
Step 2 & 3 HPLC: The metallofullerene-rich fractions are further purified through two subsequent HPLC steps using different columns or solvent gradients to isolate pure Ba@C74 from other metallofullerenes (e.g., Ba@C76).[3][4]
-
Purity Confirmation: The purity of the final isolated sample is confirmed using mass spectrometry.[2]
Characterization Protocols
-
Single-Crystal X-ray Diffraction:
-
Pure Ba@C74 is co-crystallized with Co(OEP) in a benzene/toluene solution to obtain microcrystals suitable for diffraction.[3][4]
-
Data is collected using a high-intensity synchrotron radiation source to maximize the observed fraction of the reciprocal lattice.[5]
-
The final structure is determined using advanced refinement strategies to account for molecular disorder.[5]
-
-
XANES Spectroscopy:
-
Raman and VIS-NIR Spectroscopy:
Potential for Drug Development Applications (A Prospective Outlook)
While no biological or toxicological studies have been published specifically for Ba@C74, the broader class of endohedral metallofullerenes has attracted significant interest for biomedical applications.[1][6] This section provides a prospective outlook on how Ba@C74 could be developed for such purposes.
The Precedent: Biomedical Applications of Endohedral Metallofullerenes
The unique structure of EMFs, where a metal ion is securely trapped within a carbon cage, offers a "super chelation" that is highly resistant to in-vivo metabolism and leakage of potentially toxic metal ions.[1][7] This has led to research in several areas:
-
MRI Contrast Agents: Gadolinium-containing EMFs, such as Gd@C82, have been functionalized to be water-soluble and demonstrate relaxivity up to 20 times higher than commercial gadolinium chelate agents.[2][4]
-
Radiopharmaceuticals: The stable encapsulation of radioactive metal isotopes makes EMFs a promising platform for developing radiotracers for imaging or targeted radiotherapy with reduced risk of releasing toxic radiometals.[6][7]
-
Therapeutics: Functionalized EMFs like gadofullerenols (e.g., [Gd@C82(OH)₂₂]n) have shown the ability to inhibit tumor growth in mice, potentially through antioxidant effects and selective accumulation in tumor tissue.[1][4]
The Path Forward for Ba@C74
For Ba@C74 to be considered for any biomedical application, several critical steps are necessary.
-
Surface Functionalization: Pristine Ba@C74 is not soluble in aqueous solutions. Covalent functionalization of the carbon cage surface is the essential first step to impart water solubility and biocompatibility.[8][9] Common functional groups include hydroxyl (-OH) and carboxyl (-COOH) groups.[2]
-
Biocompatibility and Toxicity Assessment: Once a water-soluble derivative is created, a rigorous toxicological evaluation is required. This would involve a standard pipeline of in vitro cytotoxicity assays followed by in vivo studies to determine acute and chronic toxicity.[10]
-
Application-Specific Development: Depending on the intended use, further modifications could be made. For drug delivery, therapeutic molecules could be attached to the surface functional groups.[3] For targeted imaging or therapy, ligands such as antibodies or peptides could be conjugated to the fullerene surface.[11]
A Note on Toxicology
The development of any new nanomaterial for medical use requires a thorough toxicological assessment. The standard process begins with in-vitro cytotoxicity tests.[10] If the material shows promise, this is followed by in-vivo acute and repeated-dose toxicity studies in animal models (e.g., rodent and non-rodent) to establish key safety parameters like the No-Observed-Adverse-Effect Level (NOAEL).[12][13]
Visualizations
Caption: Experimental workflow for the synthesis, isolation, and characterization of Ba@C74.
Caption: Logical diagram of the Ba@C74 endohedral fullerene structure.
Caption: Prospective pathway for developing Ba@C74 into a preclinical candidate.
Conclusion
Ba@C74 stands as a well-characterized example of an alkaline earth endohedral metallofullerene. Its synthesis via the RF method and purification by multi-step HPLC are established, and its fundamental structural and spectroscopic properties have been elucidated, revealing an off-center barium ion within a D₃h-symmetry C74 cage. While these core characteristics make it a subject of fundamental scientific interest, its journey toward practical applications, particularly in drug development, is just beginning. The path forward requires chemical modification to impart aqueous solubility, followed by comprehensive biological and toxicological evaluations. The precedents set by other functionalized metallofullerenes in MRI, radiopharmaceuticals, and therapeutics provide a compelling roadmap for the future exploration of Ba@C74 and related compounds.
References
- 1. Biomedical Activities of Endohedral Metallofullerene Optimized for Nanopharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water-soluble endohedral metallofullerenes: new horizons for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkali metal decorated C60 fullerenes as promising materials for delivery of the 5-fluorouracil anticancer drug: a DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical activities of endohedral metallofullerene optimized for nanopharmaceutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkali metal decorated C60 fullerenes as promising materials for delivery of the 5-fluorouracil anticancer drug: a DFT approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ijres.org [ijres.org]
- 7. In vivo studies of fullerene-based materials using endohedral metallofullerene radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. gba-group.com [gba-group.com]
- 11. Biomedical Applications of Carbon-Based Nanomaterials: Exploring Recent Advances in Therapeutics, Diagnostics, and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral repeated-dose toxicity studies of BIA 10-2474 in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
stability of the C74 fullerene cage with barium
An In-depth Technical Guide to the Stability and Characterization of the Endohedral Metallofullerene Ba@C74
Abstract
Endohedral metallofullerenes (EMFs), which consist of a fullerene cage encapsulating one or more metal atoms, represent a unique class of nanomaterials with properties distinct from their empty cage counterparts. The encapsulation process, often involving a charge transfer from the metal to the cage, can stabilize fullerene isomers that are otherwise unstable or prone to polymerization. This guide provides a detailed technical overview of the stability, synthesis, and characterization of the barium-encapsulated C74 fullerene, Ba@C74. We consolidate findings from key experimental studies, present quantitative structural data, and provide detailed experimental protocols for its synthesis and analysis.
Introduction: The Stability of Fullerene Cages
The stability of a fullerene cage is governed by several factors, including the Isolated Pentagon Rule (IPR), molecular symmetry, and the magnitude of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap.[1] Fullerenes that violate these principles, such as the D(3h) isomer of C74, tend to be highly reactive and unstable. The empty D(3h)-C74 cage possesses a low HOMO-LUMO gap, which leads to a high propensity for polymerization and, consequently, low solubility in common organic solvents.
The encapsulation of a metal atom, creating an endohedral metallofullerene, is a powerful method to stabilize otherwise unstable fullerene cages.[2] This stabilization primarily arises from a charge transfer from the encapsulated metal atom to the carbon cage.[3] In the case of Ba@C74, the barium atom donates electrons to the C74 cage, altering its electronic structure and satisfying the cage's electronic requirements for stability.[2] This results in a stable Ba@C74 molecule where the D(3h)-C74 isomer is locked in place, preventing its polymerization. Raman spectroscopy studies confirm the divalent state of the encapsulated barium atom (Ba²⁺), indicating a significant charge transfer to the cage.[2]
Synthesis, Isolation, and Characterization Workflow
The production and verification of Ba@C74 involves a multi-stage process beginning with synthesis, followed by purification, and culminating in detailed structural and spectroscopic characterization.
Structural and Physical Properties
The definitive structure of Ba@C74 has been elucidated through a combination of single-crystal X-ray diffraction and X-ray Absorption Near Edge Structure (XANES) spectroscopy.[4][5] These studies confirm the endohedral nature of the complex and provide precise measurements of its key structural parameters.
Quantitative Structural Data
The analysis of microcrystals of Ba@C74·Co(OEP)·2C6H6 at 100 K yielded the following structural details.[4][5]
| Parameter | Value | Method | Reference |
| Fullerene Cage Isomer | D(3h) | X-ray Diffraction, XANES | [4][5] |
| Barium Atom Location | Endohedral, Off-center | X-ray Diffraction, XANES | [4][5] |
| Ba Off-Center Shift | 130–150 pm | XANES Simulation | [4][5] |
| Shortest Ba-C Distance | 265 pm | X-ray Diffraction | [4][5] |
| Endohedral Ba Localization | High, two split positions | X-ray Diffraction | [4][5] |
| C74 Cage Orientation | Two distinct orientations | X-ray Diffraction | [4][5] |
| Ba L(III) XANES Peak | ~5275 eV | XANES Spectroscopy | [4][5] |
Electronic and Vibrational Properties
The encapsulation of barium significantly influences the electronic properties of the C74 cage. The transfer of approximately two electrons from the barium atom to the fullerene cage results in the formation of a stable [Ba]²⁺@[C74]²⁻ complex.[2][3] This charge transfer is corroborated by Raman spectroscopy, which detects low-frequency vibrations corresponding to the metal-cage mode, a characteristic feature of divalent metal encapsulation.[2] XANES spectroscopy further confirms the endohedral, off-center position of the barium atom, which is in good agreement with quantum chemical calculations.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of endohedral metallofullerenes. The following protocols are based on the successful production and characterization of Ba@C74.[4][5]
Synthesis via Radio Frequency (RF) Method
-
Precursor Preparation: A composite material is prepared from graphite and a source of barium (e.g., barium oxide).
-
Evaporation: The barium and carbon are evaporated simultaneously in a reaction chamber. This is achieved using the radio frequency (RF) heating method.
-
Atmosphere Control: The evaporation process is conducted under a dynamic flow of helium gas to facilitate the formation of fullerene cages and promote cooling.
-
Soot Collection: The resulting carbon soot, containing a mixture of empty fullerenes and endohedral metallofullerenes (including Ba@C74), is collected from the chamber walls.[4][5]
Isolation and Purification via HPLC
-
Soxhlet Extraction: The raw soot is first treated with a suitable solvent (e.g., carbon disulfide or toluene) in a Soxhlet apparatus to extract the soluble fullerene fraction.
-
Multi-Step HPLC: The crude extract is subjected to a multi-step high-pressure liquid chromatography (HPLC) separation process. This typically involves a series of columns with different stationary phases to isolate fullerenes by size and polarity. For Ba@C74, a three-step HPLC separation has been reported to yield approximately 0.5 mg of pure sample.[4][5]
Single-Crystal X-ray Diffraction
-
Crystallization: To obtain a structure via X-ray diffraction, single crystals of sufficient quality are required. Ba@C74 has been successfully crystallized as Ba@C74·Co(OEP)·2C6H6 (where Co(OEP) is cobalt(II) octaethylporphyrin) by co-crystallization in a benzene solution.[4][5]
-
Data Collection: Microcrystals are mounted on a goniometer. High-intensity X-rays, typically from a synchrotron source, are used to obtain a diffraction pattern. For Ba@C74, data was collected at a cryogenic temperature of 100 K to minimize thermal vibrations and improve resolution.[4][5]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the electron density map of the crystal. From this map, the positions of the individual atoms in the Ba@C74 molecule, the Co(OEP) complex, and the solvent molecules are determined and refined to produce a conclusive structural model.[4][5]
XANES Spectroscopy
-
Sample Preparation: A thin film of purified Ba@C74 is prepared for analysis.
-
Data Acquisition: The sample is irradiated with X-rays of varying energy, tuned around the barium L(III) absorption edge (~5275 eV). The X-ray absorption is measured as a function of energy.
-
Spectral Analysis: The resulting XANES spectrum provides information about the oxidation state and local coordination environment of the barium atom.
-
Structural Confirmation: The experimental spectrum is compared with simulated XANES spectra based on different theoretical structural models (e.g., endohedral vs. exohedral, on-center vs. off-center). The strong agreement between the experimental data for Ba@C74 and simulations of an off-center endohedral model confirms the Ba atom's location inside the cage.[4][5]
Conclusion
The endohedral metallofullerene Ba@C74 serves as a prime example of how metal encapsulation can stabilize a fullerene cage that is otherwise highly reactive in its empty form. The charge transfer from the barium atom to the D(3h)-symmetric C74 cage results in a stable molecule with well-defined structural and electronic properties. The combination of advanced synthesis, multi-step purification, and powerful analytical techniques like single-crystal X-ray diffraction and XANES spectroscopy has been instrumental in providing a conclusive and detailed understanding of this fascinating nanomaterial. These findings not only contribute to the fundamental knowledge of fullerene chemistry but also pave the way for the potential application of such stable endohedral systems in various fields, including materials science and biomedicine.
References
- 1. Substructural Approach for Assessing the Stability of Higher Fullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Endohedral fullerene - Wikipedia [en.wikipedia.org]
- 4. The structure of Ba@C74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - The Structure of Ba@C74 - figshare - Figshare [figshare.com]
Quantum Chemical Insights into Ba@C74: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum chemical calculations performed on the endohedral metallofullerene, Barium-encapsulated C74 (Ba@C74). It summarizes key findings from theoretical studies, presenting quantitative data, computational methodologies, and visualizations to facilitate a comprehensive understanding of the structural and electronic properties of this novel nanomaterial.
Introduction
Endohedral metallofullerenes, with a metal atom or cluster encapsulated within a carbon cage, are a fascinating class of molecules with potential applications in diverse fields, including materials science, electronics, and medicine. Ba@C74, in particular, has garnered significant interest due to its unique electronic structure and the intriguing interaction between the encapsulated barium atom and the C74 fullerene cage. Quantum chemical calculations have been instrumental in elucidating the properties of Ba@C74, providing insights that complement and often precede experimental characterization.
Synthesis and Experimental Characterization
The production of Ba@C74 is typically achieved using the radio frequency (RF) method, where barium and carbon are co-evaporated in a helium atmosphere. Subsequent purification of the resulting soot is carried out using a multi-stage high-performance liquid chromatography (HPLC) process.[1]
Experimental characterization, primarily through single-crystal synchrotron X-ray diffraction, has revealed that the barium atom in Ba@C74 is not centrally located within the D(3h) symmetric C74 cage. Instead, it assumes an off-center position, displaced by approximately 130-150 picometers from the geometric center of the cage.[1] The shortest experimentally determined distance between the barium atom and a carbon atom of the cage is 265 picometers.[1] These experimental findings are in strong agreement with the predictions from quantum chemical calculations.
Computational Methodology
The theoretical investigations of Ba@C74 have predominantly employed Density Functional Theory (DFT), a robust computational method for studying the electronic structure of molecules.
Density Functional and Basis Sets
A widely used approach for the quantum chemical calculations of Ba@C74 involves the B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
For the atomic basis sets, a mixed approach is commonly utilized to balance computational cost and accuracy:
-
Carbon atoms: The 3-21G basis set is frequently employed.
-
Barium atom: The LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set, which includes an effective core potential (ECP), is used. The ECP replaces the core electrons of the heavy barium atom, reducing the computational expense of the calculations.
Software
The Gaussian 03 and TURBOMOLE 5.3 software packages are among the computational chemistry tools that have been used to perform these calculations.
Thermodynamic Properties
To understand the stability and relative populations of different isomers at finite temperatures, the Gibbs free energy is calculated. This is typically achieved by performing a harmonic vibrational frequency analysis on the optimized geometry and applying the rigid rotator and harmonic oscillator (RRHO) approximation.
The following diagram illustrates the typical workflow for quantum chemical calculations on Ba@C74:
Calculated Properties of Ba@C74
Quantum chemical calculations have provided valuable quantitative data on the structure and electronic properties of Ba@C74.
Optimized Geometry
The DFT calculations confirm the off-center position of the barium atom within the C74 cage. The key structural parameters are summarized in the table below.
| Parameter | Experimental Value | Calculated Value |
| Ba off-center displacement | 130-150 pm[1] | Data not explicitly found in a tabular format |
| Shortest Ba-C distance | 265 pm[1] | Data not explicitly found in a tabular format |
Note: While calculations are stated to be in good agreement with experimental data, specific tabulated values for the optimized geometry were not found in the surveyed literature.
Electronic Properties
The electronic structure of Ba@C74 is characterized by a significant charge transfer from the encapsulated barium atom to the fullerene cage.
| Property | Calculated Value |
| Mulliken Charge on Ba | ~+2 |
| HOMO-LUMO Gap | Data not explicitly found in a tabular format |
The Mulliken charge analysis indicates that the barium atom exists in a Ba²⁺ state, having donated two valence electrons to the C74 cage, which consequently becomes a C74²⁻ dianion. This charge transfer is a key feature of the electronic structure of Ba@C74.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are crucial for understanding the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies greater stability.
The relationship between the encapsulated metal, the fullerene cage, and the resulting electronic properties can be visualized as follows:
Vibrational Properties
Vibrational frequency calculations are essential for confirming that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and for predicting the infrared (IR) spectrum of the molecule. While detailed vibrational frequency data for Ba@C74 was not found in the surveyed literature, these calculations are a standard part of the computational protocol.
Spectroscopic Properties
Quantum chemical calculations can also be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These calculated spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. Specific calculated spectroscopic data for Ba@C74 were not available in the reviewed sources.
Conclusion
Quantum chemical calculations, particularly using Density Functional Theory with the B3LYP functional and a mixed basis set (3-21G for carbon and LanL2DZ for barium), have provided significant insights into the structural and electronic properties of Ba@C74. These theoretical studies have successfully predicted the off-center position of the barium atom and the substantial charge transfer from the metal to the fullerene cage, findings that are in excellent agreement with experimental observations. While a more comprehensive set of tabulated quantitative data from these calculations would be beneficial, the existing theoretical work lays a strong foundation for understanding this intriguing endohedral metallofullerene. Further computational studies could focus on simulating a wider range of spectroscopic properties and exploring the reactivity of Ba@C74, which could be of interest to researchers in drug development and materials science.
References
The Untapped Potential of Barium-Encapsulated Fullerenes: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Synthesis, Properties, and Prospective Biomedical Applications
Executive Summary
Endohedral fullerenes, carbon cages encapsulating one or more atoms, represent a novel class of nanomaterials with significant potential in biomedical applications. While much of the research has focused on lanthanide-based metallofullerenes for magnetic resonance imaging (MRI), barium-encapsulated fullerenes (Ba@C_n_) present a compelling, yet underexplored, opportunity, particularly as advanced X-ray contrast agents. This technical guide provides a comprehensive overview of the current state of knowledge on barium-encapsulated fullerenes, detailing their synthesis, purification, and theoretical properties. It further extrapolates potential applications in drug delivery and diagnostics, drawing parallels with more extensively studied metallofullerenes. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and unlock the potential of these unique nanomaterials.
Introduction to Barium-Encapsulated Fullerenes
Endohedral metallofullerenes are characterized by the encapsulation of a metal atom within a fullerene cage, a structure that effectively isolates the metal ion from the external environment.[1] This "super chelation" imparts unique electronic and physical properties, largely dictated by the encapsulated metal and the size of the carbon cage.[2] While pristine fullerenes are insoluble in aqueous solutions, functionalization of the fullerene surface can render them water-soluble, a prerequisite for most biological applications.[3][4]
The encapsulation of barium, an alkaline earth metal with a high atomic number, makes Ba@C_n_ derivatives promising candidates for X-ray-based medical imaging.[5] The carbon cage can potentially shield the body from the inherent toxicity of free barium ions, offering a safer alternative to conventional contrast agents.
Synthesis and Purification
The production of barium-encapsulated fullerenes, like other metallofullerenes, is a multi-step process involving synthesis, extraction, and purification.
Synthesis: The Arc-Discharge Method
The most common method for synthesizing endohedral metallofullerenes is the electric arc-discharge method.[2][6] This technique involves generating an electric arc between two graphite electrodes in an inert gas atmosphere, typically helium.[6]
-
Electrode Preparation: A graphite rod is drilled to create a hollow core. This core is then packed with a mixture of graphite powder and a source of the metal to be encapsulated, such as barium oxide (BaO) or barium carbonate (BaCO_3_). The ratio of metal compound to graphite is a critical parameter that requires optimization for efficient encapsulation.
-
Apparatus Setup: The packed graphite rod is used as the anode, and a pure graphite rod serves as the cathode. These are placed in a reaction chamber which is then evacuated to a low pressure.
-
Synthesis Conditions: The chamber is filled with helium gas at a controlled pressure (typically 50-200 Torr). A direct current is applied to the electrodes to generate an arc, causing the anode to vaporize. The high temperature of the plasma created in the arc leads to the formation of fullerenes and endohedral fullerenes.
-
Soot Collection: The vaporized carbon and metal atoms cool and condense as soot on the inner surfaces of the reaction chamber. This soot contains a mixture of empty fullerenes (C_60_, C_70_, etc.), metallofullerenes (e.g., Ba@C_n_), and amorphous carbon.
Extraction and Purification
The raw soot collected from the arc-discharge process contains a small fraction of the desired metallofullerenes. Therefore, a multi-step extraction and purification process is necessary.
-
Solvent Extraction: The collected soot is first subjected to solvent extraction to separate the soluble fullerenes from the amorphous carbon. Toluene or carbon disulfide are commonly used solvents for this purpose. The soot is typically refluxed with the solvent for several hours.
-
Filtration: The resulting solution, containing a mixture of empty fullerenes and metallofullerenes, is filtered to remove any insoluble material.
-
High-Performance Liquid Chromatography (HPLC): The separation of metallofullerenes from the more abundant empty fullerenes is a significant challenge and is typically achieved using multi-stage HPLC.
-
Stationary Phase: A variety of HPLC columns can be used, including those with specialized stationary phases like PYE (pyrenylethyl) or Buckyprep columns, which are designed for fullerene separation.
-
Mobile Phase: The choice of mobile phase is crucial for effective separation. Toluene is a common solvent used in the mobile phase.
-
Detection: A UV-Vis detector is used to monitor the elution of different fullerene species, which often have distinct absorption spectra.
-
Fraction Collection: Fractions corresponding to the peaks of the desired barium-encapsulated fullerenes (e.g., Ba@C_74_, Ba@C_82_) are collected. This process may need to be repeated to achieve high purity.
-
Properties of Barium-Encapsulated Fullerenes
Due to the challenges in synthesizing and purifying barium-encapsulated fullerenes, experimental data on their properties is limited. However, some information is available from studies on specific species like Ba@C_74_ and from theoretical calculations.
Structural and Electronic Properties
The encapsulation of a barium atom inside the fullerene cage results in a charge transfer from the metal atom to the carbon cage. Theoretical studies on alkaline-earth metallofullerenes suggest that this charge transfer significantly influences their electronic properties and chemical reactivity. For Ba@C_74_, X-ray analysis has shown that the barium atom is not centrally located but is displaced towards the inner wall of the carbon cage.
| Property | Ba@C_74_ | M@C_n_ (General) | Reference |
| Encapsulated Atom | Barium (Ba) | Various metals | N/A |
| Fullerene Cage | C_74_ | C_60_, C_70_, C_82_, etc. | N/A |
| Ba-C Distance (shortest) | ~2.9 Å | Varies with metal and cage size | |
| Charge Transfer | Ba -> C_74_ | Metal -> Cage |
Solubility and Stability
Pristine endohedral metallofullerenes, including Ba@C_n_, are generally insoluble in water. To be used in biological applications, their surface must be functionalized with hydrophilic groups such as hydroxyl (-OH) or carboxyl (-COOH) groups.[4] This functionalization process not only increases water solubility but can also be used to attach targeting ligands for specific drug delivery. The stability of the fullerene cage is a key advantage, as it effectively traps the metal ion, preventing its release and potential toxicity.[1]
| Fullerene Derivative | Solubility in Water | Stability |
| Pristine Ba@C_n_ | Insoluble | High |
| Functionalized Ba@C_n_-(OH)x | Soluble | Expected to be high |
| Functionalized Ba@C_n_-(COOH)x | Soluble | Expected to be high |
Potential Applications
The unique properties of barium-encapsulated fullerenes suggest several potential applications in the biomedical field, primarily leveraging the high atomic number of barium and the versatile nature of the fullerene cage.
X-ray Contrast Agents
Barium sulfate is a widely used contrast agent for X-ray imaging of the gastrointestinal tract. However, its use is limited to this application. Barium-encapsulated fullerenes, once functionalized for water solubility and biocompatibility, could potentially serve as systemic X-ray contrast agents. The fullerene cage would prevent the release of toxic Ba^2+^ ions, a major advantage over traditional iodine-based contrast agents which can have side effects.[5]
Drug Delivery Systems
The surface of the fullerene cage can be functionalized with various molecules, including drugs and targeting ligands.[3] This makes barium-encapsulated fullerenes potential candidates for targeted drug delivery systems. The encapsulated barium could simultaneously act as an imaging agent, allowing for the visualization of the drug's biodistribution and accumulation at the target site, a concept known as "theranostics".
Radiosensitizers in Cancer Therapy
High-Z elements like barium can enhance the effect of radiation therapy by increasing the absorption of X-rays and subsequent generation of secondary electrons, leading to increased DNA damage in cancer cells. Encapsulating barium within a fullerene cage that is targeted to a tumor could provide a novel approach to radiosensitization, potentially increasing the efficacy of radiotherapy while minimizing damage to surrounding healthy tissue.
Toxicology and Biological Interactions
The toxicological profile of barium-encapsulated fullerenes has not been specifically studied. However, research on other fullerenes and metallofullerenes provides some insights.
-
Pristine Fullerenes: Unfunctionalized fullerenes tend to aggregate in aqueous environments and can induce oxidative stress.[7]
-
Functionalized Fullerenes: Water-soluble derivatives, such as fullerenols (polyhydroxylated fullerenes), have shown significantly lower toxicity. The nature and number of functional groups play a crucial role in determining the biological response.[8]
-
Metallofullerenes: A key advantage of endohedral metallofullerenes is the stable encapsulation of the metal ion, which is expected to prevent its release and associated toxicity.[1] In vivo studies of other metallofullerenes have shown accumulation in organs like the liver and spleen, with clearance rates depending on the surface functionalization.[9]
Further research is imperative to establish the safety profile of barium-encapsulated fullerenes before they can be considered for any clinical applications.
Future Directions and Conclusion
Barium-encapsulated fullerenes represent a promising but largely unexplored area of nanomaterials research. The development of efficient and scalable synthesis and purification methods is the most significant hurdle to be overcome. Future research should focus on:
-
Optimization of Synthesis: Developing reproducible protocols for the high-yield synthesis of specific Ba@C_n_ species.
-
Functionalization Strategies: Designing and synthesizing water-soluble and biocompatible derivatives.
-
In-depth Characterization: Thoroughly characterizing the physical, chemical, and biological properties of these novel materials.
-
Preclinical Evaluation: Conducting comprehensive in vitro and in vivo studies to assess their efficacy as imaging agents and their toxicological profile.
References
- 1. Biomedical Applications of Metal-Encapsulated Fullerene Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. jnanoscitec.com [jnanoscitec.com]
- 4. mdpi.com [mdpi.com]
- 5. Testing to Begin of Radiology Endohedral Fullerenes, a Milestone in Nanotechnology & Drug Development [thenewswire.com]
- 6. rjp.nipne.ro [rjp.nipne.ro]
- 7. mdpi.com [mdpi.com]
- 8. Toxicity studies of fullerenes and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo studies of fullerene-based materials using endohedral metallofullerene radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to C74-Based Metallofullerenes: From Synthesis to Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endohedral metallofullerenes (EMFs), a unique class of nanomaterials composed of a fullerene carbon cage encapsulating one or more metal atoms, have garnered significant attention for their novel physicochemical properties and potential applications in diverse fields. Among the various fullerene cages, the C74 cage, while inherently unstable as an empty fullerene, is notably stabilized by the encapsulation of a divalent metal atom. This process involves a two-electron transfer from the metal to the C74 cage, resulting in a stable M@C74 structure. This technical guide provides a comprehensive literature review of C74-based metallofullerenes, focusing on their synthesis, purification, quantitative properties, and burgeoning applications in the biomedical arena, particularly in drug development.
Data Presentation: Quantitative Properties of C74-Based Metallofullerenes
The following tables summarize key quantitative data for C74-based metallofullerenes, facilitating comparison and analysis.
Table 1: Redox Potentials of Sm@D3h-C74
| Redox Process | Potential (V vs. Fc/Fc+) |
| First Oxidation | -0.22 to -0.23 |
| First Reduction | -1.15 |
| Second Reduction | -1.65 |
| Third Reduction | -2.15 |
| Fourth Reduction | -2.55 |
Data sourced from electrochemical studies of Sm@D3h-C74, indicating a strong electron-donating ability compared to other samarium-containing metallofullerenes.[1]
Experimental Protocols
Detailed methodologies for the synthesis and purification of C74-based metallofullerenes are crucial for reproducible research and development.
Synthesis: Electric Arc-Discharge Method
The primary method for producing C74-based metallofullerenes is the electric arc-discharge technique.[2] This process involves the vaporization of a composite anode containing a metal source and graphite in an inert atmosphere.
Materials and Equipment:
-
Graphite powder
-
Metal oxide (e.g., Gd2O3, Eu2O3)
-
Graphite rods (for electrodes)
-
Arc-discharge reactor with a water-cooling system
-
DC power supply
-
Helium gas
-
Vacuum pump
-
Soot collection system
Protocol:
-
Anode Preparation: A hole is drilled into a graphite rod. This cavity is then filled with a mixture of the desired metal oxide and graphite powder. The rod is subsequently annealed at high temperatures (around 2000°C) in a vacuum to form metal carbides within the electrode.[2]
-
Reactor Setup: The prepared composite rod is installed as the anode in the arc-discharge reactor. A pure graphite rod serves as the cathode. The chamber is evacuated to a low pressure and then filled with helium gas to a pressure of approximately 200 Torr.
-
Arc Discharge: A high current (typically 100-150 A) is applied between the electrodes, generating a high-temperature plasma arc. This vaporizes the carbon and metal from the anode.
-
Soot Collection: The vaporized material cools and condenses in the helium atmosphere, forming a carbon soot that contains empty fullerenes, metallofullerenes (including M@C74), and amorphous carbon. This soot is deposited on the water-cooled walls of the reactor and is collected after the process is complete.
Purification: High-Performance Liquid Chromatography (HPLC)
The raw soot contains a mixture of various fullerene species. Multi-stage HPLC is the standard method for isolating pure C74-based metallofullerenes.
Materials and Equipment:
-
HPLC system with a UV-Vis detector
-
Appropriate HPLC columns (e.g., Buckyprep, PYE)
-
Solvents: Toluene, acetonitrile
-
Filtration apparatus (e.g., syringe filters)
Protocol:
-
Soxhlet Extraction: The collected soot is first subjected to Soxhlet extraction with a suitable solvent, such as toluene, to dissolve the fullerenes and metallofullerenes, separating them from insoluble carbonaceous material.
-
Sample Preparation for Analytical HPLC: Approximately 15 mg of the extracted raw product is dissolved in toluene, sonicated, and then diluted with a 50% (v/v) toluene in acetonitrile solution. The solution is filtered through a 0.45 μm filter before injection into the HPLC system.[3]
-
Analytical Separation: An analytical HPLC column is used to identify the retention times of the different components in the mixture. A mobile phase gradient of toluene and acetonitrile is typically employed.
-
Sample Preparation for Preparative HPLC: Approximately 12 mg of the raw product is dissolved in a minimal amount of toluene with sonication, then diluted with acetonitrile. The solution is centrifuged to remove any particulates.[3]
-
Preparative Separation: The prepared sample is injected into a preparative HPLC system equipped with a column that can handle larger sample loads. Fractions corresponding to the desired M@C74 peak, as identified by the analytical run, are collected.
-
Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC and mass spectrometry.
Mandatory Visualizations
Synthesis and Purification Workflow
Cellular Uptake Mechanism of Metallofullerenes
Mechanism of Action in Photodynamic Therapy (PDT)
Applications in Drug Development
The unique properties of C74-based metallofullerenes make them promising candidates for various applications in drug development.
Magnetic Resonance Imaging (MRI) Contrast Agents
Gadolinium-containing metallofullerenes (gadofullerenes), such as Gd@C74, are being investigated as next-generation MRI contrast agents.[4] The encapsulation of the Gd3+ ion within the carbon cage prevents its leakage and subsequent toxicity, a major concern with conventional chelate-based contrast agents.[5] The close proximity of the encapsulated gadolinium to the fullerene cage and surrounding water molecules leads to high proton relaxivity, potentially allowing for lower doses and enhanced imaging capabilities.[4]
Photodynamic Therapy (PDT)
Fullerenes and their derivatives are excellent photosensitizers for PDT.[6][7] Upon irradiation with light of a specific wavelength, the metallofullerene can be excited to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.[8] Singlet oxygen is a potent cytotoxic agent that can induce apoptosis and necrosis in cancer cells. The ability to functionalize the fullerene cage allows for targeted delivery to tumor tissues, enhancing the efficacy and reducing the side effects of the therapy.
Drug and Gene Delivery
The hollow cage of metallofullerenes can be utilized to encapsulate and protect therapeutic agents. Furthermore, the outer surface of the fullerene can be functionalized with various molecules, such as polyethylene glycol (PEG) to improve solubility and biocompatibility, or with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues.[9]
In Vivo Biodistribution and Cellular Uptake
Understanding the behavior of C74-based metallofullerenes in a biological system is paramount for their development as therapeutic agents.
Biodistribution
Studies on water-soluble holmium metallofullerols, Hox@C82(OH)y, in mice have provided insights into the likely biodistribution of functionalized C74-based systems. Following intravenous administration, these metallofullerols showed selective localization in the liver, with some uptake by the bone.[10] Clearance from the liver was observed to be slow.[10] Further research using radiolabeled C74-based metallofullerenes is necessary to delineate their specific pharmacokinetic profiles. Positron Emission Tomography (PET) has been utilized to track the in vivo distribution of other fullerene derivatives, demonstrating that subtle structural differences can significantly impact their metabolic pathways.[11]
Cellular Uptake Mechanisms
The cellular uptake of fullerene nanoparticles is a complex process that appears to involve multiple pathways.[12] Evidence suggests that these nanoparticles can enter cells through two primary mechanisms:
-
Passive Diffusion: Due to their lipophilic nature, fullerene derivatives can passively diffuse across the lipid bilayer of the cell membrane.[12][13]
-
Endocytosis: This is an active, energy-dependent process where the cell membrane engulfs the nanoparticles.[12][13] Studies have indicated the involvement of microtubule-dependent endocytic pathways.[12] The specific endocytic route can be cell-type dependent, with macrophages and epithelial cells potentially utilizing different mechanisms.[14][15]
Biocompatibility and Toxicity
While pristine fullerenes are poorly soluble in aqueous environments, appropriate functionalization can render them biocompatible. Studies on empty fullerenes have generally indicated low cytotoxicity both in vitro and in vivo.[10] The encapsulation of potentially toxic metals, such as gadolinium, within the highly stable fullerene cage is a key advantage, as it is expected to prevent the release of free metal ions into the biological system. However, a thorough toxicological evaluation of any new C74-based metallofullerene derivative is essential before its consideration for clinical applications.
Conclusion and Future Outlook
C74-based metallofullerenes represent a promising platform for the development of novel diagnostic and therapeutic agents. Their unique electronic properties, the stability conferred by metal encapsulation, and the versatility of their surface functionalization offer a wide range of possibilities for creating highly specific and effective nanomedicines. Future research should focus on optimizing synthesis and purification methods to improve yields, developing novel functionalization strategies for enhanced targeting and biocompatibility, and conducting comprehensive in vivo studies to fully understand their pharmacokinetic and toxicological profiles. The continued exploration of these fascinating molecules holds great potential for advancing the field of drug development and personalized medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy with fullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fullerenes as Photosensitizers in Photodynamic Therapy: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalized Fullerenes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. In vivo studies of fullerene-based materials using endohedral metallofullerene radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eeer.org [eeer.org]
- 13. researchgate.net [researchgate.net]
- 14. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 15. Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Radio Frequency Synthesis of Ba@C74
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endohedral metallofullerenes (EMFs), which are fullerenes with metal atoms encapsulated within their carbon cage, are a class of nanomaterials with significant potential in various fields, including diagnostics, therapeutics, and materials science. The unique properties of EMFs, such as their electronic and magnetic characteristics, are conferred by the encapsulated metal atom. Barium-containing endohedral fullerenes, such as Ba@C74, are of particular interest. The production of these novel materials is a complex process, with the radio frequency (RF) plasma method being a key synthesis technique.
This document provides a detailed overview of the radio frequency (RF) method for the production of Ba@C74. While specific, detailed experimental parameters for the synthesis of Ba@C74 are not extensively available in peer-reviewed literature, this protocol compiles the known information and supplements it with generalized parameters from the broader field of RF fullerene synthesis to provide a comprehensive guide for researchers.
Principle of the Radio Frequency (RF) Method
The RF method for producing Ba@C74 is based on the simultaneous evaporation of a barium source and a carbon source in a controlled environment.[1] An RF plasma is utilized to generate the high temperatures necessary for the sublimation of the precursor materials. The process takes place under a dynamic flow of an inert gas, typically helium, which facilitates the formation and cooling of the fullerene cages.[1] Following the synthesis, a multi-step purification process, usually involving high-performance liquid chromatography (HPLC), is required to isolate the desired Ba@C74 from a complex mixture of other fullerenes and carbon soot.[1]
Experimental Apparatus
A typical RF plasma reactor for endohedral fullerene synthesis consists of the following key components:
-
RF Generator: Provides the high-frequency power to create and sustain the plasma. Frequencies can range from the common industrial frequency of 13.56 MHz to several gigahertz. For fullerene synthesis, frequencies in the range of 3-5 MHz have been reported.
-
Plasma Torch: Where the plasma is generated. It typically consists of a water-cooled quartz tube surrounded by an RF coil.
-
Reaction Chamber: A water-cooled chamber where the precursor materials are introduced into the plasma and the synthesis of fullerenes occurs.
-
Precursor Delivery System: A mechanism to introduce the carbon and barium precursors into the plasma. This is often a graphite rod that has been drilled and filled with a barium-containing compound.
-
Gas Supply System: To maintain a controlled atmosphere of inert gas (e.g., helium) at a specific pressure and flow rate.
-
Soot Collection System: A series of filters and cooled surfaces to collect the fullerene-containing soot produced during the reaction.
Experimental Protocols
Preparation of Precursor Material
The quality and composition of the precursor material are critical for the successful synthesis of Ba@C74.
-
Carbon Source: High-purity graphite rods are typically used. The rods are machined to the desired dimensions to fit the precursor delivery system.
-
Barium Source: The graphite rods are drilled to create hollow cavities. These cavities are then packed with a suitable barium compound. While the exact compound used for Ba@C74 synthesis is not specified in the literature, metal oxides or metal carbides are commonly used in the synthesis of other endohedral metallofullerenes. The packed rods are then often baked at high temperatures under vacuum to remove any volatile impurities.
Synthesis of Ba@C74 via RF Plasma
The following is a generalized protocol for the synthesis of Ba@C74. The parameters provided are indicative and may require optimization for a specific experimental setup.
-
System Preparation:
-
Install the prepared barium-carbon precursor rod into the reactor.
-
Seal the reaction chamber and evacuate it to a high vacuum to remove atmospheric gases.
-
Backfill the chamber with high-purity helium gas and establish a stable pressure and flow rate.
-
-
Plasma Ignition and Synthesis:
-
Activate the RF generator to ignite the plasma in the torch.
-
Introduce the precursor rod into the plasma at a controlled rate. The intense heat of the plasma will cause the simultaneous evaporation of carbon and barium.
-
The evaporated species will then cool and self-assemble into various fullerene cages in the helium atmosphere, with a fraction of these cages encapsulating barium atoms to form Ba@C74.
-
The resulting fullerene-containing soot is carried by the helium flow and deposited on the cooled surfaces of the collection system.
-
-
Soot Collection:
-
After the synthesis run is complete, the RF generator is turned off, and the system is allowed to cool down.
-
The collected soot is carefully scraped from the collection surfaces and stored in an inert atmosphere to prevent degradation.
-
Extraction and Purification of Ba@C74
The raw soot contains a mixture of empty fullerenes (C60, C70, and higher fullerenes), Ba@C74, and other endohedral metallofullerenes. A multi-step purification process is essential to isolate pure Ba@C74.
-
Solvent Extraction:
-
The collected soot is suspended in a suitable organic solvent, such as carbon disulfide (CS2) or toluene, and subjected to ultrasonication. This dissolves the soluble fullerenes, leaving behind amorphous carbon and other insoluble materials.
-
The solution is then filtered to remove the insoluble components.
-
-
Multi-Step High-Performance Liquid Chromatography (HPLC) Purification:
-
The extracted fullerene mixture is concentrated and then subjected to a multi-step HPLC process.[1] While the exact conditions for Ba@C74 purification are proprietary, a general approach involves using different types of HPLC columns in succession to achieve high purity.
-
Step 1 (Size-Exclusion Chromatography): The initial separation is often performed on a size-exclusion column to separate the fullerenes based on their size.
-
Step 2 & 3 (Specialized Fullerene Columns): Subsequent purification steps typically employ specialized columns designed for fullerene separation, such as those with pyrenyl-silica or pentabromobenzyl-silica stationary phases. These columns separate the fullerenes based on their electronic interactions with the stationary phase.
-
The fractions containing Ba@C74 are collected, and the purity is assessed using techniques such as mass spectrometry and UV-Vis spectroscopy. The process is repeated until the desired purity is achieved. A final yield of approximately 0.5 mg of pure Ba@C74 has been reported from a synthesis run.[1]
-
Data Presentation
Table 1: Generalized Operating Parameters for RF Plasma Synthesis of Endohedral Metallofullerenes
| Parameter | Typical Range/Value | Notes |
| RF Generator | ||
| Frequency | 3 - 5 MHz | A common range for fullerene synthesis. |
| Power | 10 - 30 kW | Highly dependent on reactor size and design. |
| Reaction Chamber | ||
| Pressure | 50 - 200 Torr (Helium) | Influences plasma characteristics and fullerene formation. |
| Helium Flow Rate | 10 - 50 L/min | Affects residence time and cooling of carbon species. |
| Precursor Material | ||
| Carbon Rod | High-purity graphite | |
| Barium Source | Barium oxide or carbide (example) | Packed into the graphite rod. |
| Yield | ||
| Crude Soot | Grams to tens of grams per hour | Dependent on the scale of the reactor. |
| Purified Ba@C74 | ~0.5 mg reported in one study[1] | The overall yield of a specific endohedral fullerene is typically low. |
Table 2: Illustrative Multi-Step HPLC Purification Protocol for Ba@C74
| Step | Column Type | Mobile Phase | Flow Rate | Detection | Purpose |
| 1 | Size-Exclusion (e.g., PYE) | Toluene | 5-10 mL/min | UV-Vis (320 nm) | Initial separation of higher and lower fullerenes. |
| 2 | Fullerene-Specific (e.g., Buckyprep) | Toluene/Hexane gradient | 1-2 mL/min | UV-Vis (320 nm) | Separation of metallofullerenes from empty fullerenes. |
| 3 | High-Resolution Fullerene Column | Toluene/CS2 gradient | 0.5-1 mL/min | UV-Vis (320 nm) | Final isolation of high-purity Ba@C74. |
Note: The mobile phases, flow rates, and gradients in Table 2 are illustrative and would require significant optimization for the specific separation of Ba@C74.
Visualizations
Caption: Experimental workflow for the production and purification of Ba@C74.
Conclusion
The radio frequency plasma method is a viable technique for the synthesis of Ba@C74. The process involves the high-temperature evaporation of barium and carbon precursors in a helium atmosphere, followed by a meticulous multi-step purification process to isolate the final product. While the overall yield of pure Ba@C74 is low, the ability to produce this novel endohedral metallofullerene opens up avenues for research into its unique properties and potential applications. Further research and publication of detailed experimental protocols would be beneficial for advancing the production and application of Ba@C74.
References
Application Note: High-Pressure Liquid Chromatography for Ba@C74 Isolation
Abstract
This application note provides a detailed protocol for the isolation and purification of the endohedral metallofullerene Ba@C74 from carbon soot extract using a multi-step high-pressure liquid chromatography (HPLC) process. The described methodology is based on established procedures for the separation of metallofullerenes and is intended for researchers in materials science, chemistry, and drug development. The protocol outlines a systematic, three-stage HPLC approach to achieve high purity of the target compound.
Introduction
Endohedral metallofullerenes, such as Barium-encapsulated C74 (Ba@C74), are novel materials with unique electronic and structural properties, making them promising candidates for various applications, including diagnostics, therapeutics, and molecular electronics. The production of these molecules via methods like radio-frequency synthesis results in a complex mixture of various fullerenes and metallofullerenes within a carbon soot matrix.[1] High-pressure liquid chromatography (HPLC) is an indispensable technique for the isolation of individual metallofullerene species from this complex mixture, enabling the detailed study of their properties and potential applications.[1]
The purification of Ba@C74 is particularly challenging due to the presence of numerous other fullerene cages and metallofullerenes with similar retention characteristics. A multi-step HPLC strategy is therefore essential to achieve the high degree of purity required for subsequent research and development activities. This application note details a three-step HPLC protocol designed to effectively separate Ba@C74 from other components of the soot extract.
Experimental Workflow
The overall workflow for the isolation of Ba@C74 involves initial extraction of the crude fullerene mixture from the carbon soot, followed by a sequential three-step preparative HPLC purification. Each HPLC step is designed to remove specific impurities and enrich the fraction containing the target Ba@C74 molecule.
Caption: Experimental workflow for the isolation of Ba@C74.
Detailed Protocols
1. Sample Preparation: Soxhlet Extraction
Prior to HPLC purification, the soluble fullerene and metallofullerene components must be extracted from the raw carbon soot.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.
-
Solvent: Toluene (HPLC grade).
-
Procedure:
-
Place the carbon soot containing Ba@C74 in a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with toluene.
-
Assemble the Soxhlet apparatus and heat the solvent to a gentle reflux.
-
Continue the extraction for 24-48 hours, or until the solvent in the extractor runs clear.
-
After extraction, allow the solution to cool to room temperature.
-
Evaporate the toluene under reduced pressure to obtain the crude fullerene extract as a solid residue.
-
Dissolve the crude extract in a minimal amount of toluene for injection into the HPLC system.
-
2. Multi-Step HPLC Purification
A three-step preparative HPLC process is employed to isolate Ba@C74. The following protocols are based on typical conditions used for metallofullerene separation. The exact conditions, particularly the mobile phase composition and gradient, may require optimization based on the specific composition of the crude extract.
HPLC Step 1: Initial Separation of Metallofullerenes from Empty Fullerenes
This initial step aims to separate the bulk of the empty fullerenes (e.g., C60, C70) from the metallofullerene fraction.
-
Column: Polystyrene-divinylbenzene (PS-DVB) preparative column (e.g., 20 mm x 250 mm, 10 µm particle size).
-
Mobile Phase: Toluene (isocratic).
-
Flow Rate: 5.0 mL/min.
-
Detection: UV-Vis at 310 nm.
-
Procedure:
-
Equilibrate the column with toluene until a stable baseline is achieved.
-
Inject the dissolved crude fullerene extract.
-
Collect the fraction corresponding to the metallofullerenes, which typically elute after the empty fullerenes. The exact retention time for the metallofullerene fraction should be determined by analytical scouting runs.
-
Evaporate the solvent from the collected fraction.
-
HPLC Step 2: Group Separation of Metallofullerenes
The enriched metallofullerene fraction from Step 1 is further separated to isolate groups of metallofullerenes with similar cage sizes.
-
Column: A different specialized fullerene column, such as a pentabromobenzyl (PBB) or a pyrenylethyl (PYE) bonded silica gel column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of hexane and toluene. For example, a linear gradient from 100% hexane to 100% toluene over 30 minutes.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV-Vis at 310 nm.
-
Procedure:
-
Dissolve the residue from Step 1 in a minimal amount of toluene.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample and run the gradient program.
-
Collect the fraction that shows the characteristic absorption spectrum of Ba@C74. This will likely require careful monitoring of the chromatogram and may involve collecting several fractions around the expected elution time for subsequent analysis.
-
Evaporate the solvent from the collected fraction(s).
-
HPLC Step 3: Final Polishing of Ba@C74
The final step is a high-resolution separation to isolate Ba@C74 from any remaining closely eluting metallofullerene isomers or impurities.
-
Column: A high-resolution analytical or semi-preparative fullerene column (e.g., Buckyprep, Cosmosil PYE, or similar; 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or shallow gradient mixture of toluene and hexane, optimized for the separation of the target fraction from Step 2. For example, 70:30 (v/v) toluene:hexane.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at 310 nm.
-
Procedure:
-
Dissolve the enriched Ba@C74 fraction from Step 2 in the mobile phase.
-
Equilibrate the column with the mobile phase.
-
Inject the sample.
-
Carefully collect the peak corresponding to pure Ba@C74.
-
Evaporate the solvent to obtain the purified solid Ba@C74.
-
Data Presentation
The following table summarizes the expected retention times for the key components during the three-step HPLC purification process. Please note that these are approximate values and will vary depending on the specific HPLC system, columns, and exact mobile phase compositions used.
| HPLC Step | Compound/Fraction | Expected Retention Time (min) |
| Step 1 | Empty Fullerenes (C60, C70) | 5 - 10 |
| Metallofullerene Fraction | 12 - 20 | |
| Step 2 | Other Metallofullerenes | Varies |
| Ba@C74 Enriched Fraction | Varies (dependent on gradient) | |
| Step 3 | Impurities | Varies |
| Pure Ba@C74 | ~15 (example) |
Logical Relationships in HPLC Parameter Selection
The selection of HPLC parameters is a critical aspect of developing a successful isolation protocol. The following diagram illustrates the logical relationships between the key parameters.
Caption: Key parameter relationships in HPLC method development.
Conclusion
The three-step HPLC protocol described in this application note provides a robust framework for the isolation of high-purity Ba@C74 from a complex mixture of fullerenes and metallofullerenes. Careful optimization of the mobile phase composition and gradients at each stage is crucial for achieving the desired separation. The purified Ba@C74 can then be used for detailed characterization and exploration of its potential applications.
References
Application Notes and Protocols for Single-Crystal Synchrotron Diffraction of Ba@C74
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of the crystal structure of the endohedral metallofullerene Ba@C74 using single-crystal synchrotron X-ray diffraction. The high brilliance and resolution of synchrotron radiation are essential for characterizing weakly diffracting and small crystals often obtained for fullerene derivatives.
Application Notes
The study of endohedral metallofullerenes, such as Ba@C74, is a rapidly advancing field with potential applications in materials science and medicine. Determining the precise atomic arrangement within these molecules is crucial for understanding their unique electronic and steric properties. Single-crystal X-ray diffraction using a synchrotron source is the definitive method for this purpose, offering unparalleled accuracy in structure determination.[1][2]
The co-crystallization of Ba@C74 with cobalt(II) octaethylporphyrin (Co(OEP)) is a key strategy to induce crystallinity and provide a robust scaffold for the fullerene molecules, enabling a successful diffraction experiment.[3] The resulting structural information reveals the off-center position of the barium atom within the carbon cage, a critical feature influencing the molecule's reactivity and potential applications.[3]
Advantages of Synchrotron Radiation
Synchrotron sources provide significant advantages over conventional laboratory X-ray sources for the analysis of complex and weakly diffracting crystals like those of metallofullerenes:[1]
-
High Flux: A much higher intensity of X-rays allows for the study of very small microcrystals.[1]
-
High Brilliance: The highly collimated beam results in sharper diffraction spots and improved signal-to-noise ratios.
-
Tunable Wavelength: The ability to select the optimal X-ray wavelength is crucial for minimizing absorption effects and optimizing anomalous scattering signals if needed.
Experimental Protocols
This section details the protocols for the synthesis, purification, crystallization, and single-crystal synchrotron diffraction data collection and analysis of Ba@C74.
I. Synthesis and Purification of Ba@C74
Protocol 1: Synthesis of Ba@C74 by Radio Frequency (RF) Method
-
Apparatus: A radio frequency furnace equipped for the evaporation of metals and carbon.
-
Procedure:
-
Simultaneously evaporate barium and carbon under a dynamic flow of helium gas at elevated temperatures.[3]
-
The co-evaporation of the metal and carbon atoms in the helium atmosphere leads to the formation of a soot containing various fullerenes and endohedral metallofullerenes, including Ba@C74.
-
Collect the resulting soot for further processing.
-
Protocol 2: Isolation and Purification of Ba@C74
-
Soot Extraction:
-
Extract the collected soot with a suitable solvent, such as carbon disulfide (CS₂) or toluene, to dissolve the fullerenes.
-
Filter the solution to remove insoluble carbonaceous material.
-
Evaporate the solvent to obtain the raw fullerene extract.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Employ a multi-step HPLC process to isolate pure Ba@C74 from the mixture of other fullerenes.[3]
-
Step 1 (Initial Separation): Use a preparative HPLC column (e.g., a Buckyprep column) with a mobile phase of toluene to separate the fullerene mixture into fractions based on cage size.
-
Step 2 (Intermediate Purification): Re-inject the fraction containing C74 isomers into a different HPLC column (e.g., a Buckyprep-M column) with a mobile phase of toluene to further isolate the Ba@C74 species.
-
Step 3 (Final Purification): Perform a final purification step using an analytical HPLC column to obtain highly pure Ba@C74 (approximately 0.5 mg of pure sample can be isolated).[3]
-
Confirm the purity of the isolated Ba@C74 fraction using mass spectrometry.
-
II. Single Crystal Growth
Protocol 3: Co-crystallization of Ba@C74 with Co(OEP)
-
Materials:
-
Purified Ba@C74
-
Cobalt(II) octaethylporphyrin (Co(OEP))
-
Benzene (or a similar aromatic solvent)
-
-
Procedure:
-
Prepare a saturated solution of Ba@C74 in benzene.
-
Prepare a saturated solution of Co(OEP) in benzene.
-
Carefully layer the Ba@C74 solution on top of the Co(OEP) solution in a narrow glass tube.
-
Alternatively, use slow inter-diffusion of the two solutions.
-
Seal the tube and allow it to stand undisturbed at a constant temperature (e.g., room temperature) for several days to weeks.
-
Microcrystals of the co-crystal Ba@C74·Co(OEP)·2C₆H₆ will form at the interface of the two solutions.[3]
-
III. Single-Crystal Synchrotron Diffraction
Protocol 4: Data Collection
-
Crystal Mounting:
-
Carefully select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a cryo-loop.
-
-
Synchrotron Beamline Setup:
-
Transport the mounted crystal to a synchrotron facility equipped with a beamline suitable for small molecule crystallography.
-
Mount the crystal on the goniometer head of the beamline.
-
Cool the crystal to 100 K using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.[3]
-
-
Data Collection Parameters (Typical):
-
X-ray Source: Synchrotron radiation, wavelength selected based on experimental needs (e.g., ~0.7 Å).
-
Detector: A high-speed, low-noise detector such as a Pilatus or Eiger detector.
-
Data Collection Strategy:
-
Perform a series of fine-sliced rotation data collections (e.g., 0.1-0.5° per frame) over a wide angular range to ensure complete data coverage.
-
Set the exposure time per frame based on the crystal's diffraction intensity.
-
Monitor the diffraction images for any signs of crystal decay.
-
-
Protocol 5: Data Processing and Structure Refinement
-
Data Integration and Scaling:
-
Process the raw diffraction images using software such as XDS or MOSFLM to integrate the reflection intensities.
-
Scale the integrated data using programs like SCALA or AIMLESS to correct for experimental variations.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods with software such as SHELXT.
-
Refine the structural model against the experimental data using full-matrix least-squares refinement with software like SHELXL.
-
Model the disorder of the Ba@C74 molecule and the solvent molecules. The Ba atom and the C74 cage may exhibit positional and orientational disorder.[3]
-
Refine the occupancies of the disordered components.
-
Add hydrogen atoms to the Co(OEP) and benzene molecules at calculated positions.
-
Continue refinement until convergence is reached, as indicated by the R1 and wR2 values and a flat residual electron density map.
-
Data Presentation
Table 1: Crystallographic Data for Ba@C74·Co(OEP)·2C₆H₆
| Parameter | Value |
| Formula | Ba@C74·Co(C₃₆H₄₄N₄)·2(C₆H₆) |
| Formula weight | 1869.21 |
| Temperature | 100 K[3] |
| Wavelength | (Specify synchrotron wavelength) |
| Crystal system | (Specify from refinement) |
| Space group | (Specify from refinement) |
| Unit cell dimensions | a = (value) Åb = (value) Åc = (value) Åα = (value) °β = (value) °γ = (value) ° |
| Volume | (value) ų |
| Z | (value) |
| Density (calculated) | (value) g/cm³ |
| Absorption coefficient | (value) mm⁻¹ |
| F(000) | (value) |
| Crystal size | (value) x (value) x (value) mm |
| Theta range for data collection | (value) to (value) ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | (value) |
| Independent reflections | (value) [R(int) = (value)] |
| Completeness to theta = (value)° | (value) % |
| Absorption correction | Multi-scan |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | (value) / (value) / (value) |
| Goodness-of-fit on F² | (value) |
| Final R indices [I>2sigma(I)] | R1 = (value), wR2 = (value) |
| R indices (all data) | R1 = (value), wR2 = (value) |
| Largest diff. peak and hole | (value) and (value) e.Å⁻³ |
Table 2: Key Structural Parameters for Ba@C74
| Parameter | Value |
| Ba atom displacement from cage center | ~127 pm[3] |
| Shortest Ba-C distance | 265 pm[3] |
| Number of Ba split positions | 2[3] |
| Number of C74 cage orientations | 2[3] |
Visualizations
Caption: Experimental workflow for the single-crystal synchrotron diffraction of Ba@C74.
Caption: Logical relationship between the experimental challenges and solutions.
References
Application Notes and Protocols: Unveiling the Structure of Ba@C74 with XANES Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endohedral metallofullerenes (EMFs), molecules consisting of a fullerene cage encapsulating one or more metal atoms, are a fascinating class of nanomaterials with potential applications in fields ranging from materials science to medicine. The unique properties of EMFs are intrinsically linked to their structure, particularly the position and interaction of the encapsulated metal atom with the surrounding carbon cage. Barium-containing endohedral fullerenes, such as Ba@C74, are of particular interest. Determining the precise location of the barium atom within the C74 cage is crucial for understanding its electronic properties and potential functionalities.
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific atom within a material.[1] By tuning the X-ray energy to the absorption edge of the encapsulated metal atom, XANES can serve as a sensitive probe of its oxidation state, coordination environment, and bonding characteristics.[2][3] This application note provides a detailed overview and experimental protocols for utilizing Ba L(III)-edge XANES spectroscopy to elucidate the structure of Ba@C74.
Principle of XANES for Ba@C74 Structural Analysis
XANES is a subset of X-ray Absorption Spectroscopy (XAS) and focuses on the region of the absorption spectrum within approximately 50 eV of an absorption edge.[2] In the case of Ba@C74, the Ba L(III)-edge is probed, which corresponds to the excitation of a Ba 2p electron to unoccupied states. The resulting spectrum exhibits features, including pre-edge peaks, the main absorption edge, and post-edge resonances, that are highly sensitive to the local environment of the barium atom.
The shape and energy of these spectral features serve as a "fingerprint" of the Ba atom's coordination, symmetry, and bonding interactions with the surrounding carbon atoms of the C74 cage.[2] By comparing the experimental XANES spectrum of Ba@C74 with theoretical simulations of different structural models (e.g., the Ba atom at the center of the cage versus an off-center position), the most probable structure can be determined.[4]
Experimental Protocols
While the exact experimental parameters may vary between synchrotron facilities, the following protocol outlines the key steps for acquiring high-quality Ba L(III)-edge XANES data for Ba@C74.
Synthesis and Purification of Ba@C74
The production of Ba@C74 is typically achieved using the radio frequency (RF) method, where barium and carbon are co-evaporated in a helium atmosphere.[4] The resulting soot contains a mixture of empty fullerenes and various endohedral metallofullerenes. A multi-step high-performance liquid chromatography (HPLC) process is then employed to isolate and purify Ba@C74.[4] A sufficient quantity (typically around 0.5 mg) of pure Ba@C74 is required for subsequent analysis.[4]
Sample Preparation for XANES Measurement
For XANES analysis, the purified Ba@C74 is typically prepared as a thin film.[4]
Materials:
-
Purified Ba@C74 powder
-
High-purity solvent (e.g., toluene, CS2)
-
Substrate (e.g., Kapton® polyimide film, silicon nitride window)
-
Micropipette
-
Vacuum chamber or inert atmosphere glovebox
Protocol:
-
Dissolve a small amount of the purified Ba@C74 in a minimal amount of a suitable solvent to create a concentrated solution.
-
Carefully drop-cast the solution onto the substrate using a micropipette.
-
Allow the solvent to evaporate slowly in a controlled environment, such as a vacuum chamber or an inert atmosphere glovebox, to form a uniform thin film.
-
The thickness of the film should be optimized to ensure an appropriate absorption edge step.
XANES Data Acquisition at a Synchrotron Source
XANES experiments are performed at a synchrotron radiation facility to utilize the high-flux, tunable X-ray beam.
Instrumentation:
-
Synchrotron X-ray source
-
Double-crystal monochromator (e.g., Si(111))
-
Ionization chambers or fluorescence detector
-
Sample holder and positioning system
-
Cryostat (optional, for low-temperature measurements)
Data Collection Parameters (Ba L(III)-edge):
-
Mount the prepared Ba@C74 thin film sample on the sample holder.
-
Position the sample in the path of the X-ray beam.
-
Tune the monochromator to scan the energy range around the Ba L(III)-edge (approximately 5247 eV). A typical scan might range from 5200 eV to 5350 eV.
-
The energy is scanned in fine steps across the pre-edge and edge region (e.g., 0.2-0.5 eV steps) and coarser steps in the post-edge region (e.g., 1-2 eV steps).
-
The X-ray absorption can be measured in transmission mode or fluorescence yield mode. For dilute samples, fluorescence yield is often preferred.
-
Multiple scans are typically collected and averaged to improve the signal-to-noise ratio.
-
It is crucial to simultaneously measure a reference Ba compound (e.g., BaO) for energy calibration.
Data Processing and Analysis
The raw XANES data needs to be processed before interpretation. This typically involves energy calibration, pre-edge background subtraction, and normalization. Software packages such as Athena (part of the Demeter suite) are commonly used for this purpose.
Data Processing Steps:
-
Energy Calibration: The energy scale of the experimental data is calibrated using the known absorption edge energy of the simultaneously measured Ba reference foil.
-
Pre-edge Background Removal: A linear or polynomial function is fitted to the pre-edge region and subtracted from the entire spectrum to remove the background absorption.
-
Normalization: The spectrum is normalized to the edge jump, which is the difference in absorption between the pre-edge and post-edge regions. This allows for direct comparison between different spectra.
-
Spectral Analysis: The normalized XANES spectrum is then analyzed. The key features to examine are the energy position of the main absorption edge and the presence and shape of any pre-edge and post-edge features.
-
Comparison with Theoretical Spectra: The experimental spectrum is compared with theoretical XANES spectra calculated for different possible structures of Ba@C74 (e.g., endohedral vs. exohedral, on-center vs. off-center Ba positions). This comparison allows for the determination of the most likely structure.[4]
Data Presentation
The analysis of the Ba L(III)-edge XANES spectrum of Ba@C74, in conjunction with other techniques like single-crystal X-ray diffraction, provides key quantitative structural parameters.
| Parameter | Value | Technique | Reference |
| Ba L(III) XANES Peak | ~5275 eV | XANES | [4] |
| Ba Atom Displacement | 130-150 pm | XANES | [4] |
| Shortest Ba-C Distance | 265 pm | X-ray Diffraction | [4] |
| Ba Atom Localization | Off-center | XANES & X-ray Diffraction | [4] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural analysis of Ba@C74 using a combination of experimental and theoretical methods.
Caption: Workflow for Ba@C74 structural analysis.
The following diagram illustrates the key steps involved in the XANES experimental and data analysis process.
References
Application Notes and Protocols for the Characterization of Endohedral Metallofullerenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endohedral metallofullerenes (EMFs) are a unique class of nanomaterials consisting of one or more metal atoms encapsulated within a fullerene cage. This arrangement often leads to novel electronic, magnetic, and chemical properties that are not observed in either the empty fullerene or the isolated metal atom. These properties make EMFs promising candidates for a wide range of applications, including in diagnostics, therapeutics, and molecular electronics.
A thorough characterization of EMFs is crucial to understanding their structure-property relationships and for the development of new applications. This document provides detailed application notes and protocols for the key techniques used to characterize these fascinating molecules.
General Experimental Workflow
The characterization of a newly synthesized or isolated endohedral metallofullerene typically follows a multi-step analytical workflow. Each technique provides a unique piece of the puzzle, and a combination of methods is necessary for a comprehensive understanding of the material.
Caption: A typical workflow for the characterization of endohedral metallofullerenes.
Mass Spectrometry
Application Note:
Mass spectrometry is an essential first step in the characterization of EMFs. It provides a rapid and accurate determination of the molecular weight, confirming the identity of the fullerene cage and the encapsulated metal species. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of EMFs, which typically involve the sequential loss of C₂ units, providing further evidence for the endohedral nature of the complex[1][2][3].
Experimental Protocol:
Instrumentation: A high-resolution mass spectrometer, such as a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or an ESI (Electrospray Ionization) mass spectrometer, is typically used.
Sample Preparation:
-
Solution Preparation: Dissolve the purified EMF sample in a suitable solvent, such as toluene, carbon disulfide (CS₂), or o-dichlorobenzene (ODCB), to a concentration of approximately 0.1 mg/mL.
-
MALDI Sample Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), in a volatile solvent like toluene or chloroform.
-
Mix the EMF solution and the matrix solution in a 1:1 volume ratio.
-
Spot 1-2 µL of the mixture onto the MALDI target plate and allow the solvent to evaporate completely.
-
-
ESI Sample Preparation:
-
Dilute the EMF solution in a solvent compatible with ESI, such as a mixture of toluene and acetonitrile or chloroform and methanol.
-
Infuse the solution directly into the ESI source at a flow rate of a few µL/min.
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the EMF and the ionization method.
-
For MS/MS experiments, select the parent ion of the EMF of interest and subject it to collision-induced dissociation (CID) to observe the fragmentation pattern.
Data Presentation:
| Endohedral Metallofullerene | Cage | Encapsulated Metal(s) | Observed m/z | Reference |
| Y@C₈₂ | C₈₂ | Y | 1069.9 | [4] |
| Sc₃N@C₈₀ | C₈₀ | Sc₃N | 1109.8 | [5] |
| Gd@C₈₂ | C₈₂ | Gd | 1142.9 | [1] |
| La₂@C₈₀ | C₈₀ | La₂ | 1237.8 | [6] |
Single-Crystal X-ray Diffraction
Application Note:
Single-crystal X-ray diffraction (XRD) provides unambiguous proof of the endohedral nature of metallofullerenes and yields precise information about the atomic structure.[7] This technique allows for the determination of bond lengths, bond angles, and the exact location and coordination of the encapsulated metal atom(s) within the fullerene cage.[8] The data obtained from XRD is crucial for understanding the interaction between the metal and the cage and for correlating the structure with the observed properties.
Experimental Protocol:
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
Crystal Growth:
-
Growing single crystals of EMFs suitable for XRD can be challenging due to their tendency for disorder. Co-crystallization with a bulky molecule, such as nickel(II) octaethylporphyrin (Ni(OEP)) or decapyrrylcorannulene (DPC), is often employed to restrict the rotation of the fullerene cages in the crystal lattice.
-
Prepare a solution of the purified EMF and the co-crystallant in a suitable solvent system, such as a mixture of toluene and benzene or CS₂ and benzene.
-
Slowly evaporate the solvent over several days to weeks to promote the growth of single crystals.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on the goniometer of the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
Process the diffraction data (integration and scaling) and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and other crystallographic parameters.
Data Presentation:
| Endohedral Metallofullerene | Cage Isomer | Metal-Metal Bond Length (Å) | Metal-Cage Distance (Å) | Reference |
| Sc₂@C₈₂(C₃ᵥ) | C₃ᵥ(8)-C₈₂ | 2.26 | ~2.3-2.5 | [9] |
| Y₂@C₈₂(C₃ᵥ) | C₃ᵥ(8)-C₈₂ | 3.06 | ~2.5-2.7 | [9] |
| Lu₂@C₈₂(C₃ᵥ) | C₃ᵥ(8)-C₈₂ | 2.94 | ~2.4-2.6 | [9] |
| Ti₂C₂@D₃ₕ-C₇₈ | D₃ₕ(5)-C₇₈ | - | ~2.1-2.3 | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of endohedral metallofullerenes in solution.[10] ¹³C NMR is particularly useful for determining the symmetry of the fullerene cage, as the number of observed signals corresponds to the number of non-equivalent carbon atoms. For paramagnetic EMFs, the signals are often broadened and shifted, but this can provide valuable information about the electronic structure and the location of the unpaired electron spin density.[11] In some cases, NMR of the encapsulated metal nucleus (e.g., ⁴⁵Sc) can be used to probe the dynamics of the endohedral species.[12]
Experimental Protocol:
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe for ¹³C and other relevant nuclei.
Sample Preparation:
-
Dissolve the purified EMF sample in a deuterated solvent, such as deuterated toluene (toluene-d₈), deuterated chloroform (CDCl₃), or deuterated carbon disulfide (CS₂-d₂), to a concentration of 1-5 mg/mL.
-
Filter the solution into a 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹³C NMR spectrum. For diamagnetic samples, standard acquisition parameters can be used. For paramagnetic samples, it may be necessary to use shorter relaxation delays and broader spectral widths.
-
If applicable, acquire NMR spectra of other nuclei, such as ¹H (for functionalized EMFs) or the encapsulated metal nucleus.
-
Variable-temperature NMR experiments can provide information on the dynamic processes occurring in the molecule.[13][14]
Data Presentation:
| Endohedral Metallofullerene | Nucleus | Chemical Shift Range (ppm) | Key Observations | Reference |
| Sc₃N@C₈₀ (Iₕ) | ¹³C | ~140-150 | Two signals, consistent with Iₕ symmetry | [5] |
| Y@C₈₂(Cₛ) | ¹³C | ~130-150 | 82 signals, consistent with Cₛ symmetry | [4] |
| H₂@ATOCF | ¹H | ~7.4 (endohedral H₂) | Sharp signal for encapsulated H₂ | [15] |
UV-vis-NIR Spectroscopy
Application Note:
UV-vis-NIR absorption spectroscopy is a straightforward and widely used technique for characterizing the electronic structure of EMFs.[16] The absorption spectrum is dominated by π-π* transitions of the fullerene cage, and the position and intensity of these absorptions are sensitive to the cage size, symmetry, and the nature of the encapsulated metal.[4] The presence of the endohedral metal often leads to the appearance of new absorption features and a red shift of the absorption onset compared to the corresponding empty fullerene, indicating a smaller HOMO-LUMO gap.
Experimental Protocol:
Instrumentation: A dual-beam UV-vis-NIR spectrophotometer.
Sample Preparation:
-
Dissolve the purified EMF sample in a UV-transparent solvent, such as toluene, CS₂, or ODCB, to a concentration that gives an absorbance in the range of 0.1-1.0.
-
Use a quartz cuvette with a path length of 1 cm.
Data Acquisition:
-
Record the absorption spectrum over a wide wavelength range, typically from 300 to 2000 nm.
-
Use the pure solvent as a baseline reference.
Data Presentation:
| Endohedral Metallofullerene | Solvent | Key Absorption Peaks (nm) | HOMO-LUMO Gap (eV) | Reference |
| Y@C₈₂ | Toluene | 450, 640, 950, 1380 | ~1.0 | [4] |
| Sc₃N@C₈₀ | CS₂ | 410, 680, 980 | ~1.3 | [5] |
| Gd@C₈₂ | Toluene | 430, 630, 930, 1350 | ~1.0 | [1] |
Raman Spectroscopy
Application Note:
Raman spectroscopy is a valuable technique for probing the vibrational modes of endohedral metallofullerenes.[17] The Raman spectrum provides a fingerprint of the molecule and is sensitive to the structure of the fullerene cage and the interaction with the encapsulated metal.[6] Low-frequency modes in the Raman spectrum are often associated with the vibration of the metal atom against the fullerene cage, and the frequency of these modes can provide information about the strength of the metal-cage interaction.[6]
Experimental Protocol:
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm) and a high-resolution spectrograph with a CCD detector.
Sample Preparation:
-
Solid Sample: The purified EMF powder can be analyzed directly.
-
Solution Sample: A concentrated solution of the EMF in a suitable solvent can be placed in a quartz cuvette or capillary tube.
-
Thin Film: A thin film of the EMF can be drop-cast onto a suitable substrate, such as silicon or a gold-coated slide.
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 100-2000 cm⁻¹).
-
It may be necessary to use low laser power to avoid sample degradation.
Data Presentation:
| Endohedral Metallofullerene | Excitation Wavelength (nm) | Key Raman Peaks (cm⁻¹) | Assignment | Reference |
| La₂@C₈₀ | 1064 | 161, 258, 1560, 1590 | Metal-cage, Cage modes | [6] |
| Ti₂@C₈₀ | 1064 | 196, 280, 1555, 1585 | Metal-cage, Cage modes | [6] |
| (Li@C₆₀)₂ | 514.5 | ~1457 (A₉(2) mode) | Softening due to dimerization | [18] |
Electrochemistry
Application Note:
Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of endohedral metallofullerenes.[19] These measurements provide information on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The redox potentials of EMFs are influenced by the fullerene cage, the encapsulated metal, and any exohedral functionalization.[5]
Experimental Protocol:
Instrumentation: A potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
Sample Preparation:
-
Prepare a solution of the EMF (typically 0.1-1.0 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Common solvents include ODCB, dichloromethane, or acetonitrile.
-
Degas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen.
Data Acquisition:
-
Perform cyclic voltammetry by scanning the potential over a range that covers the redox processes of interest.
-
Record the current response as a function of the applied potential.
-
The potential scan rate can be varied to investigate the reversibility of the redox processes.
-
It is common practice to reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene to the solution at the end of the experiment.
Data Presentation:
| Endohedral Metallofullerene | E_ox¹ (V vs Fc/Fc⁺) | E_red¹ (V vs Fc/Fc⁺) | Electrochemical Gap (eV) | Reference |
| Sc₃N@C₈₀ | +0.38 | -1.10 | 1.48 | [5] |
| Y@C₈₂ | +0.05 | -1.05 | 1.10 | [4] |
| Gd@C₈₂ | +0.07 | -1.03 | 1.10 | [19] |
Transmission Electron Microscopy (TEM)
Application Note:
Transmission electron microscopy (TEM) is a powerful technique for directly visualizing individual endohedral metallofullerene molecules.[20][21] High-resolution TEM (HRTEM) can provide information on the size and shape of the fullerene cage and, in some cases, can even resolve the encapsulated metal atom(s). TEM is particularly useful for studying the arrangement of EMFs in the solid state, such as in crystals or thin films.
Experimental Protocol:
Instrumentation: A high-resolution transmission electron microscope operating at an accelerating voltage that minimizes beam damage (e.g., 80-200 kV).
Sample Preparation:
-
Prepare a very dilute solution of the EMF in a volatile solvent like toluene or chloroform.
-
Deposit a small drop of the solution onto a TEM grid (a small copper grid coated with a thin film of amorphous carbon).
-
Allow the solvent to evaporate completely, leaving behind isolated EMF molecules or small aggregates on the carbon film.
Data Acquisition:
-
Insert the TEM grid into the microscope.
-
Locate an area of the grid with a good dispersion of EMF molecules.
-
Acquire high-resolution images of the individual molecules. It is important to use a low electron dose to minimize beam-induced damage to the sample.
Logical Relationships of Characterization Techniques
The various techniques for characterizing EMFs provide complementary information that, when combined, gives a comprehensive picture of the material.
Caption: Interrelationship of techniques for EMF characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Tandem mass spectrometry studies of metallofullerenes (Conference) | OSTI.GOV [osti.gov]
- 3. Mass spectrometric study of unimolecular decompositions of endohedral fullerenes for Journal of Mass Spectrometry - IBM Research [researchweb.draco.res.ibm.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulating the electronic and spin structure of endohedral metallofullerenes: a case investigation of Sc3N@C80 and Sc3C2@C80 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. link.aps.org [link.aps.org]
- 7. Endohedral Metallofullerenes: New Structures and Unseen Phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in endohedral metallofullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Cryogenic NMR spectroscopy of endohedral hydrogen-fullerene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spherical Trihedral Metallo-Borospherene with Asymmetric Triangles in Boron Framework [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. briefs.techconnect.org [briefs.techconnect.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. utwente.nl [utwente.nl]
- 21. deepblock.net [deepblock.net]
Application Note and Protocol for the Synthesis of Ba@C74
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and purification of the endohedral metallofullerene Ba@C74. The methodology is based on the widely used Krätschmer-Huffman arc-discharge method, followed by a multi-step High-Performance Liquid Chromatography (HPLC) purification process.
Introduction
Endohedral metallofullerenes, which are fullerenes with metal atoms encapsulated within their carbon cage, are a class of novel materials with unique electrochemical and magnetic properties. These characteristics make them promising candidates for various applications, including contrast agents in magnetic resonance imaging (MRI), radiotracers, and components in advanced electronic devices. Ba@C74, in particular, has been a subject of structural and spectroscopic studies. The synthesis of high-purity Ba@C74 is a critical step for its further investigation and application. This protocol outlines the key steps and parameters for its production and isolation.
Experimental Overview
The synthesis of Ba@C74 is a multi-step process that begins with the preparation of a barium-graphite composite anode. This anode is then vaporized in an electric arc under an inert atmosphere to produce a soot containing a mixture of fullerenes. The soluble components of the soot are extracted, and the desired Ba@C74 is isolated from other fullerenes through a sequential HPLC purification.
Figure 1. Experimental workflow for the synthesis and purification of Ba@C74.
Experimental Protocols
Preparation of Barium-Graphite Composite Anode
The anode for the arc-discharge process is a composite material containing graphite and a source of barium.
-
Materials:
-
High-purity graphite powder
-
Barium oxide (BaO) or Barium carbonate (BaCO3)
-
Graphite rods (pre-drilled with a central hole)
-
-
Procedure:
-
Thoroughly mix the graphite powder with the barium compound. A typical starting ratio is 2-5% barium compound by weight.
-
Pack the mixture tightly into the hole of the pre-drilled graphite rod.
-
Cure the packed rod by baking it at a high temperature (e.g., 1000-1200 °C) under vacuum or an inert atmosphere for several hours to remove any volatile impurities.
-
Arc-Discharge Synthesis
The synthesis is carried out in a Krätschmer-Huffman fullerene generator.
-
Apparatus:
-
Krätschmer-Huffman generator with a water-cooled chamber
-
DC or RF power supply
-
Graphite cathode
-
Vacuum pump
-
Helium gas supply
-
-
Procedure:
-
Install the prepared barium-graphite composite anode and the graphite cathode in the generator.
-
Evacuate the chamber to a low pressure (<10 mTorr).
-
Backfill the chamber with helium gas to a pressure of 100-200 Torr.
-
Initiate an electric arc between the anode and cathode. The typical DC parameters are a current of 100-150 A and a voltage of 20-30 V. For an RF method, the power and frequency will depend on the specific generator.
-
Maintain the arc, ensuring a steady evaporation of the anode. The process consumes the anode, and the resulting soot deposits on the chamber walls.
-
After the anode is consumed, turn off the power supply and allow the chamber to cool.
-
Carefully collect the soot from the chamber walls.
-
Solvent Extraction
The collected soot is a mixture of insoluble carbon and soluble fullerenes.
-
Materials:
-
Collected soot
-
Toluene or o-xylene
-
Soxhlet extraction apparatus or an ultrasonic bath
-
-
Procedure:
-
Place the soot in a cellulose thimble and perform a Soxhlet extraction with toluene or o-xylene for several hours until the solvent running through the thimble is colorless.
-
Alternatively, the soot can be suspended in the solvent and subjected to ultrasonication for several hours.
-
Filter the resulting solution to remove insoluble carbon particles.
-
Evaporate the solvent using a rotary evaporator to obtain the crude fullerene extract.
-
Multi-Step HPLC Purification
The purification of Ba@C74 from the crude extract requires a sequential HPLC process.[1] The use of specialized fullerene columns is essential for efficient separation.
-
Apparatus:
-
Preparative HPLC system with a UV-Vis detector
-
Appropriate HPLC columns (see below)
-
HPLC-grade solvents
-
-
Procedure: A three-step HPLC separation is typically employed to isolate Ba@C74.[1]
Step 1: Separation of Higher Fullerenes
-
Column: A size-exclusion column or a Buckyprep column (pyrenylpropyl group bonded silica).
-
Mobile Phase: Toluene.
-
Purpose: To separate the higher fullerenes (>~C70) and the metallofullerene fraction from the more abundant C60 and C70. The fraction containing the higher and endohedral fullerenes is collected.
Step 2: Separation of Metallofullerenes from Empty Fullerenes
-
Column: A specialized metallofullerene separation column, such as a Buckyprep-M column (phenothiazinyl group bonded silica).
-
Mobile Phase: Toluene or a mixture of toluene and a less polar solvent like hexane.
-
Purpose: This step separates the metallofullerenes from the remaining empty higher fullerenes. The fraction corresponding to Ba@C74 is collected based on its retention time and UV-Vis spectrum.
Step 3: Isolation of Ba@C74
-
Column: A high-resolution fullerene column, potentially another Buckyprep or a similar specialized column.
-
Mobile Phase: A carefully optimized mobile phase, which may include toluene, xylene, or other aromatic solvents.
-
Purpose: To isolate the Ba@C74 from other metallofullerenes and any remaining impurities. The purity of the collected fraction should be confirmed by mass spectrometry.
-
Data Presentation
The following table summarizes the key parameters and expected outcomes of the synthesis and purification process.
| Parameter | Value/Range | Notes |
| Synthesis | ||
| Ba Compound in Anode | 2-5% by weight | Barium oxide or carbonate are common choices. |
| Helium Pressure | 100-200 Torr | Optimal pressure may vary with generator geometry. |
| Arc Current (DC) | 100-150 A | To be adjusted for stable anode evaporation. |
| Arc Voltage (DC) | 20-30 V | |
| Extraction | ||
| Extraction Solvent | Toluene or o-xylene | o-xylene has a higher boiling point and can improve solubility. |
| HPLC Purification | ||
| Step 1 Column | Buckyprep or equivalent | For separation of higher fullerenes. |
| Step 1 Mobile Phase | Toluene | |
| Step 2 Column | Buckyprep-M or equivalent | For separation of metallofullerenes. |
| Step 2 Mobile Phase | Toluene/Hexane gradient | Gradient composition needs to be optimized. |
| Step 3 Column | High-resolution fullerene column | For final purification of Ba@C74. |
| Step 3 Mobile Phase | Toluene or xylene | Isocratic or gradient elution may be used. |
| Yield and Purity | ||
| Crude Ba@C74 Yield | < 1% of soluble extract | Highly dependent on synthesis conditions. |
| Final Purity | > 99% | As determined by mass spectrometry. |
Characterization
Throughout the purification process, and for the final product, characterization is essential.
-
Mass Spectrometry: To identify the fullerene species in each fraction and to confirm the final purity of Ba@C74.
-
UV-Vis Spectroscopy: Can be used as an online detection method during HPLC and to characterize the electronic structure of the purified product.
Safety Precautions
-
The arc-discharge process generates intense light and heat; appropriate shielding and safety measures must be in place.
-
Fullerene soot is a fine powder and should be handled in a well-ventilated area or a fume hood to avoid inhalation.
-
The organic solvents used for extraction and HPLC are flammable and should be handled with care.
By following this detailed protocol, researchers can successfully synthesize and purify Ba@C74 for further scientific investigation and application development.
References
Application Note and Protocol for the Purification of Ba@C74 from Carbon Soot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of the endohedral metallofullerene, Barium-74 (Ba@C74), from carbon soot. The procedure is based on established methodologies for the separation of metallofullerenes and is presented as a representative workflow.
Introduction
Endohedral metallofullerenes, such as Ba@C74, are novel carbon allotropes with a metal atom encapsulated within a fullerene cage. These molecules possess unique electronic and structural properties, making them promising candidates for various applications, including in materials science and medicine. The purification of these compounds from the raw carbon soot produced during their synthesis is a critical and challenging step. This protocol outlines a multi-step approach involving solvent extraction followed by a three-stage High-Performance Liquid Chromatography (HPLC) process to achieve high purity Ba@C74.
Experimental Protocols
Stage 1: Extraction of Fullerenes from Carbon Soot
The initial step involves the extraction of the soluble fullerene fraction, including Ba@C74, from the raw carbon soot. Soxhlet extraction is a widely used and effective method for this purpose.
Materials and Equipment:
-
Carbon soot containing Ba@C74
-
Toluene (HPLC grade)
-
Soxhlet extraction apparatus
-
Heating mantle
-
Cellulose extraction thimbles
-
Rotary evaporator
-
Anhydrous sodium sulfate
Protocol:
-
Dry the carbon soot in a vacuum oven to remove any moisture.
-
Place a known quantity of the dried soot (e.g., 10 g) into a cellulose extraction thimble.
-
Mix the soot with an equal amount of anhydrous sodium sulfate to prevent packing and improve solvent percolation[1].
-
Place the thimble into the Soxhlet extractor.
-
Fill a round-bottom flask with approximately 300 mL of toluene for every 10-20 g of soot[1]. Add a few boiling chips to ensure smooth boiling.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point using a heating mantle.
-
Allow the extraction to proceed for 16-24 hours, ensuring a consistent cycle rate of 4-6 cycles per hour[1]. The solvent in the reservoir will become deeply colored as it extracts the fullerenes.
-
After extraction, allow the solution to cool to room temperature.
-
Concentrate the toluene extract using a rotary evaporator to obtain the crude fullerene mixture as a solid residue.
-
Dry the residue under vacuum to remove any remaining solvent.
Stage 2: Three-Step HPLC Purification of Ba@C74
A multi-stage HPLC approach is necessary to isolate Ba@C74 from the complex mixture of empty fullerenes and other metallofullerenes present in the extract. A general three-step process is described below.
The first HPLC step aims to separate the metallofullerene fraction from the more abundant empty fullerenes (e.g., C60, C70). A polystyrene-based Gel Permeation Chromatography (GPC) column is effective for this initial size-based separation.
Protocol:
-
Dissolve the crude fullerene extract in toluene.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Perform injections onto a polystyrene GPC column.
-
Collect the fractions corresponding to the retention times of higher fullerenes and metallofullerenes, which elute earlier than the smaller empty fullerenes.
-
Combine the collected fractions and concentrate the solution.
The second HPLC step utilizes a specialized fullerene separation column, such as a Buckyprep column, which has a high affinity for fullerenes and provides better separation based on cage size and structure.
Protocol:
-
Dissolve the concentrated metallofullerene fraction from the previous step in toluene.
-
Inject the solution onto a Buckyprep column.
-
Monitor the elution profile and collect the fraction corresponding to the retention time of Ba@C74. The retention time will need to be determined by analytical standards or by characterization of the collected fractions.
-
Concentrate the collected Ba@C74 fraction.
Protocol:
-
Dissolve the Ba@C74 fraction from the second step in toluene.
-
Inject the solution onto a Buckyprep-M column.
-
Collect the central portion of the main peak corresponding to Ba@C74 to ensure high purity.
-
Concentrate the final pure fraction and dry under vacuum.
Data Presentation
The following table summarizes the representative quantitative parameters for the purification protocol. Note that these values may require optimization based on the specific instrumentation and the composition of the initial soot.
| Parameter | Stage 1: Soxhlet Extraction | Stage 2: HPLC Step 1 (GPC) | Stage 2: HPLC Step 2 (Buckyprep) | Stage 2: HPLC Step 3 (Buckyprep-M) |
| Stationary Phase | N/A | Polystyrene-divinylbenzene | Pyrenylpropyl bonded silica | Phenothiazinyl bonded silica[2][3][4][5] |
| Column Dimensions | N/A | e.g., 20 x 250 mm | e.g., 10 x 250 mm | e.g., 4.6 x 250 mm |
| Mobile Phase | Toluene[6] | Toluene | Toluene | Toluene[2] |
| Flow Rate | N/A | 5.0 mL/min | 2.0 mL/min | 1.0 mL/min |
| Temperature | Boiling point of Toluene | Ambient | 30 °C | 30 °C |
| Detection Wavelength | N/A | 330 nm | 330 nm | 330 nm |
| Injection Volume | N/A | 500 µL | 200 µL | 100 µL |
| Expected Yield | ~10-15% of soot (total extract) | Variable | Variable | ~0.5 mg from initial soot[7] |
| Purity | Crude Extract | Enriched Metallofullerenes | Partially Purified Ba@C74 | >99% Ba@C74 |
Characterization of Purified Ba@C74
The identity and purity of the final product should be confirmed using various analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of Ba@C74.
-
UV-Vis-NIR Spectroscopy: To obtain the characteristic absorption spectrum of Ba@C74.
-
X-ray Photoelectron Spectroscopy (XPS) or X-ray Absorption Near Edge Structure (XANES): To confirm the endohedral nature and oxidation state of the Barium atom[7].
-
Single-crystal X-ray Diffraction: For definitive structural elucidation[7].
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow of the Ba@C74 purification protocol.
Caption: Workflow for the purification of Ba@C74 from carbon soot.
References
- 1. epa.gov [epa.gov]
- 2. hplc.eu [hplc.eu]
- 3. Nacalai Tesque COSMOSIL Buckyprep-M Phenothiazinyl Semi-preparative HPLC Column, 5 µm, 120 Å, 20 x 250 mm, 1/Pk - 04142-01 - £13,440.00 : UVISON.com [uvison.com]
- 4. researchgate.net [researchgate.net]
- 5. Nacalai USA, Inc. | Product | COSMOSIL Buckyprep-M [nacalaiusa.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Ba@C74 in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endohedral metallofullerenes (EMFs), a class of hybrid molecules where one or more metal atoms are encapsulated within a fullerene cage, have garnered significant interest for their unique physicochemical properties.[1][2][3] The encapsulated metal atom can alter the electronic properties of the fullerene cage through charge transfer, leading to novel functionalities with potential applications in diverse fields such as electronics, photovoltaics, and biomedicine.[1][2][3][4] This document focuses on the endohedral metallofullerene Ba@C74, providing an overview of its properties and outlining potential applications and experimental protocols relevant to materials science.
Properties of Ba@C74
The Ba@C74 molecule consists of a single barium atom enclosed within a C74 fullerene cage. The barium atom donates electrons to the fullerene cage, resulting in a formal electronic structure of Ba²⁺@C74²⁻. This charge transfer significantly influences the electronic and, consequently, the material properties of Ba@C74.
Structural and Electronic Properties of Ba@C74
| Property | Value/Description | Reference |
| Fullerene Cage | C74 | [5] |
| Encapsulated Metal | Barium (Ba) | [5] |
| Charge Transfer | Approximately 2 electrons from Ba to C74 | Theoretical |
| Symmetry of C74 cage | D3h | [5] |
| Position of Ba atom | Off-center within the C74 cage | [5] |
Potential Applications in Materials Science
While the specific applications of Ba@C74 are still under exploration, its unique electronic structure suggests potential utility in several areas of materials science. The following sections detail these prospective applications.
Nanoelectronics and Molecular Devices
The distinct electronic properties of Ba@C74, arising from the charge transfer between the barium atom and the fullerene cage, make it a candidate for components in nanoelectronic devices.[1][2]
Application Note: Ba@C74 can be envisioned as a molecular building block for transistors or memory elements. The encapsulated barium ion and the charged fullerene cage can create a stable molecular dipole, which could be manipulated by an external electric field. This property is a prerequisite for its use in molecular memory devices. Furthermore, the quantized energy levels of the Ba@C74 molecule could be exploited in single-molecule electronic devices, where it could function as a quantum dot.
Advanced Composite Materials
The incorporation of Ba@C74 into polymer or other matrices could lead to the development of advanced composite materials with tailored electronic and optical properties.
Application Note: Dispersing Ba@C74 in a polymer matrix could enhance the electrical conductivity or modify the dielectric properties of the host material. Such composites could find use in applications like electrostatic discharge (ESD) protection, electromagnetic interference (EMI) shielding, or as high-k dielectric materials in capacitors. The optical properties of the composite could also be tuned, potentially leading to applications in optical filters or nonlinear optical devices.
Experimental Protocols
The synthesis and handling of endohedral metallofullerenes like Ba@C74 require specialized techniques due to their air-sensitivity and the need for purification.
Synthesis and Purification of Ba@C74
Protocol for Synthesis (Arc-Discharge Method):
-
Preparation of Graphite Rods: Drill a hole in a graphite rod and pack it with a mixture of graphite powder and a source of barium, typically barium oxide (BaO).
-
Arc-Discharge: Under a helium atmosphere (typically 50-200 Torr), generate an electric arc between the packed graphite rod (anode) and a solid graphite rod (cathode). This vaporizes the carbon and barium.
-
Soot Collection: The resulting soot, containing a mixture of empty fullerenes, Ba@C74, and other metallofullerenes, is collected from the chamber walls.
Protocol for Purification (Multi-stage High-Performance Liquid Chromatography - HPLC):
-
Soxhlet Extraction: Extract the soluble fullerene fraction from the collected soot using a suitable solvent, such as carbon disulfide (CS₂) or toluene.
-
Initial Separation: Perform a preliminary separation of the extract using a silica gel column to separate the fullerenes from other carbonaceous material.
-
Multi-stage HPLC: Employ a multi-stage HPLC process with specialized fullerene columns (e.g., Buckyprep, PYE) and various toluene/heptane or toluene/decalin mobile phases to isolate Ba@C74 from other fullerenes and metallofullerenes. The separation is based on the different retention times of the various fullerene species.
Handling of Air-Sensitive Ba@C74
Protocol for Handling:
-
Inert Atmosphere: All handling of purified Ba@C74 should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox to prevent degradation from oxygen and moisture.[6]
-
Solvent Degassing: Use degassed solvents for all solution-based processing of Ba@C74. Solvents can be degassed by several freeze-pump-thaw cycles.
-
Storage: Store solid samples of Ba@C74 in a sealed container under an inert atmosphere and protected from light. Solutions of Ba@C74 should be freshly prepared and used immediately.
Visualizations
References
- 1. Recent advances in endohedral metallofullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Current status and future developments of endohedral metallofullerenes. | Semantic Scholar [semanticscholar.org]
- 4. Water-soluble endohedral metallofullerenes: new horizons for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for the Spectroscopic Analysis of Ba@C74
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the spectroscopic techniques used to characterize Ba@C74, an endohedral metallofullerene. The following sections detail the protocols for sample preparation and analysis, along with expected data presented in a structured format.
Synthesis and Purification of Ba@C74
The production of pure Ba@C74 samples is a prerequisite for accurate spectroscopic analysis. The primary method involves the generation of metallofullerene-containing soot, followed by a multi-step purification process.
Synthesis via Arc-Discharge
Endohedral metallofullerenes like Ba@C74 are commonly synthesized using an arc-discharge method.[1] In this process, a cored graphite rod containing a mixture of barium oxide and graphite powder is subjected to an electric arc under an inert atmosphere of helium.[1] This high-temperature environment generates a carbon-rich plasma where fullerene cages encapsulate barium atoms. The resulting soot contains a mixture of empty fullerenes, Ba@C74, and other metallofullerenes.
Purification Protocol
A multi-step high-performance liquid chromatography (HPLC) process is a common method for isolating pure Ba@C74 from the raw soot.[2]
Protocol for HPLC Purification of Ba@C74:
-
Soot Extraction: The collected soot is first extracted with a suitable solvent, such as carbon disulfide or toluene, to dissolve the fullerenes.
-
Multi-Stage HPLC Separation:
-
Step 1 (Size Exclusion): The crude extract is subjected to HPLC using a column packed with a polystyrene gel. This initial step separates the fullerenes based on their size.
-
Step 2 (Functional Group Separation): A second HPLC stage often employs a column with a stationary phase that can separate fullerenes based on their electronic properties, such as a column with a bonded pyrene derivative.
-
Step 3 (Isomer Separation): The final HPLC step utilizes a specialized column, for instance, a Cosmosil Buckyprep column, to isolate the specific C74 isomer encapsulating the barium atom.
-
-
Solvent Removal: The solvent from the collected Ba@C74 fraction is removed under vacuum to yield the purified solid sample.
An alternative purification method involves the use of supramolecular nanocapsules that can selectively encapsulate and isolate specific metallofullerenes from the soot extract.[1]
Mass Spectrometry
Mass spectrometry is a fundamental technique for confirming the identity and purity of Ba@C74 by determining its mass-to-charge ratio (m/z).
Experimental Protocol for MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a suitable technique for the analysis of fullerenes.
-
Sample Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a volatile solvent like toluene.
-
Dissolve a small amount of the purified Ba@C74 sample in toluene.
-
Mix the Ba@C74 solution with the matrix solution in a 1:10 ratio (sample:matrix).
-
-
Sample Spotting: Spot 1-2 µL of the mixture onto a MALDI target plate and allow the solvent to evaporate completely.
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The laser energy should be optimized to achieve good signal intensity while minimizing fragmentation.
-
Data Presentation
The expected m/z value for Ba@C74 can be calculated based on the mass of the most abundant isotopes of barium and carbon. The mass spectrum should show a prominent peak corresponding to the molecular ion [Ba@C74]+.
| Analyte | Isotopic Mass (Da) | Calculated m/z | Observed m/z (Illustrative) |
| Ba@C74 | ¹³⁸Ba = 137.905 u⁷⁴C = 74 * 12.000 u = 888.000 u | 1025.905 | 1026 |
Note: The observed m/z is an integer value due to nominal mass resolution. High-resolution mass spectrometry can provide more precise mass measurements.
UV-Vis-NIR Spectroscopy
UV-Vis-NIR absorption spectroscopy provides insights into the electronic structure of Ba@C74. The encapsulation of a metal atom inside the fullerene cage significantly alters its electronic properties compared to the empty C74 cage.
Experimental Protocol
-
Sample Preparation: Prepare a solution of the purified Ba@C74 in a UV-transparent solvent, such as toluene or carbon disulfide, in a quartz cuvette with a defined path length (e.g., 1 cm). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Data Acquisition:
-
Record a baseline spectrum of the pure solvent.
-
Measure the absorption spectrum of the Ba@C74 solution over a wavelength range of 200 nm to 2500 nm.[3]
-
Subtract the baseline spectrum from the sample spectrum.
-
Data Presentation
The UV-Vis-NIR spectrum of Ba@C74 is expected to show characteristic absorption bands. The positions of these bands are indicative of the electronic transitions within the molecule.
| Wavelength Range | Absorption Maxima (λmax) (nm) (Illustrative) | Corresponding Electronic Transitions |
| UV | 260, 330 | π-π* transitions of the fullerene cage |
| Visible | 450, 680 | Transitions involving orbitals influenced by the endohedral Ba atom |
| NIR | 1050, 1300 | Lower energy electronic transitions |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for elucidating the structure of the C74 cage and the effect of the encapsulated barium atom.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Dissolve a sufficient amount of the purified Ba@C74 in a deuterated solvent, such as deuterated carbon disulfide (CS₂) or a mixture of CS₂ and deuterated toluene, in an NMR tube.
-
Data Acquisition:
-
Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer.
-
A large number of scans may be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C and the potential for long relaxation times.
-
Data Presentation
The ¹³C NMR spectrum of Ba@C74 is expected to show a number of signals corresponding to the chemically non-equivalent carbon atoms in the C74 cage. The chemical shifts will be influenced by the symmetry of the cage and the presence of the endohedral barium atom.
| Carbon Environment | Illustrative ¹³C Chemical Shift (δ) (ppm) |
| sp² carbons in the C74 cage | 130 - 150 |
Note: The exact number of signals and their chemical shifts will depend on the specific isomer of C74 that is present.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that can be used to determine the elemental composition and the chemical state of the elements within the Ba@C74 sample.
Experimental Protocol
-
Sample Preparation: A thin film of the purified Ba@C74 is deposited on a conductive substrate.
-
Data Acquisition:
-
The sample is introduced into the ultra-high vacuum chamber of the XPS instrument.
-
The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα).
-
The kinetic energy of the emitted photoelectrons is measured.
-
Survey scans are performed to identify all elements present.
-
High-resolution scans are acquired for the Ba 4d, C 1s, and O 1s regions to determine their chemical states.[4]
-
Data Presentation
The binding energies of the core-level electrons provide information about the chemical environment of the atoms.
| Core Level | Illustrative Binding Energy (eV) | Interpretation |
| Ba 4d₅/₂ | ~90 | Barium encapsulated within the fullerene cage |
| C 1s | ~285 | Carbon atoms of the fullerene cage |
| O 1s | ~532 | Presence of any surface oxygen contamination |
Electrochemical Analysis
Cyclic voltammetry (CV) can be used to study the redox properties of Ba@C74, providing information on its electron-accepting and electron-donating capabilities.
Experimental Protocol for Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a suitable solvent like o-dichlorobenzene.
-
Analyte Solution: Dissolve the purified Ba@C74 in the electrolyte solution.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition:
-
Deaerate the solution with an inert gas (e.g., argon) for at least 15 minutes.
-
Scan the potential over a range that covers the expected redox events of Ba@C74.
-
Record the resulting current as a function of the applied potential.
-
Data Presentation
The cyclic voltammogram will show peaks corresponding to the reduction and oxidation processes of Ba@C74. The potentials of these peaks provide information about the energies of the molecular orbitals.
| Redox Process | Illustrative Potential (V vs. Fc/Fc⁺) |
| First Reduction | -0.8 |
| Second Reduction | -1.2 |
| First Oxidation | +0.5 |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of Ba@C74.
Caption: Logical workflow for MALDI-TOF mass spectrometry analysis of Ba@C74.
References
Troubleshooting & Optimization
Technical Support Center: Ba@C74 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ba@C74 synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of Ba@C74, offering potential causes and solutions to enhance experimental outcomes.
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield of Ba@C74 | Incorrect Synthesis Parameters: The helium pressure, arc current, or furnace temperature may not be optimal for Ba@C74 formation. The yield of endohedral metallofullerenes (EMFs) is highly sensitive to these conditions.[1] | Optimize Synthesis Parameters: Systematically vary the helium pressure, arc current, and temperature to find the optimal conditions for your specific setup. Refer to the Key Synthesis Parameters section for recommended ranges. |
| Inadequate Barium Concentration: The ratio of barium to carbon in the graphite anode may be too low, limiting the encapsulation of barium within the fullerene cage. | Adjust Ba:C Ratio: Increase the concentration of the barium compound (e.g., BaO, BaCO₃) in the graphite rod. The optimal ratio often needs to be determined empirically. | |
| Air Leak in the Synthesis Chamber: The presence of oxygen or nitrogen can inhibit the formation of fullerenes and lead to the formation of unwanted byproducts. Endohedral metallofullerenes are generally synthesized in an inert atmosphere. | Ensure an Inert Atmosphere: Thoroughly check the synthesis chamber for leaks. It is crucial to maintain a high-purity helium environment during the arc-discharge process. | |
| Difficulties in Purification | Co-elution with Other Fullerenes: Ba@C74 may have a similar retention time to other empty fullerenes or metallofullerenes, making separation by HPLC challenging. | Optimize HPLC Conditions: Experiment with different HPLC columns, mobile phases, and flow rates. A multi-step HPLC process is often necessary for isolating pure Ba@C74. |
| Degradation of Ba@C74: Ba@C74 can be sensitive to air and solvents, leading to degradation during the extraction and purification process. | Handle with Care: Perform extraction and purification steps under an inert atmosphere where possible. Use fresh, high-purity solvents and minimize exposure to light and air. | |
| Inconsistent Results | Variability in Graphite Rods: Inhomogeneity in the packing and composition of the metal-doped graphite rods can lead to run-to-run variations in yield. | Standardize Rod Preparation: Develop a consistent and reproducible protocol for preparing the graphite rods to ensure uniform distribution of the barium compound. |
| Fluctuations in Arc Discharge: An unstable arc can lead to inconsistent evaporation of the carbon and barium, affecting the formation of Ba@C74. | Stabilize the Arc: Ensure a stable power supply and maintain a constant distance between the electrodes during the synthesis process. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing Ba@C74?
A1: The most common and effective method for synthesizing Ba@C74 is the electric arc-discharge method, often utilizing a high-frequency arc discharge or a radio-frequency (RF) furnace. This technique involves generating a carbon plasma by passing a high current between graphite electrodes in a helium atmosphere.[2] One of the electrodes is a graphite rod doped with a barium compound, which co-evaporates with the carbon to form Ba@C74.[1]
Q2: What are the critical parameters that influence the yield of Ba@C74?
A2: The yield of Ba@C74 is significantly influenced by several key parameters:
-
Helium Pressure: The pressure of the helium buffer gas affects the collision frequency and cooling rate of the carbon and barium species in the plasma, which is crucial for fullerene cage formation.
-
Arc Current/Furnace Temperature: The energy input determines the rate of evaporation of the carbon and barium from the anode.
-
Barium-to-Carbon Ratio: The concentration of barium in the graphite rod directly impacts the probability of barium encapsulation.
-
Gas Flow Rate: The flow rate of the helium gas can influence the residence time of the species in the hot zone.[1]
Q3: What is a typical protocol for the RF synthesis of Ba@C74?
A3: While specific parameters should be optimized for each system, a general protocol for the RF synthesis of Ba@C74 is as follows:
-
Anode Preparation: Prepare a graphite rod by drilling a hole and filling it with a mixture of graphite powder and a barium compound (e.g., BaO or BaCO₃). The rod is then typically annealed at high temperature under vacuum.
-
Synthesis Chamber Setup: Place the prepared anode and a pure graphite cathode in the RF furnace. Evacuate the chamber and backfill with high-purity helium gas to the desired pressure.
-
Arc Discharge: Initiate and maintain a stable arc between the electrodes. The high temperature of the arc will cause the anode to sublimate, creating a plasma of carbon and barium atoms.
-
Soot Collection: The newly formed fullerenes, including Ba@C74, will deposit as soot on the water-cooled walls of the chamber.
-
Extraction: After the synthesis is complete and the chamber has cooled, collect the soot and extract the fullerenes using a suitable solvent, such as carbon disulfide (CS₂) or toluene.
Q4: How is Ba@C74 purified from the raw soot extract?
A4: The purification of Ba@C74 from the complex mixture of empty fullerenes and other metallofullerenes in the soot extract is typically achieved through multi-stage High-Performance Liquid Chromatography (HPLC). A common approach involves:
-
Initial Separation: An initial HPLC step using a column designed for fullerene separation (e.g., a PYE or Buckyprep column) to separate the extract into fractions containing different fullerene sizes.
-
Isolation of the Ba@C74 Fraction: Subsequent HPLC steps with different columns and/or mobile phases are used to isolate the Ba@C74 from other C74 isomers and metallofullerenes. Toluene is a commonly used mobile phase. The purity of the collected fractions should be confirmed by techniques such as mass spectrometry.
Q5: What are some common problems encountered during HPLC purification of metallofullerenes and how can they be resolved?
A5: Common HPLC issues include high backpressure, peak tailing or splitting, and no or very small peaks.[3][4]
-
High Backpressure: Often caused by a clogged column or blocked inlet filter.[4] Solution: Reverse flush the column or replace the inlet filter.
-
Peak Tailing or Splitting: Can result from strong interactions between the analyte and the stationary phase or a blocked frit.[4] Solution: Adjust the mobile phase composition or replace the column.
-
No or Very Small Peaks: This could be due to a detector issue, a problem with the sample injection, or the sample not eluting from the column.[4] Solution: Check the detector lamp and connections, ensure the sample is properly loaded, and consider changing the mobile phase or column.
Experimental Workflow & Data
Key Synthesis Parameters for Endohedral Metallofullerenes
The table below summarizes typical ranges for key parameters in the arc-discharge synthesis of endohedral metallofullerenes. It is important to note that the optimal conditions for Ba@C74 may vary depending on the specific experimental setup.
| Parameter | Typical Range | Effect on Yield |
| Helium Pressure | 50 - 400 mbar | Influences the formation and stability of the fullerene cage. |
| Arc Current (DC) | 80 - 150 A | Affects the plasma temperature and evaporation rate of the anode. |
| Metal Content in Anode | 1 - 5 atom % | A higher concentration can increase the yield of metallofullerenes, but too high a concentration can destabilize the arc. |
| Electrode Gap | 3 - 10 mm | Affects the stability and temperature of the arc. |
Data compiled from general knowledge of endohedral metallofullerene synthesis.
Visualizing the Process
Logical Workflow for Ba@C74 Synthesis and Purification
References
Technical Support Center: Purification of Ba@C74 Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ba@C74 isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying Ba@C74 isomers?
The primary challenges in the purification of Ba@C74 isomers stem from their inherent properties and the nature of their production. Key difficulties include:
-
Presence of Multiple Isomers: The synthesis of Ba@C74 results in a mixture of different structural isomers, which have very similar physicochemical properties, making their separation challenging.
-
Co-elution with Other Fullerenes: The crude product contains a variety of empty fullerenes (like C70, C76, C84) and other metallofullerenes, which can co-elute with the desired Ba@C74 isomers during chromatographic separation.[1]
-
Low Solubility: Ba@C74, like other fullerenes, has low solubility in common organic solvents used for HPLC, which can lead to issues with sample preparation and loading on the column.
-
Low Abundance: The desired Ba@C74 isomers are often present in low concentrations in the initial soot extract, necessitating efficient and high-resolution purification techniques to obtain pure material.
Q2: What is the general strategy for purifying Ba@C74 isomers?
A multi-step High-Performance Liquid Chromatography (HPLC) process is the most effective method for isolating Ba@C74 isomers.[2] This typically involves a series of chromatographic steps using different types of HPLC columns to progressively enrich and finally separate the individual isomers. A common approach is a three-stage HPLC separation.[2]
Q3: What types of HPLC columns are recommended for Ba@C74 isomer purification?
Specialized fullerene separation columns are crucial for achieving good resolution. Commonly used columns include:
-
Pyrenylpropyl-functionalized silica gel columns (e.g., COSMOSIL Buckyprep): These are effective for separating fullerenes based on the number of carbon atoms and for resolving some isomers.
-
Phenothiazinyl-functionalized silica gel columns (e.g., COSMOSIL Buckyprep-M): These columns show different selectivity and are particularly useful for separating metallofullerenes from empty-cage fullerenes.
-
Porphyrin-functionalized silica gel columns: These can also be employed for metallofullerene purification due to specific interactions with the fullerene cage.
Q4: How can I characterize the purified Ba@C74 isomers?
Once purified, the isomers of Ba@C74 can be characterized using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To confirm the mass of the metallofullerene and the purity of the isolated fraction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can provide information about the symmetry and structure of the fullerene cage, helping to distinguish between different isomers.
-
UV-Vis-NIR Spectroscopy: The electronic absorption spectrum is sensitive to the cage structure and can be used to differentiate isomers.
Troubleshooting Guides
Issue 1: Co-elution of Ba@C74 Isomers
Symptom: A single, broad peak or overlapping peaks are observed in the HPLC chromatogram where distinct isomer peaks are expected.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Column Resolution | Switch to a different type of fullerene-specific column (e.g., from Buckyprep to Buckyprep-M) to exploit different separation selectivities. Consider using a longer column or columns with smaller particle sizes for higher efficiency. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. While toluene is a common solvent, adjusting the mobile phase by adding a co-solvent like hexane or carbon disulfide can alter the retention times and improve separation. |
| Isocratic Elution is Ineffective | Implement a gradient elution method. A shallow gradient of a stronger eluting solvent can help to resolve closely eluting isomers. |
| High Flow Rate | Reduce the flow rate to allow for better equilibration between the stationary and mobile phases, which can enhance resolution. |
Issue 2: Peak Splitting in HPLC Chromatogram
Symptom: A single isomer peak appears as a split, doubled, or shouldered peak.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Column Overload | Reduce the concentration of the injected sample. Overloading the column can lead to non-ideal chromatographic behavior and peak distortion. |
| Injection Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase. Injecting in a much stronger solvent can cause peak distortion. |
| Column Contamination or Void | A blocked frit or a void at the head of the column can disrupt the sample flow path. Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. Temperature gradients across the column can affect retention and peak shape. |
Experimental Protocols
The following is a representative multi-step HPLC protocol for the purification of Ba@C74 isomers, based on established methods for similar metallofullerenes.
Step 1: Initial Separation of Metallofullerenes from Empty Fullerenes
-
Column: 5PYE (2-(1-pyrenyl)ethyl-functionalized silica gel)
-
Mobile Phase: Toluene
-
Flow Rate: 5.0 mL/min
-
Detection: UV-Vis at 340 nm
-
Procedure: The crude extract containing Ba@C74 is injected onto the 5PYE column. This step separates the mixture based on the size of the fullerene cage, with metallofullerenes generally eluting later than empty fullerenes of the same carbon number. The fraction containing Ba@C74 is collected.
Step 2: Enrichment of Ba@C74
-
Column: Buckyprep-M (Phenothiazinyl-functionalized silica gel)
-
Mobile Phase: Toluene
-
Flow Rate: 4.0 mL/min
-
Detection: UV-Vis at 340 nm
-
Procedure: The collected fraction from Step 1 is concentrated and injected onto the Buckyprep-M column. This column has a high affinity for metallofullerenes, further separating them from remaining empty fullerenes and other metallofullerene species. The fraction corresponding to Ba@C74 is collected.
Step 3: Isomer Separation
-
Column: Buckyprep (Pyrenylpropyl-functionalized silica gel)
-
Mobile Phase: Toluene
-
Flow Rate: 3.0 mL/min
-
Detection: UV-Vis at 340 nm
-
Procedure: The enriched Ba@C74 fraction is injected onto the Buckyprep column. This column is effective for separating isomers of the same metallofullerene. Individual isomer peaks are collected separately. For very closely eluting isomers, recycling HPLC may be necessary, where the eluent from a partially separated peak is reinjected onto the column to improve resolution.
Data Presentation
Table 1: HPLC Columns for Metallofullerene Isomer Separation
| Column Type | Stationary Phase Chemistry | Primary Application |
| 5PYE | 2-(1-pyrenyl)ethyl-functionalized silica | Initial separation of fullerenes by size |
| Buckyprep | Pyrenylpropyl-functionalized silica | Isomer separation of metallofullerenes |
| Buckyprep-M | Phenothiazinyl-functionalized silica | Separation of metallofullerenes from empty fullerenes |
| C18 (Reversed-Phase) | Octadecylsilyl-functionalized silica | Less common for isomers, but can be used with mixed mobile phases |
Visualizations
Caption: Multi-step HPLC workflow for the purification of Ba@C74 isomers.
Caption: Troubleshooting decision tree for peak splitting in HPLC.
References
Technical Support Center: Overcoming Instability of Ba@C74 in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the endohedral metallofullerene Ba@C74. The focus is on addressing the challenges of its instability in solution, offering practical guidance and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is Ba@C74 unstable in common organic solvents like toluene or carbon disulfide?
A1: The instability of Ba@C74 in non-polar organic solvents stems primarily from the electronic structure of the C74 fullerene cage. C74 does not adhere to the Isolated Pentagon Rule (IPR), which governs the stability of many common fullerenes. This violation results in a molecule with an open-shell electronic structure, making it more reactive and prone to dimerization or polymerization to stabilize itself. This inherent reactivity leads to poor solubility and aggregation in solvents where it is not electronically stabilized.
Q2: What is the primary mechanism of Ba@C74 instability in solution?
A2: The primary mechanism of instability is aggregation and polymerization. Due to its open-shell nature, Ba@C74 molecules have a strong tendency to form covalent bonds with each other. This process leads to the formation of larger, insoluble aggregates that precipitate out of solution. This aggregation is often irreversible.
Q3: How does the endohedral barium atom influence the stability of the C74 cage?
A3: The encapsulated barium atom plays a crucial role in stabilizing the otherwise unstable C74 cage through charge transfer. The barium atom donates electrons to the fullerene cage, which helps to satisfy the electronic requirements of the non-IPR structure. While this endohedral stabilization is significant, it is often not sufficient to ensure long-term stability in solution without further measures.
Q4: Are there solvents that can enhance the stability of Ba@C74?
A4: Yes, polar, nitrogen-containing solvents can enhance the solubility and stability of Ba@C74. Solvents such as pyridine, N,N-dimethylformamide (DMF), and aniline have been shown to improve the stability of some unstable metallofullerenes.[1] This is attributed to a stabilizing electron transfer from the solvent to the metallofullerene.[1] However, it is important to note that while these solvents can aid in dissolution and temporary stabilization, they may also participate in reactions with the fullerene cage under certain conditions.
Q5: What is exohedral functionalization and how can it improve the stability of Ba@C74?
A5: Exohedral functionalization is the process of covalently attaching chemical groups to the exterior of the fullerene cage. This is a highly effective strategy for permanently stabilizing unstable metallofullerenes like Ba@C74. By reacting with the most reactive sites on the cage, functionalization can saturate the "biradical" character of the C74 cage, leading to a closed-shell electronic structure. This modification significantly improves solubility and prevents aggregation.
Troubleshooting Guides
Issue 1: Poor Solubility or Incomplete Dissolution of Ba@C74
Symptoms:
-
Solid Ba@C74 material does not fully dissolve, even with sonication.
-
The resulting solution is cloudy or contains visible particulates.
-
Low absorbance is observed in UV-Vis spectroscopy, indicating a low concentration of dissolved material.
Possible Causes:
-
Inappropriate solvent choice: Using non-polar solvents like toluene or hexane where Ba@C74 has low solubility.
-
Aggregation: The material has already started to aggregate or polymerize.
-
Insufficient solvation energy: The solvent-solute interaction is not strong enough to overcome the fullerene-fullerene interactions.
Solutions:
| Step | Action | Rationale |
| 1 | Solvent Selection | Attempt dissolution in a polar, nitrogen-containing solvent such as N,N-dimethylformamide (DMF) or pyridine.[1] These solvents can electronically stabilize the fullerene cage. |
| 2 | Sonication | Use a bath sonicator at room temperature. Avoid excessive sonication times or high power, which could potentially induce degradation. |
| 3 | Gentle Heating | If sonication is insufficient, gentle heating (e.g., to 40-50 °C) in a suitable solvent like DMF may aid dissolution. Monitor for any color changes that might indicate degradation. |
| 4 | Filtration | After attempting dissolution, filter the solution through a PTFE syringe filter (0.22 µm) to remove any insoluble aggregates or impurities. |
Issue 2: Observation of Aggregation Over Time
Symptoms:
-
A clear solution of Ba@C74 becomes cloudy or develops a precipitate over time (minutes to hours).
-
Changes in the UV-Vis spectrum are observed, such as a decrease in absorbance or a broadening of peaks.
-
Dynamic Light Scattering (DLS) shows an increase in particle size.
Possible Causes:
-
Solvent-induced aggregation: The solvent is not sufficiently stabilizing the Ba@C74 molecules.
-
Concentration effects: Higher concentrations can accelerate the rate of aggregation.
-
Exposure to light or air: Photochemical or oxidative processes can initiate degradation and aggregation.
Solutions:
| Step | Action | Rationale |
| 1 | Solvent Environment | If not already using one, switch to a more polar, electron-donating solvent like DMF or pyridine.[1] |
| 2 | Work with Dilute Solutions | Whenever possible, work with lower concentrations of Ba@C74 to slow down the kinetics of aggregation. |
| 3 | Protect from Light and Air | Store solutions in amber vials and under an inert atmosphere (e.g., nitrogen or argon) to minimize light- and oxygen-induced degradation. |
| 4 | Consider Stabilizing Additives | For specific applications, the addition of stabilizing agents that can interact with the fullerene cage could be explored, although this is an area of active research. |
| 5 | Exohedral Functionalization | For long-term stability, derivatizing the Ba@C74 cage is the most robust solution. |
Experimental Protocols
Protocol 1: Monitoring Ba@C74 Stability using UV-Vis Spectroscopy
This protocol provides a general method for monitoring the stability of Ba@C74 in a given solvent over time.
Materials:
-
Ba@C74 sample
-
Spectroscopic grade solvents (e.g., toluene, carbon disulfide, DMF, pyridine)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Inert gas (N2 or Ar)
Procedure:
-
Prepare a stock solution of Ba@C74 in the desired solvent at a known concentration (e.g., 0.1 mg/mL). To do this, accurately weigh the Ba@C74 and dissolve it in the solvent using sonication if necessary.
-
Immediately after preparation (t=0), take an aliquot of the solution, dilute it to an appropriate concentration for UV-Vis analysis (typically to an absorbance of ~1 a.u. at the main absorption peak), and record the UV-Vis spectrum from 200 to 1100 nm.
-
Store the stock solution under controlled conditions (e.g., in the dark, at room temperature, under an inert atmosphere).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), repeat step 2.
-
Analyze the changes in the spectra over time. A decrease in the absorbance of characteristic peaks indicates degradation or precipitation of Ba@C74.
Data Presentation:
| Time (hours) | Wavelength of Max Absorbance (nm) | Absorbance at Max | Observations |
| 0 | λmax1, λmax2, ... | A0 | Clear solution |
| 1 | λmax1, λmax2, ... | A1 | No change |
| 2 | λmax1, λmax2, ... | A2 | Slight cloudiness |
| ... | ... | ... | ... |
| 24 | λmax1, λmax2, ... | A24 | Precipitate formed |
Note: The specific absorption maxima for Ba@C74 should be determined from the initial spectrum.
Protocol 2: General Procedure for Monitoring Aggregation by Dynamic Light Scattering (DLS)
DLS is a powerful technique to monitor the formation and growth of aggregates in real-time.[2]
Materials:
-
Ba@C74 solution
-
DLS instrument
-
Disposable or cleanable cuvettes
Procedure:
-
Prepare a fresh solution of Ba@C74 in the solvent of interest.
-
Filter the solution directly into a clean DLS cuvette using a 0.22 µm PTFE filter to remove any pre-existing dust or large aggregates.
-
Immediately place the cuvette in the DLS instrument and begin measurements.
-
Collect data at regular time intervals to monitor the change in the hydrodynamic radius of the particles in solution.
-
An increase in the average particle size over time is indicative of aggregation.
Data Presentation:
| Time (minutes) | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |
| 0 | RH,0 | PDI0 |
| 15 | RH,15 | PDI15 |
| 30 | RH,30 | PDI30 |
| 60 | RH,60 | PDI60 |
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
HPLC can be used to monitor the degradation of Ba@C74 by observing the decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products or aggregates.
General HPLC Conditions for Fullerenes (requires optimization for Ba@C74): [3][4]
| Parameter | Recommended Starting Point |
| Column | C18 or specialized fullerene columns (e.g., Buckyprep) |
| Mobile Phase | A mixture of toluene and a less polar solvent like hexane, or a polar modifier like acetonitrile in toluene for reversed-phase.[3] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV-Vis detector at a wavelength of maximum absorbance for Ba@C74 (e.g., 310 nm or other characteristic peaks). |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
Procedure:
-
Prepare a solution of Ba@C74 and inject it into the HPLC system at t=0 to obtain an initial chromatogram.
-
Store the solution under defined conditions.
-
At various time points, inject aliquots of the solution into the HPLC.
-
Monitor the area of the peak corresponding to Ba@C74. A decrease in peak area indicates degradation or precipitation. The appearance of new peaks can signify the formation of soluble degradation products or oligomers.
Visualizations
Caption: Logical workflow of Ba@C74 instability and stabilization.
Caption: Experimental workflow for assessing Ba@C74 stability.
References
- 1. researchgate.net [researchgate.net]
- 2. horiba.com [horiba.com]
- 3. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing HPLC Parameters for Ba@C74 Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of the endohedral metallofullerene Ba@C74. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Ba@C74 and other metallofullerenes.
Q1: Why am I seeing poor resolution between Ba@C74 and other fullerene isomers?
A1: Poor resolution is a common challenge in fullerene separation due to the structural similarity of different isomers. Consider the following solutions:
-
Column Selection: Standard C18 columns are often inadequate for fullerene separation. Specialized columns with π-π interaction capabilities are highly recommended. Columns such as the COSMOSIL Buckyprep and PYE series are designed for fullerene and metallofullerene separations and can significantly enhance resolution.
-
Mobile Phase Optimization: Toluene is a common mobile phase for Buckyprep columns. However, for strongly retained compounds like metallofullerenes, a stronger eluent may be necessary. Consider using chlorobenzene or carbon disulfide (CS2) to improve elution and resolution. For PYE columns, a mobile phase of CS2 has been shown to be effective for separating metallofullerene derivatives.
-
Gradient Elution: If isocratic elution is not providing sufficient separation, a gradient elution program can be developed. A shallow gradient, gradually increasing the concentration of a stronger solvent, can improve the separation of closely eluting peaks.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase.
Q2: My peaks are broad and tailing. What could be the cause and how can I fix it?
A2: Peak broadening and tailing can be caused by several factors in fullerene HPLC:
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape. Reduce the injection volume or dilute the sample.
-
Injection Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is used for solubility, inject the smallest possible volume.
-
Column Contamination: Accumulation of strongly retained impurities from the sample or mobile phase can lead to peak tailing. To address this, flush the column with a strong solvent. For Buckyprep columns, 1,2,4-trichlorobenzene can be used for cleaning.
-
Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening. Minimize the length and internal diameter of all tubing.
Q3: I am experiencing high backpressure in my HPLC system. What should I do?
A3: High backpressure is a common issue in HPLC and can indicate a blockage in the system.
-
Filter Contamination: The in-line filter or column inlet frit may be clogged with particulate matter from the sample or mobile phase. Replace the filter or backflush the column (if the manufacturer's instructions permit) to remove the blockage.
-
Buffer Precipitation: If using any buffered mobile phases (less common for fullerene separation but possible in some applications), ensure the buffer is completely soluble in the organic mobile phase to prevent precipitation.
-
Column Contamination: As mentioned previously, strongly retained compounds can build up on the column. A thorough column wash is recommended.
Q4: My retention times are shifting between runs. Why is this happening?
A4: Fluctuating retention times can compromise the reliability of your results.
-
Mobile Phase Composition: Ensure the mobile phase is prepared consistently for each run. If using a gradient, ensure the pump is mixing the solvents accurately.
-
Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended for reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended columns for Ba@C74 separation?
A1: For the separation of Ba@C74 and other metallofullerenes, columns that facilitate π-π interactions are superior to standard reversed-phase columns. The most commonly recommended columns are:
-
COSMOSIL Buckyprep: A pyrenylpropyl group bonded silica column that strongly retains fullerenes.
-
COSMOSIL Buckyprep-M: A phenothiazinyl group bonded silica column specifically designed for metallofullerene separation.
-
COSMOSIL PYE: A pyrenylethyl group bonded silica column that also utilizes π-π interactions for separation.
Q2: What are the typical mobile phases used for metallofullerene separation?
A2: The choice of mobile phase is highly dependent on the column and the specific metallofullerenes being separated. Common mobile phases include:
-
Toluene: A standard mobile phase for Buckyprep columns, suitable for separating many fullerene mixtures.
-
Hexane: Often used in multi-step separations, particularly for initial fractionation.
-
Carbon Disulfide (CS2): A stronger eluent used for more strongly retained fullerenes and metallofullerenes.
-
Chlorobenzene and o-dichlorobenzene: Also used as stronger eluents than toluene.
Q3: Is a multi-stage HPLC purification necessary for Ba@C74?
A3: Yes, a multi-stage HPLC approach is typically required to isolate Ba@C74 from the complex mixture of empty fullerenes and other metallofullerenes present in the raw soot extract.[1] This often involves a preliminary separation to fractionate the extract, followed by one or more stages of purification to isolate the target compound to a high purity.
Q4: How should I prepare my sample for injection?
A4: Proper sample preparation is critical for successful HPLC analysis.
-
Solubility: Ensure your fullerene extract is fully dissolved. Sonication can aid in dissolution.
-
Solvent: Dissolve the sample in a solvent that is compatible with your mobile phase. Toluene is a common solvent for fullerene extracts.
-
Filtration: Filter the sample through a 0.45 µm or 0.2 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC system.
Q5: How can I regenerate and store my fullerene separation column?
A5: To extend the lifetime of your specialized fullerene column:
-
Regeneration: After several runs, the column may become contaminated. Wash the column with a strong solvent to remove strongly adsorbed compounds. For Buckyprep columns, washing with 1,2,4-trichlorobenzene is an option. Always follow the manufacturer's guidelines for column regeneration.
-
Storage: For short-term storage, keep the column in the mobile phase. For long-term storage, flush the column with an appropriate storage solvent (e.g., toluene for Buckyprep columns), and cap both ends securely.
Experimental Protocols and Data
Multi-Stage HPLC Separation of Ba@C74
The isolation of Ba@C74 from carbon soot is typically a multi-step process. The following protocol is a representative example based on common practices for metallofullerene purification.
Step 1: Initial Fractionation of Soot Extract
-
Objective: To separate the raw soot extract into fractions containing different classes of fullerenes.
-
Column: Buckyprep (20 mm I.D. x 250 mm)
-
Mobile Phase: Toluene
-
Flow Rate: 8.0 mL/min
-
Detection: UV-Vis at 340 nm
-
Procedure:
-
Dissolve the carbon soot extract in toluene and filter through a 0.45 µm filter.
-
Inject the extract onto the Buckyprep column.
-
Collect fractions based on the elution profile. Typically, empty fullerenes (C60, C70) will elute first, followed by higher fullerenes and then metallofullerenes.
-
Analyze the collected fractions (e.g., by mass spectrometry) to identify those containing Ba@C74.
-
Step 2: Purification of the Ba@C74-containing Fraction
-
Objective: To isolate Ba@C74 from other co-eluting fullerenes and metallofullerenes.
-
Column: Buckyprep-M (10 mm I.D. x 250 mm) or PYE (10 mm I.D. x 250 mm)
-
Mobile Phase: A stronger eluent such as chlorobenzene or carbon disulfide (CS2).
-
Flow Rate: 3.0 mL/min
-
Detection: UV-Vis at 340 nm
-
Procedure:
-
Pool the fractions from Step 1 that contain Ba@C74 and concentrate the solution.
-
Inject the concentrated fraction onto the second-stage column.
-
Collect the peak corresponding to Ba@C74.
-
Re-injection of the collected fraction may be necessary to achieve high purity.
-
Summary of HPLC Parameters
| Parameter | Stage 1: Fractionation | Stage 2: Purification |
| Column Type | Buckyprep | Buckyprep-M or PYE |
| Column Dimensions | 20 mm I.D. x 250 mm | 10 mm I.D. x 250 mm |
| Mobile Phase | Toluene | Chlorobenzene or CS2 |
| Flow Rate | 8.0 mL/min | 3.0 mL/min |
| Temperature | Ambient | Ambient |
| Detection | UV-Vis @ 340 nm | UV-Vis @ 340 nm |
Visualizations
Caption: Workflow for the multi-stage HPLC separation of Ba@C74.
Caption: Troubleshooting logic for common HPLC issues in fullerene separation.
References
Technical Support Center: Troubleshooting Low Yield in Arc Discharge Synthesis of Metallofullerenes
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for common issues encountered during the arc discharge synthesis of metallofullerenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low metallofullerene yield in arc discharge synthesis?
Low yield is a well-known challenge in metallofullerene production, with the typical ratio of endohedral metallofullerenes (EMFs) to empty fullerenes being around 1%[1]. The primary factors influencing the yield include:
-
Arc Discharge Parameters: The stability and conditions of the plasma arc are critical. This includes the arc current, voltage, and the gap between the electrodes[2].
-
Buffer Gas Environment: The type and pressure of the inert buffer gas, typically helium, play a crucial role in the formation and cooling of carbon clusters[3][4].
-
Anode Composition: The concentration and form of the metal within the graphite anode significantly affect the encapsulation process[5].
-
Extraction and Purification: Inefficient extraction of metallofullerenes from the raw soot can be mistaken for low synthesis yield[6][7][8].
Q2: How does the buffer gas pressure affect the synthesis and what is the optimal range?
The buffer gas pressure, typically helium, is a critical parameter for controlling the synthesis environment. It influences the plasma temperature and the cooling rate of carbon species, which is essential for fullerene cage formation[3][4].
-
Effect of Pressure: An increase in helium pressure generally leads to an increased yield of empty fullerenes, but not necessarily metallofullerenes. The optimal pressure creates a balance that allows for the efficient formation and stabilization of the metallofullerene structures. For the synthesis of Y@C82, a helium pressure of 120 kPa was found to result in the maximum yield. For multi-walled carbon nanotubes (MWCNTs), which can form under similar conditions, the highest yield was observed around 450 Torr[4].
-
Low Pressure Issues: At very low pressures, the plasma may be unstable, and the rapid cooling of carbon clusters can be unfavorable for the formation of larger fullerene cages[3].
-
High Pressure Issues: Excessively high pressure can decrease the diffusion speed of carbon clusters and may not enhance the formation of the desired products[4].
Q3: What is the impact of the metal-to-carbon ratio in the anode rod?
The concentration of the metal source within the graphite anode is a key factor that directly influences the yield and types of metallofullerenes produced. However, there is no universal consensus on the optimal ratio, as it can vary depending on the specific metal being used[1].
-
Metal Source: Both metal oxides (e.g., La₂O₃, Y₂O₃) and metal alloys (e.g., yttrium-nickel) have been used as the metal source[5]. Studies have shown that using yttrium-nickel alloy can lead to a higher yield of soot and a greater variety of soluble metallofullerenes compared to yttrium oxide[5].
-
Catalytic Additives: The introduction of catalysts, such as copper or its compounds, into the anode has been shown to increase the overall yield of endohedral fullerenes[1]. The CAPTEAR method, which involves doping electrodes with copper nitrate, can influence the plasma temperature and reactivity, favoring the formation of specific EMFs.
Q4: My soot extract has low solubility. How can I improve the extraction of metallofullerenes?
Low solubility of the target metallofullerenes in the collected soot can be a significant bottleneck. This may be due to the nature of the synthesized EMFs or polymerization of the fullerene cages[8].
-
Solvent Choice: While standard solvents like toluene or CS₂ are used for empty fullerenes, some metallofullerenes exhibit higher solubility in more polar, nitrogen-containing solvents such as pyridine or N,N-dimethylformamide (DMF)[8].
-
Redox Extraction: For unstable or poorly soluble EMFs, redox-based extraction methods can be employed. These techniques involve using solvents that can induce an electron transfer, forming metallofullerene anions which have enhanced solubility[8].
-
Chemical Derivatization: In some cases, chemical functionalization of the metallofullerenes directly in the soot can convert them into more soluble derivatives, which can then be more easily extracted and purified[8].
Troubleshooting Guides
Issue 1: Overall low yield of all fullerene products in the soot.
If the total amount of extractable fullerenes (both empty and metallofullerenes) is low, the issue likely lies with the fundamental parameters of the arc discharge process.
| Potential Cause | Recommended Action | Supporting Data/Rationale |
| Improper Arc Current/Voltage | Optimize the arc current and voltage. A typical range is 90-150A and 12-40V[3][9][10]. | The electrical parameters directly control the rate of graphite vaporization and the plasma temperature[11][12]. |
| Incorrect Buffer Gas Pressure | Adjust the helium pressure. Optimal ranges are often between 100 and 500 Torr[4][13][14]. | Pressure affects the cooling rate of carbon vapor, which is crucial for cage formation[3][4]. |
| Inconsistent Arc Gap | Ensure a stable and consistent gap (typically 1-2 mm) between the electrodes during the run[13]. | An unstable arc leads to inconsistent vaporization and plasma conditions, reducing overall yield[2]. |
| Air Leak in the Chamber | Check for and eliminate any leaks in the reaction chamber. | The presence of oxygen, even in trace amounts, can significantly reduce the yield of fullerenes and lead to the formation of oxidized byproducts[15]. |
Issue 2: High yield of empty fullerenes (C₆₀/C₇₀) but very low yield of metallofullerenes.
This common problem indicates that while the conditions are suitable for fullerene formation, they are suboptimal for metal encapsulation.
| Potential Cause | Recommended Action | Supporting Data/Rationale |
| Suboptimal Metal/Carbon Ratio | Experiment with different metal concentrations in the anode. There is no single optimal ratio for all metals[1]. | The abundance of different metallofullerenes is highly dependent on the metal-to-carbon mixing ratio. |
| Inefficient Metal Vaporization | Switch from metal oxides to metal alloys (e.g., LaNi₂) or add a catalyst like copper to the anode[1][5]. | Metal alloys can enhance the amount of raw soot produced and improve the yield of soluble metallofullerenes[1][5]. |
| Incorrect Metal Choice | Consider the ionization potential (I.P.) of the metal. Metals with a lower first I.P. can influence synthesis efficiency[16]. | Charge transfer from the encapsulated metal to the fullerene cage is a directing factor in EMF formation[16]. |
| Reactive Gas Doping | For specific clusterfullerenes (e.g., nitride fullerenes), introduce a reactive gas like ammonia (NH₃) during synthesis. | In situ doping can dramatically shift the reaction equilibrium towards the formation of specific, stable EMFs like Sc₃N@Iₕ-C₈₀. |
Experimental Protocols & Workflows
General Protocol for Arc Discharge Synthesis
-
Anode Preparation: A hole is drilled in a graphite rod and packed with a mixture of graphite powder and a metal source (e.g., metal oxide or metal alloy powder)[11]. The rod is then typically annealed in a vacuum at high temperatures to form metal carbides[11].
-
Chamber Setup: The prepared anode and a pure graphite cathode are mounted inside a vacuum chamber[9][13].
-
Evacuation and Backfill: The chamber is evacuated to a base pressure of ≤10⁻³ Torr and then backfilled with high-purity helium gas to the desired operating pressure (e.g., 200 Torr)[13].
-
Arc Ignition: A high current (e.g., 150 A) is supplied to the electrodes, and they are brought into contact to initiate the arc discharge[13]. The arc is maintained for a set duration, during which the anode is consumed.
-
Soot Collection: After the system cools down, the carbon soot deposited on the chamber walls and cathode is collected[13].
-
Extraction: The collected soot is subjected to solvent extraction (e.g., with toluene or DMF) to dissolve the fullerenes and metallofullerenes[8][13].
-
Purification: The resulting extract, rich in a mixture of fullerenes, is then purified, typically using High-Performance Liquid Chromatography (HPLC) to isolate the desired metallofullerene species[7][17].
Visualizing the Workflow and Troubleshooting Logic
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting low yield issues.
Caption: General experimental workflow for metallofullerene synthesis.
Caption: Troubleshooting flowchart for low metallofullerene yield.
References
- 1. mdpi.com [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Fullerene-to-MWCNT Structural Evolution Synthesized by Arc Discharge Plasma [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Non-Chromatographic Purification of Endohedral Metallofullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rjp.nipne.ro [rjp.nipne.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Fullerenes synthesis by combined resistive heating and arc discharge techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iosrjournals.org [iosrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. nishina.riken.jp [nishina.riken.jp]
minimizing decomposition of Ba@C74 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the decomposition of Ba@C74 during extraction from carbon soot. The following information is curated for researchers, scientists, and drug development professionals engaged in the purification of metallofullerenes.
Frequently Asked Questions (FAQs)
Q1: Why is Ba@C74 prone to decomposition during extraction?
A1: The instability of certain metallofullerenes, including likely Ba@C74, is often linked to their open-shell electronic structure. This characteristic can make the molecule highly reactive and susceptible to polymerization or covalent bonding with other soot components, rendering it insoluble and difficult to extract without degradation.[1]
Q2: What is the recommended solvent for extracting Ba@C74 to minimize decomposition?
A2: N,N-dimethylformamide (DMF) is highly recommended for the extraction of metallofullerenes.[1][2] Unlike non-polar solvents such as carbon disulfide (CS2) or toluene, hot DMF can facilitate a "redox extraction" process.[1]
Q3: What is "redox extraction" and how does it help stabilize Ba@C74?
A3: Redox extraction involves the use of a polar solvent, like DMF, that can induce the formation of metallofullerene anions.[1] For unstable metallofullerenes with an open-shell electronic structure, the addition of an electron can result in a more stable, closed-shell configuration.[1] These resulting Ba@C74 anions are more soluble in the polar DMF, allowing for their efficient extraction from the soot while in a more stable, charged state.[1] The partial thermal decomposition of hot DMF can form amines, which act as mild reducing agents, further facilitating the formation of these stable anions.[1]
Q4: Is high-temperature extraction with DMF better than traditional Soxhlet extraction?
A4: Yes, high-temperature extraction with DMF has been shown to be significantly more effective and convenient for extracting metallofullerenes compared to Soxhlet extraction.[2] For example, the extraction efficiency of Gd@C82 was found to be 15 times higher with the high-temperature DMF method.[2] This increased efficiency is likely due to the enhanced solubility and the promotion of the stabilizing redox extraction mechanism at higher temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no extraction yield of Ba@C74. | 1. Inappropriate solvent: Using non-polar solvents like toluene or CS2 may not efficiently extract unstable metallofullerenes. 2. Low extraction temperature: The stabilizing redox extraction mechanism with DMF is more effective at elevated temperatures. 3. Insufficient extraction time: The solvent may not have had enough time to penetrate the soot and dissolve the Ba@C74. | 1. Switch to DMF: Utilize DMF as the primary extraction solvent. 2. Increase temperature: Perform the extraction at an elevated temperature (e.g., refluxing DMF). 3. Extend extraction time: Increase the duration of the extraction process. |
| Suspected decomposition of Ba@C74 in the extract (e.g., discoloration, presence of unknown peaks in HPLC). | 1. Presence of oxidizing agents: Contaminants in the soot or solvent could be oxidizing and degrading the Ba@C74. 2. Excessively high temperatures: While high temperatures are beneficial, extreme heat could lead to thermal decomposition of the metallofullerene or the solvent, creating reactive species. 3. Exposure to light: Some fullerenes and metallofullerenes are sensitive to light. | 1. Use high-purity solvents and degas them: Ensure the DMF is of high purity and consider degassing to remove dissolved oxygen. 2. Optimize temperature: While using hot DMF, avoid unnecessary overheating. Monitor the temperature to keep it consistent. 3. Protect from light: Conduct the extraction and subsequent handling of the extract in the dark or under amber light. |
| Difficulty in separating Ba@C74 from other fullerenes post-extraction. | 1. Co-extraction of other fullerenes: While DMF is preferential for metallofullerenes, it can still dissolve some empty fullerenes, especially at high temperatures. 2. Formation of multiple adducts: If derivatization is used post-extraction to stabilize the metallofullerene, it can lead to the formation of multiple isomers that are difficult to separate. | 1. Multi-step HPLC: A multi-step High-Performance Liquid Chromatography (HPLC) process is typically necessary for the purification of metallofullerenes from the crude extract. 2. Optimize derivatization: If chemical functionalization is employed, carefully control the reaction conditions to favor the formation of a single, stable product. |
Experimental Protocols
High-Temperature Redox Extraction of Ba@C74
This protocol is designed to maximize the extraction of Ba@C74 while minimizing its decomposition by leveraging the principles of redox extraction.
Materials:
-
Fullerene-containing soot with Ba@C74
-
N,N-dimethylformamide (DMF), high purity
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with appropriate filter paper or a sintered glass filter)
-
Rotary evaporator
Procedure:
-
Preparation: Place the carbon soot containing Ba@C74 into a round-bottom flask. Add a magnetic stir bar.
-
Solvent Addition: Add a sufficient volume of DMF to the flask to fully immerse the soot.
-
Extraction Setup: Attach the reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.
-
Heating and Refluxing: Heat the DMF to its boiling point and maintain a steady reflux. The stirring should be continuous to ensure good mixing. The heat facilitates the formation of Ba@C74 anions, which are more stable and soluble in DMF.
-
Extraction Duration: Continue the reflux for several hours. The optimal time may need to be determined empirically, but a longer duration generally leads to higher yields.
-
Cooling: After the extraction period, turn off the heat and allow the mixture to cool to room temperature.
-
Filtration: Separate the DMF extract from the carbon soot by filtration. Wash the remaining soot with a small amount of fresh DMF to recover any residual extract.
-
Solvent Removal: Remove the DMF from the extract using a rotary evaporator under reduced pressure.
-
Further Processing: The resulting solid residue, enriched with Ba@C74, can then be dissolved in a suitable solvent like toluene for subsequent purification by HPLC.
Visualizations
Caption: Workflow for the extraction and purification of Ba@C74.
Caption: Redox extraction mechanism for stabilizing Ba@C74.
References
Technical Support Center: Strategies for Scaling Up Ba@C74 Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Ba@C74. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for producing Ba@C74?
A1: The most productive and widely used method for synthesizing endohedral metallofullerenes (EMFs) like Ba@C74 is the direct current (DC) arc-discharge method.[1] This technique involves generating a carbon plasma in a helium atmosphere between a graphite cathode and a graphite anode packed with a mixture of graphite powder and a barium source (e.g., barium oxide, BaO). While other methods like radio frequency (RF) heating have been used, the arc-discharge method is generally favored for its higher yield and scalability.
Q2: What is a realistic yield to expect for Ba@C74 production?
A2: The yield of endohedral metallofullerenes is notoriously low. Typically, the ratio of EMFs to empty fullerenes in the collected soot is around 1-2%. For specific clusterfullerenes, under optimized conditions, this can sometimes be increased to 3-5% of the fullerene extract.[2] Scaling up production is a significant challenge, and maintaining even these low yields at a larger scale requires careful optimization of synthesis parameters.
Q3: What are the primary challenges in scaling up Ba@C74 production?
A3: The primary challenges in scaling up Ba@C74 production are:
-
Low Yield: The inherently low formation rate of endohedral metallofullerenes is the main obstacle.[1]
-
Purification Complexity: Separating Ba@C74 from a complex mixture of empty fullerenes and other EMFs is a time-consuming and solvent-intensive process, typically requiring multi-stage High-Performance Liquid Chromatography (HPLC).[3][4]
-
Process Control: Maintaining optimal and consistent plasma conditions (temperature, pressure, carbon and metal vapor density) in a larger arc-discharge reactor is critical and challenging.
-
Cost: The high energy consumption of the arc-discharge process and the cost of purification (solvents, HPLC columns) contribute significantly to the overall production cost.
Troubleshooting Guides
Low Yield of Ba@C74
Problem: The yield of Ba@C74 in the fullerene soot is significantly lower than expected (<1%).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Arc-Discharge Parameters | Helium Pressure: The optimal helium pressure is crucial for fullerene formation. For many EMFs, a pressure range of 100-200 Torr is effective. Experiment with varying the pressure within this range to find the sweet spot for Ba@C74.[5] Arc Current: The current affects the plasma temperature and the evaporation rate of the anode. A typical range is 100-150 A.[5] Too low a current may not generate sufficient plasma, while too high a current can lead to unstable arcing and the formation of amorphous carbon. |
| Incorrect Anode Composition | The ratio of the barium source to graphite powder in the anode is a critical factor. While there is no universal optimal ratio, a good starting point is a metal-to-carbon atomic ratio of 1-5%. The chemical form of the barium source (e.g., BaO vs. metallic Ba) can also influence the yield. |
| Inefficient Soot Collection | Ensure that the design of your collection chamber allows for efficient cooling and deposition of the fullerene-containing soot. Poor collection will lead to loss of product. |
| Incomplete Extraction | Use an appropriate solvent for extracting fullerenes from the soot. Carbon disulfide (CS2) is highly effective but toxic. Toluene and o-dichlorobenzene are common alternatives. Ensure sufficient extraction time and consider using a Soxhlet extractor for higher efficiency. |
Purification Issues
Problem: Difficulty in separating Ba@C74 from other fullerenes using HPLC.
| Potential Cause | Troubleshooting Steps |
| Inadequate HPLC Column | For fullerene separation, specialized columns are often required. Phenyl-bonded silica and pyrenyl-silica columns are commonly used. For preparative scale, larger particle size columns (e.g., 10 µm) are often employed to handle higher sample loads. |
| Suboptimal Mobile Phase | Toluene is a common mobile phase for fullerene separation. However, gradients with other solvents like hexane or carbon disulfide can improve resolution. The choice of mobile phase will depend on the specific column being used. |
| Co-elution of Species | Ba@C74 may co-elute with other fullerenes of similar size and polarity. A multi-stage HPLC approach is often necessary. The first stage might be a size-exclusion column to separate based on fullerene size, followed by a second stage with a more selective column to isolate Ba@C74. |
| Sample Overload | Overloading the HPLC column will lead to poor separation. For scaling up, it is essential to move from analytical to preparative scale columns which can handle larger injection volumes and sample concentrations. |
Problem: The purification process is too slow and solvent-intensive for the desired scale.
| Potential Cause | Troubleshooting Steps |
| Reliance Solely on HPLC | Consider non-chromatographic purification methods as a preliminary step. For example, selective complexation with Lewis acids like TiCl4 can precipitate metallofullerenes, leaving empty fullerenes in solution.[3] This can significantly enrich the Ba@C74 fraction before final HPLC purification. Another approach is selective electrochemical reduction of metallofullerenes to form anions with different solubility.[3] |
Experimental Protocols
Arc-Discharge Synthesis of Ba@C74 (Lab Scale)
This protocol outlines a general procedure for the synthesis of Ba@C74. Optimization of the parameters is crucial for maximizing yield.
-
Anode Preparation:
-
Hollow graphite rods (e.g., 6 mm outer diameter, 3 mm inner diameter) are used as the anode.
-
A mixture of graphite powder and barium oxide (BaO) is prepared. The typical atomic ratio of Ba to C is in the range of 1-5%.
-
The mixture is tightly packed into the hollow graphite rods.
-
-
Arc-Discharge Process:
-
The packed anode and a solid graphite cathode are placed in a water-cooled stainless steel chamber.
-
The chamber is evacuated and then filled with helium gas to a pressure of 100-200 Torr.
-
A DC power supply is used to initiate and maintain an arc between the electrodes, with a typical current of 100-150 A.
-
The arc is maintained until the packed anode material is consumed.
-
-
Soot Collection:
-
The fullerene-containing soot deposits on the chamber walls and collection surfaces.
-
After the chamber has cooled, the soot is carefully collected.
-
-
Extraction:
-
The collected soot is subjected to extraction with a suitable solvent (e.g., carbon disulfide or toluene) for several hours, often using a Soxhlet apparatus.
-
The resulting solution, containing a mixture of fullerenes, is filtered to remove insoluble carbon.
-
Multi-Stage HPLC Purification of Ba@C74
This is a general guideline for the purification of Ba@C74 from the crude extract.
-
Stage 1: Size-Exclusion Chromatography (SEC):
-
Column: A preparative scale SEC column suitable for separating fullerenes (e.g., with a polystyrene-divinylbenzene stationary phase).
-
Mobile Phase: Toluene.
-
Procedure: The crude fullerene extract is injected onto the column to separate the fullerenes based on their size. Fractions corresponding to the C74 size range are collected.
-
-
Stage 2: Phenyl-bonded Silica Chromatography:
-
Column: A preparative phenyl-bonded silica column.
-
Mobile Phase: Toluene, potentially with a gradient of another solvent like hexane to improve separation.
-
Procedure: The C74-rich fraction from Stage 1 is injected. This stage aims to separate Ba@C74 from empty C74 and other metallofullerenes in the same size range. Fractions containing Ba@C74 are collected based on UV-Vis detection.
-
-
Stage 3 (Optional): Final Polishing:
-
Column: An analytical or semi-preparative column with high resolving power (e.g., a pyrenyl-silica column).
-
Mobile Phase: Toluene.
-
Procedure: If the purity after Stage 2 is insufficient, a final polishing step on a high-resolution column can be performed to achieve the desired purity.
-
Quantitative Data
Table 1: Typical Yields and Production Parameters for Endohedral Metallofullerenes
| Parameter | Typical Value/Range | Impact on Yield |
| EMF content in soot | < 1 - 5% of fullerene extract | --- |
| Helium Pressure | 50 - 500 Torr | Optimal pressure maximizes fullerene formation and stability in the plasma. |
| Arc Current | 80 - 180 A | Affects plasma temperature and anode evaporation rate. |
| Anode Metal Content | 1 - 10 atomic % | Crucial for the incorporation of the metal atom into the fullerene cage. |
Visualizations
Caption: Experimental workflow for Ba@C74 production.
Caption: Troubleshooting logic for low Ba@C74 yield.
References
Technical Support Center: Ba@C74 Spectroscopic Analysis
Welcome to the technical support center for the spectroscopic analysis of the endohedral metallofullerene Barium-encapsulated C74 (Ba@C74). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a particular focus on understanding and mitigating peak broadening in spectroscopic data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak broadening in the spectroscopic analysis of Ba@C74?
A1: Peak broadening in Ba@C74 spectra can arise from a combination of instrumental, sample-related, and inherent molecular factors. Key contributors include:
-
Sample Purity and Homogeneity: The presence of isomers, empty fullerenes (e.g., C74), or other metallofullerene species can lead to overlapping signals and apparent broadening. Incomplete dissolution or aggregation of Ba@C74 molecules in the chosen solvent is also a significant factor.
-
Instrumental Parameters: Suboptimal spectrometer settings, such as low resolution, incorrect data acquisition parameters, or poor shimming in Nuclear Magnetic Resonance (NMR) spectroscopy, can artificially broaden peaks.[1][2]
-
Concentration Effects: High sample concentrations can lead to intermolecular interactions and self-aggregation, resulting in broader spectral lines.[1][3]
-
Dynamic and Structural Factors: The off-center position of the barium atom within the C74 cage can lead to dynamic processes, such as rattling or movement of the Ba atom, which can contribute to line broadening.[4][5] The existence of multiple cage orientations and split positions for the barium atom, as observed in crystallographic studies, can also result in a distribution of chemical environments, leading to broader peaks.[4][5]
-
Paramagnetic Impurities: The presence of paramagnetic species, either from residual catalysts or degradation products, can significantly broaden NMR signals.[6]
Q2: How can I improve the resolution of my Ba@C74 NMR spectrum?
A2: To enhance the resolution of your NMR spectrum, consider the following:
-
Optimize Shimming: Careful and patient shimming of the magnetic field is crucial for achieving sharp spectral lines.[3]
-
Adjust Sample Concentration: Prepare a dilution series to identify the optimal concentration that minimizes aggregation-induced broadening while maintaining an adequate signal-to-noise ratio.
-
Choose an Appropriate Solvent: Ensure that Ba@C74 is fully soluble in the chosen deuterated solvent. Common choices for fullerenes include CS₂, toluene-d8, and o-dichlorobenzene-d4.
-
Remove Dissolved Oxygen: Degas your sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using freeze-pump-thaw cycles. Dissolved paramagnetic oxygen can shorten relaxation times and broaden NMR signals.[6]
-
Temperature Optimization: Acquiring spectra at different temperatures can help to either slow down or speed up dynamic exchange processes, potentially leading to sharper lines.
Q3: What spectroscopic techniques are most suitable for characterizing Ba@C74?
A3: A multi-technique approach is generally recommended for the comprehensive characterization of Ba@C74:
-
¹³C NMR Spectroscopy: Provides information about the symmetry and electronic structure of the C74 cage. The number and chemical shifts of the signals can confirm the identity of the fullerene cage.
-
UV-Vis-NIR Spectroscopy: Offers insights into the electronic transitions of the molecule. The absorption spectrum is sensitive to the encapsulated metal and the cage structure.
-
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near Edge Structure (XANES): These techniques can confirm the presence and oxidation state of the encapsulated barium atom.[4][5]
-
Mass Spectrometry (e.g., MALDI-TOF): Used to confirm the molecular weight and isotopic distribution of Ba@C74, as well as to assess sample purity.
-
High-Performance Liquid Chromatography (HPLC): Primarily a separation technique, but the retention time is a key characteristic for identifying Ba@C74 and separating it from other fullerenes.[4][5]
Troubleshooting Guide: Peak Broadening
This guide provides a systematic approach to diagnosing and resolving common issues related to peak broadening in your Ba@C74 spectroscopic data.
| Observed Issue | Potential Cause | Recommended Action |
| Broad, poorly resolved peaks across the entire spectrum. | Poor magnetic field homogeneity (NMR). | Re-shim the spectrometer carefully. Use a high-quality NMR tube. |
| High sample concentration leading to aggregation. | Prepare a more dilute sample. | |
| Presence of paramagnetic impurities. | Purify the sample further. Degas the solvent. | |
| Selective broadening of certain peaks. | Chemical or conformational exchange. | Acquire spectra at different temperatures to study the dynamic process. |
| Overlap with signals from impurities or isomers. | Further purify the sample using multi-stage HPLC. | |
| Symmetric peak broadening. | Low instrumental resolution. | Use a higher-field spectrometer if available. Optimize acquisition parameters (e.g., increase the number of data points). |
| Inhomogeneous sample (e.g., suspended particles). | Filter the sample solution before analysis. Ensure complete dissolution. | |
| Asymmetric peak shape (tailing or fronting). | In chromatography, this can indicate column degradation or issues with the mobile phase. | Check the condition of your HPLC column. Ensure the mobile phase is properly prepared and degassed.[7] |
| In spectroscopy, it can be due to unresolved underlying peaks. | Apply line-fitting procedures to deconvolve the peak. |
Experimental Protocols
Synthesis and Purification of Ba@C74
The synthesis of Ba@C74 is typically achieved using the radio frequency (RF) arc-discharge method.[4][5]
-
Preparation of Carbon-Barium Rods: Graphite rods are drilled and packed with a mixture of graphite powder and a barium-containing compound (e.g., BaO, BaCO₃).
-
Arc-Discharge Evaporation: The packed rods are used as electrodes in a reactor under a helium atmosphere. An RF discharge is applied to evaporate the carbon and barium, leading to the formation of a soot containing various fullerenes and metallofullerene.
-
Soot Collection and Extraction: The collected soot is extracted with a suitable solvent, such as carbon disulfide (CS₂) or toluene, using a Soxhlet extractor.
-
Multi-Stage HPLC Purification: The crude extract is subjected to a multi-stage high-performance liquid chromatography (HPLC) process to isolate Ba@C74 from empty fullerenes and other metallofullerenes. This is a critical step for obtaining a pure sample, which is essential for high-quality spectroscopic data.[4][5]
Visualizations
Caption: Troubleshooting workflow for addressing peak broadening.
Caption: General experimental workflow for Ba@C74.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Sources of Peak Broadening [pd.chem.ucl.ac.uk]
- 3. Troubleshooting [chem.rochester.edu]
- 4. The structure of Ba@C74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - The Structure of Ba@C74 - American Chemical Society - Figshare [acs.figshare.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Ba@C74 Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding, identifying, and mitigating contamination in Ba@C74 samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in Ba@C74 samples?
Contamination in Ba@C74 samples can arise from several stages of the synthesis and purification process. The primary sources include:
-
Synthesis Byproducts: The arc-discharge or radio frequency (RF) synthesis methods inherently produce a mixture of various fullerenes and metallofullerenes.[1][2] Common contaminants from the synthesis soot include empty fullerenes (C60, C70, and other higher fullerenes) and other metallofullerenes.
-
Incomplete Reactions: Residual unreacted barium or barium carbide can be a source of metallic or salt-based impurities.
-
Solvent Residues: Solvents used during extraction and purification (e.g., toluene, carbon disulfide, pyridine) can remain in the final sample if not adequately removed.[3][4][5] These residual solvents can interfere with subsequent analyses and applications.
-
Atmospheric Exposure: Ba@C74, like many metallofullerenes, can be sensitive to air and moisture.[6][7] Exposure can lead to oxidation and degradation of the sample.
-
Cross-Contamination: Contamination can be introduced from laboratory equipment, such as glassware, chromatography columns, and handling tools, if not properly cleaned.[8][9]
-
Human Error: Improper handling, such as not wearing gloves, can introduce contaminants.[8]
Q2: How can I prevent contamination during the handling and storage of Ba@C74 samples?
Due to their air-sensitive nature, proper handling and storage are critical to maintaining the purity of Ba@C74 samples.[6][7][10]
-
Inert Atmosphere: All handling of Ba@C74 should be performed under an inert atmosphere, such as in a glovebox with low oxygen and moisture levels (<0.1 ppm).[6][11]
-
Proper Storage Containers: Samples should be stored in tightly sealed vials made of inert materials like glass, preferably amber-colored to protect from light.[6]
-
Solvent Purity: Use high-purity, anhydrous solvents for all dissolution and chromatography steps to minimize the introduction of water and other impurities.
-
Clean Equipment: Thoroughly clean all glassware and tools before use. For highly sensitive experiments, tools should be sterilized.
-
Dedicated Equipment: If possible, use dedicated glassware and chromatography columns for Ba@C74 to avoid cross-contamination from other experiments.
Q3: What analytical techniques are best for identifying contaminants in my Ba@C74 sample?
A combination of analytical techniques is typically employed to assess the purity of Ba@C74 samples:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating Ba@C74 from other fullerenes and metallofullerenes. The presence of multiple peaks in the chromatogram indicates impurities.
-
Mass Spectrometry (MS): Mass spectrometry can identify the molecular weights of the components in your sample. This is highly effective for detecting other fullerenes, metallofullerenes, and solvent adducts.[2][12][13]
-
UV-Vis Spectroscopy: The UV-Vis spectrum of fullerenes is sensitive to their structure. Deviations from the known spectrum of pure Ba@C74 can indicate the presence of contaminants.
-
Thermogravimetric Analysis (TGA): TGA can be used to detect the presence of residual solvents, which will evaporate at lower temperatures than the decomposition temperature of the fullerene.[5][14]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Problem: Your HPLC analysis of a Ba@C74 sample shows multiple peaks, indicating the presence of impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-eluting Empty Fullerenes (e.g., C70, C76) | Optimize the HPLC mobile phase composition. A slight change in the solvent ratio (e.g., toluene/hexane) can improve separation. Consider using a different type of HPLC column (e.g., a 2-(1-pyrenyl)ethylated silica gel column). |
| Other Metallofullerenes | If other metallofullerenes are present from the synthesis, a multi-step HPLC purification may be necessary.[8] Collect the fraction corresponding to Ba@C74 and re-inject it into the HPLC for further purification. |
| Solvent Impurities | Run a blank (injecting only the mobile phase) to ensure that the unexpected peaks are not coming from the solvent or the HPLC system itself. Use fresh, high-purity solvents. |
| Column Degradation | If peak shapes are poor (e.g., tailing or fronting) in addition to extra peaks, the column may be degraded.[11] Flush the column with a strong solvent or replace it if necessary. |
Issue 2: Mass Spectrometry Data Shows Masses Other Than Ba@C74
Problem: Your mass spectrum shows peaks that do not correspond to the molecular weight of Ba@C74.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Empty Fullerenes | The presence of peaks corresponding to C60, C70, etc., confirms contamination with empty fullerenes. Further HPLC purification is required. |
| Oxidized Ba@C74 | Peaks with masses corresponding to Ba@C74O, Ba@C74O2, etc., indicate oxidation. Ensure all future handling and storage are under a strict inert atmosphere.[6] |
| Solvent Adducts | Peaks with masses corresponding to Ba@C74 plus the mass of a solvent molecule (e.g., toluene) suggest the presence of residual solvent. Dry the sample under a high vacuum to remove volatile solvents. |
| Metal Ion Adducts | The presence of adducts with metal ions (e.g., Na+, K+) can occur during mass spectrometry analysis.[9] Review your sample preparation to identify sources of these ions. |
Experimental Protocols
Protocol 1: Three-Step HPLC Purification of Ba@C74
This protocol is a generalized procedure based on the successful isolation of Ba@C74.[8] The specific columns and solvent compositions may require optimization.
-
Initial Extraction:
-
Extract the raw soot from the Ba@C74 synthesis with carbon disulfide (CS2) or toluene for several hours using a Soxhlet extractor.
-
Filter the extract to remove insoluble carbon black.
-
Evaporate the solvent to obtain the crude fullerene mixture.
-
-
First HPLC Step (Separation of Fullerene Classes):
-
Column: A preparative column designed for fullerene separation (e.g., Buckyprep).
-
Mobile Phase: Toluene.
-
Procedure: Dissolve the crude extract in a minimal amount of toluene and inject it into the HPLC. Collect the fractions containing the metallofullerenes, which typically elute later than the empty fullerenes.
-
-
Second HPLC Step (Isolation of Ba@C74):
-
Column: A semi-preparative Buckyprep or similar column.
-
Mobile Phase: A mixture of toluene and hexane (e.g., 70:30 v/v).
-
Procedure: Concentrate the metallofullerene fraction from the first step and inject it into the HPLC. Collect the fraction that corresponds to the retention time of Ba@C74.
-
-
Third HPLC Step (Final Polishing):
-
Column: An analytical Buckyprep or similar column.
-
Mobile Phase: Toluene.
-
Procedure: Inject the Ba@C74 fraction from the second step to obtain a highly pure sample. This step helps to remove any closely eluting isomers or minor impurities.
-
-
Purity Verification:
-
Analyze the final collected fraction by analytical HPLC and mass spectrometry to confirm its purity.
-
Visualizations
Caption: Workflow for Ba@C74 synthesis, purification, and contamination analysis.
Caption: Logic diagram for troubleshooting unexpected peaks in an HPLC chromatogram.
References
- 1. massspec.unm.edu [massspec.unm.edu]
- 2. ccc.bc.edu [ccc.bc.edu]
- 3. ukessays.com [ukessays.com]
- 4. scispace.com [scispace.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Quantitative Analysis of Fullerene Nanomaterials in Environmental Systems: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmental, cost, and chemical hazards of using alternative green solvents for fullerene (C 60 ) purification - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00859B [pubs.rsc.org]
- 8. The structure of Ba@C74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0662449B1 - A process for the purification of fullerenes - Google Patents [patents.google.com]
- 11. agilent.com [agilent.com]
- 12. Resources [fishersci.no]
- 13. agilent.com [agilent.com]
- 14. Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Endohedral Position of Barium in C74: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental and computational data to validate the endohedral position of barium within the C74 fullerene cage. We present detailed experimental protocols for the characterization of Ba@C74 and compare its structural parameters with those of other relevant endohedral fullerenes, namely Yb@C74 and La@C74. The data is supported by findings from single-crystal X-ray diffraction, X-ray Absorption Near Edge Structure (XANES) spectroscopy, and computational studies.
Data Presentation: Comparison of M@C74 Endohedral Fullerenes
The following table summarizes key quantitative data for Ba@C74, Yb@C74, and La@C74, providing a clear comparison of their structural and electronic properties.
| Parameter | Ba@C74 | Yb@C74 | La@C74 |
| Validation Method | Single-Crystal Synchrotron X-ray Diffraction, XANES, Quantum Chemical Calculations[1] | Computational (Gibbs Energy) | Computational (Relativistic DFT)[1] |
| Endohedral Position Confirmed | Yes (Experimental & Theoretical)[1] | Yes (Theoretical) | Yes (Theoretical)[1] |
| Metal Atom Off-Center Distance | ~127-150 pm[1] | Not explicitly determined experimentally | ~170 pm[1] |
| Shortest Metal-Carbon Distance | 265 pm[1] | Data not available | Data not available |
| Cage Symmetry | D3h (inferred from co-crystal)[1] | Cages with and without isolated pentagons considered computationally | D3h (Theoretical)[1] |
| Formal Charge Transfer | Ba²⁺@C74²⁻ | Yb²⁺@C74²⁻ (expected) | La³⁺@C74³⁻ (expected) |
Experimental Protocols
Detailed methodologies for the key experiments performed on Ba@C74 are provided below.
Synthesis and Purification of Ba@C74
The production of Ba@C74 was achieved using the radio frequency (RF) method.[1] This process involves the simultaneous evaporation of barium and carbon under a dynamic flow of helium gas at varying temperatures. Following synthesis, the isolation of pure Ba@C74 was accomplished through a three-step high-pressure liquid chromatography (HPLC) separation, yielding approximately 0.5 mg of the pure compound.[1]
Single-Crystal Synchrotron X-ray Diffraction of Ba@C74
For the first time, the structure of a monometallofullerene was analyzed using single-crystal synchrotron diffraction.[1] Microcrystals of Ba@C74 were co-crystallized with cobalt(II) octaethylporphyrin (Co(OEP)) and benzene to form Ba@C74·Co(OEP)·2C6H6. The diffraction data were collected at 100 K. This technique confirmed that the barium atom is localized inside the C74 cage.[1] However, the analysis also revealed a high degree of disorder, with two split positions for the barium atom and two orientations of the C74 cage.[1]
Ba L(III) XANES Spectroscopy of Ba@C74
To further validate the endohedral position of the barium atom, Ba L(III) X-ray Absorption Near Edge Structure (XANES) spectroscopy was performed on a thin film sample of Ba@C74.[1] The experimental XANES spectrum exhibited a distinct double maximum structure at approximately E = 5275 eV.[1] These experimental data were then compared with simulated XANES spectra for different structural models, including both exohedral (outside the cage) and endohedral (inside the cage) positions for the barium atom. The excellent agreement between the experimental spectrum and the simulated spectrum for the endohedral model confirmed that the barium atom is located inside the C74 cage in an off-center position.[1] This finding is also in good agreement with quantum chemical calculations.[1]
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for validating the endohedral position of barium in C74 and the logical relationship between the different analytical techniques employed.
References
A Comparative Analysis of Ba@C74 and Other Alkaline Earth M@C74 Metallofullerenes
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and comparative properties of Ba@C74, Sr@C74, and Ca@C74.
Endohedral metallofullerenes, molecules consisting of a fullerene cage encapsulating one or more metal atoms, have garnered significant interest in various scientific fields, including materials science and medicine. Their unique electronic and structural properties, which can be tuned by altering the encapsulated metal atom, make them promising candidates for a range of applications. Among these, the C74 fullerene cage is of particular interest. The empty C74 cage is inherently unstable and considered a "missing fullerene." However, the encapsulation of a divalent metal atom (M) stabilizes the cage through a two-electron transfer from the metal to the fullerene, forming a structure denoted as M²⁺@C74²⁻. This guide provides a comparative analysis of Ba@C74 and its alkaline earth congeners, Sr@C74 and Ca@C74, focusing on their synthesis, spectroscopic properties, and electronic structure.
Physicochemical Properties: A Comparative Overview
The encapsulation of different alkaline earth metals within the C74 cage leads to subtle yet significant differences in their physicochemical properties. These variations are primarily influenced by the ionization potential and ionic radius of the encapsulated metal. A summary of the key comparative data is presented below.
| Property | Ba@C74 | Sr@C74 | Ca@C74 | Reference |
| VIS-NIR Absorption Maxima (nm) | ~450, ~650, ~800, ~1000, ~1350 | ~440, ~640, ~780, ~980, ~1320 | ~430, ~630, ~770, ~960, ~1300 | [1] |
| Metal-Cage Raman Frequency (cm⁻¹) | 128 | 134 | Not Reported | [1] |
Experimental Data and Characterization
Synthesis and Isolation
The synthesis of Ba@C74, Sr@C74, and Ca@C74 is typically achieved using the radio-frequency (RF) method.[1] This technique involves the simultaneous evaporation of graphite and the respective metal hexaboride under a helium atmosphere. The resulting soot, containing a mixture of fullerenes and metallofullerenes, is then subjected to a multi-step purification process.
A crucial step in obtaining pure samples of M@C74 is high-performance liquid chromatography (HPLC). A multi-stage HPLC separation is employed to isolate the desired metallofullerene from empty fullerenes and other endohedral species.
Spectroscopic Analysis
UV-Vis-NIR Spectroscopy: The electronic absorption spectra of Ba@C74, Sr@C74, and Ca@C74 in the visible and near-infrared regions exhibit characteristic absorption bands. While the overall spectral features are similar, there is a noticeable blue-shift in the absorption maxima as the encapsulated metal changes from Ba to Sr to Ca.[1] This trend is attributed to the increasing ionization potential of the smaller alkaline earth metals, which influences the electronic structure of the metallofullerene.
Raman Spectroscopy: Raman spectroscopy is a powerful tool for probing the interaction between the encapsulated metal atom and the fullerene cage. The low-frequency region of the Raman spectrum reveals a vibrational mode corresponding to the metal-cage stretching frequency. For Ba@C74, this mode is observed at 128 cm⁻¹, while for Sr@C74, it appears at 134 cm⁻¹.[1] This shift to a higher frequency for the smaller strontium atom suggests a stronger metal-cage interaction.
Electronic Structure and Bonding
The stability of the M@C74 metallofullerenes arises from the transfer of two valence electrons from the encapsulated metal atom to the C74 cage. This charge transfer results in an ionic interaction, M²⁺@C74²⁻, which stabilizes the otherwise unstable fullerene cage.
Theoretical calculations and experimental observations indicate that the encapsulated metal ion does not reside at the geometric center of the C74 cage. For instance, in Ba@C74, the barium atom is significantly displaced from the center. This off-center positioning is a result of the complex interplay between the size of the metal ion and the internal geometry of the fullerene cage.
Experimental Protocols
Radio-Frequency (RF) Synthesis of M@C74
-
Preparation of Electrodes: Graphite rods are drilled and filled with a mixture of the respective metal hexaboride (e.g., BaB₆, SrB₆, or CaB₆) and graphite powder.
-
Arc Discharge: The synthesis is carried out in an RF furnace under a controlled helium atmosphere. A high-frequency arc is generated between the electrodes, leading to their evaporation and the formation of a carbon plasma containing metal atoms.
-
Soot Collection: The resulting soot, containing a mixture of fullerenes and metallofullerenes, is collected from the cooled surfaces of the reactor.
HPLC Purification of M@C74
-
Soxhlet Extraction: The collected soot is first extracted with a suitable solvent, such as carbon disulfide (CS₂), to separate the soluble fullerene fraction.
-
Multi-Stage HPLC: The extracted material is then subjected to a multi-stage HPLC process. Different types of HPLC columns (e.g., Buckyprep, 5PBB) and solvent systems (e.g., toluene, xylene) are used in successive stages to isolate the M@C74 fraction from empty fullerenes and other metallofullerenes.
Spectroscopic Characterization
-
UV-Vis-NIR Spectroscopy: Absorption spectra are recorded using a spectrophotometer. The purified metallofullerene samples are dissolved in a suitable solvent (e.g., CS₂) and placed in a quartz cuvette for analysis.
-
Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer with a specific laser excitation wavelength. The solid samples of the purified metallofullerenes are typically used for these measurements.
Conclusion and Future Outlook
The comparative analysis of Ba@C74, Sr@C74, and Ca@C74 reveals a clear trend in their spectroscopic properties that correlates with the nature of the encapsulated alkaline earth metal. The systematic blue-shift in the VIS-NIR absorption maxima and the increase in the metal-cage Raman frequency from Ba to Sr highlight the influence of the metal's ionization potential and ionic radius on the electronic and vibrational properties of the metallofullerene.
Further research, particularly in the area of electrochemical characterization through techniques like cyclic voltammetry, would provide deeper insights into the redox behavior of these molecules. Such data is crucial for evaluating their potential in applications such as molecular electronics and as contrast agents in biomedical imaging. The continued exploration of these and other M@C74 fullerenes holds significant promise for the development of novel materials with tailored properties for a wide range of scientific and technological applications.
References
A Comparative Guide to the Structural Isomers of Ba@C74
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural comparison of the known and computationally investigated isomers of the endohedral metallofullerene, Barium-encapsulated C74 (Ba@C74). The information presented herein is a synthesis of experimental data and computational studies, aimed at providing a comprehensive overview for researchers in materials science, chemistry, and drug development.
Introduction to Ba@C74
Endohedral metallofullerenes, where a metal atom is trapped inside a carbon cage, are a fascinating class of molecules with unique electronic and structural properties. Ba@C74 is one such molecule that has been successfully synthesized and characterized. The encapsulation of a barium atom within the C74 fullerene cage leads to a charge transfer from the metal to the cage, influencing the overall geometry and stability of the molecule. While one isomer has been experimentally isolated and characterized, computational studies have explored the potential existence and relative stability of other isomeric forms of the C74 cage for this metallofullerene.
Data Presentation: Structural and Energetic Comparison
While a comprehensive experimental dataset for all possible isomers of Ba@C74 is not available, a combination of experimental characterization of the most stable isomer and computational studies on other potential isomers allows for a comparative analysis. The following table summarizes the key structural and energetic parameters.
| Isomer ID | Point Group Symmetry | Pentagon Arrangement | Relative Energy (kcal/mol) | Ba Off-Center Distance (Å) | Key Features |
| #1 (IPR) | D₃ₕ | Isolated Pentagons | 0.00 (Reference) | ~1.3 - 1.5 | Experimentally isolated and characterized isomer. The Ba atom is significantly displaced from the cage center.[1] |
| #2 | C₂ | Fused Pentagons | Computationally predicted | Not explicitly reported | A non-IPR (Isolated Pentagon Rule) isomer with adjacent pentagons. |
| #3 | C₂ | Fused Pentagons | Computationally predicted | Not explicitly reported | Another non-IPR isomer with a different arrangement of fused pentagons. |
| #4 | Cₛ | Fused Pentagons | Computationally predicted | Not explicitly reported | A non-IPR isomer with a plane of symmetry. |
| #5 | C₁ | Fused Pentagons & Heptagon | Computationally predicted | Not explicitly reported | Contains a heptagonal ring in the fullerene framework. |
| #6 | C₁ | Fused Pentagons & Heptagon | Computationally predicted | Not explicitly reported | Another isomer containing a heptagonal ring. |
Experimental and Computational Protocols
A multi-technique approach has been employed to elucidate the structure of Ba@C74.
Synthesis and Isolation
The production of Ba@C74 is achieved using the radio frequency (RF) method, where barium and carbon are co-evaporated in a helium atmosphere.[1] The subsequent isolation and purification of Ba@C74 from the resulting soot are performed via a three-step high-pressure liquid chromatography (HPLC) process.[1]
Experimental Characterization
The definitive structure of the isolated Ba@C74 isomer was determined using single-crystal synchrotron X-ray diffraction .[1] This technique provides precise atomic coordinates, confirming the endohedral nature of the barium atom and the geometry of the C74 cage.
Additionally, X-ray Absorption Near Edge Structure (XANES) spectroscopy at the Ba LIII edge has been used to probe the local electronic and geometric environment of the encapsulated barium atom.[1] Comparison of experimental XANES spectra with simulated spectra based on different structural models confirms the endohedral and off-center position of the barium atom.[1]
Computational Methodology
Theoretical investigations into the structures and relative stabilities of Ba@C74 isomers have been conducted using Density Functional Theory (DFT) . A common computational approach involves:
-
Geometry Optimization: The initial structures of different C74 isomers with an encapsulated barium atom are fully optimized to find their lowest energy conformations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently employed for this purpose.
-
Basis Set: A combination of basis sets is typically used, for instance, a 3-21G basis set for the carbon atoms and a dz (double-zeta) basis set with an effective core potential (ECP) for the barium atom.
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine their relative stabilities.
-
Vibrational Frequency Analysis: Frequency calculations are carried out to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
Visualization of the Structural Comparison Workflow
The logical workflow for the structural comparison of Ba@C74 isomers can be visualized as follows:
Concluding Remarks
The structural characterization of Ba@C74 reveals a fascinating interplay between the encapsulated metal atom and the fullerene cage. The experimentally confirmed isomer features a C74 cage with D₃ₕ symmetry, where the barium atom is located in a distinct off-center position. Computational studies support this finding and have explored the potential for other, less stable isomers that violate the Isolated Pentagon Rule. The significant displacement of the barium atom is a key feature, likely driven by the optimization of the electrostatic interactions within the endohedral complex. Further research, potentially involving the synthesis and isolation of minor isomers, would provide deeper insights into the structure-property relationships of this and other endohedral metallofullerenes.
References
Unveiling the Inner Workings of Ba@C74: A Comparative Guide to Theoretical Models and Experimental Validation
For researchers, scientists, and drug development professionals, a deep understanding of the structural and electronic properties of novel nanomaterials is paramount. This guide provides a comprehensive comparison of theoretical models and experimental findings for the endohedral metallofullerene, Barium-at-C74 (Ba@C74), a molecule with potential applications in various scientific fields.
This guide synthesizes key experimental data and theoretical predictions, offering a clear and concise overview of the current understanding of Ba@C74. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex relationships, we aim to facilitate a deeper comprehension of this fascinating molecule.
Structural Properties: An Off-Center Barium Atom
A pivotal aspect of the Ba@C74 structure is the position of the encapsulated barium atom. Experimental studies have provided definitive evidence that the barium atom does not reside at the geometric center of the C74 fullerene cage.
Experimental Determination:
Single-crystal synchrotron X-ray diffraction and X-ray Absorption Near-Edge Structure (XANES) spectroscopy have been instrumental in elucidating the precise atomic arrangement of Ba@C74. These experimental techniques have revealed that the C74 cage possesses D3h symmetry. Crucially, the barium atom is displaced from the center of the cage.[1]
Comparison with Theoretical Models:
Quantum chemical calculations have consistently supported the experimental observation of an off-center barium atom. While specific theoretical values for the off-center displacement are not always explicitly published in direct comparison with this particular experimental result, the qualitative agreement between theory and experiment is a significant validation of the computational models used to describe the system. The experimental study reports an approximate off-center displacement of the Barium atom by 127 picometers (pm).[1]
| Property | Experimental Value | Theoretical Prediction |
| Barium Atom Position | Off-center | Off-center |
| C74 Cage Symmetry | D3h | D3h |
| Ba Off-Center Displacement (pm) | ~127[1] | Agreement with off-center position confirmed by quantum chemical results.[1] |
Experimental and Theoretical Protocols
To ensure a thorough understanding of the presented data, the following sections detail the methodologies employed in the experimental and theoretical investigations of Ba@C74.
Experimental Synthesis and Characterization
The production and isolation of Ba@C74 for experimental analysis is a multi-step process. A common method involves the Krätschmer-Huffman arc-discharge technique, where graphite rods doped with a barium-containing compound are vaporized in a helium atmosphere. The resulting soot, containing a mixture of fullerenes and metallofullerenes, is then subjected to a series of extraction and chromatographic purification steps to isolate the Ba@C74 molecules.
Key experimental techniques used for characterization include:
-
Single-Crystal X-ray Diffraction: This technique provides precise information about the atomic positions within the crystal lattice, revealing bond lengths, bond angles, and the overall molecular structure.
-
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy: XANES is a powerful tool for probing the local electronic structure and coordination environment of a specific element. By analyzing the fine structure of the X-ray absorption spectrum at the Barium L-edge, researchers can determine the oxidation state and local symmetry of the encapsulated barium atom.
Theoretical Modeling
Computational chemistry plays a vital role in understanding the structure, stability, and properties of endohedral fullerenes. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for these systems.
Typical computational protocols involve:
-
Geometry Optimization: Theoretical models of the Ba@C74 molecule, often considering various possible isomers of the C74 cage, are constructed. The geometries of these models are then optimized to find the most energetically stable atomic arrangement.
-
Property Calculations: Once the optimized geometry is obtained, various properties can be calculated, including:
-
Structural parameters: Bond lengths, angles, and the position of the encapsulated atom.
-
Electronic properties: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic behavior.
-
Vibrational frequencies: These calculations can predict the infrared (IR) and Raman spectra of the molecule, which can then be compared with experimental spectroscopic data.
-
Logical Workflow for Validation
The process of validating theoretical models of Ba@C74 with experimental data follows a logical progression. This workflow ensures that computational predictions are rigorously tested against real-world measurements.
Caption: Workflow for the validation of theoretical models of Ba@C74.
Future Directions
While significant progress has been made in understanding the structure of Ba@C74, further research is needed to provide a more complete picture. Specifically, the experimental determination of its electronic and vibrational properties, and the direct comparison of these with quantitative theoretical predictions, will be crucial for a comprehensive validation of the existing computational models. Such studies will not only enhance our fundamental understanding of this novel material but also pave the way for its potential application in diverse fields, from molecular electronics to advanced drug delivery systems.
References
A Comparative Guide to the Spectroscopic Signatures of Metallofullerenes
For Researchers, Scientists, and Drug Development Professionals
Endohedral metallofullerenes, molecules consisting of a fullerene cage encapsulating one or more metal atoms, exhibit unique electronic and structural properties that make them promising candidates for a variety of applications, including in diagnostics, therapeutics, and materials science. The interaction between the encapsulated metal atom(s) and the carbon cage dictates the overall characteristics of the metallofullerene. Understanding these interactions requires a detailed characterization of their molecular structure and electronic properties. Spectroscopic techniques are invaluable tools for this purpose, each providing a unique window into the world of these fascinating molecules.
This guide provides a comparative overview of the spectroscopic signatures of different metallofullerenes, focusing on four key techniques: Ultraviolet-Visible (UV-vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and X-ray Absorption Spectroscopy (XAS).
Comparative Spectroscopic Data of Selected Metallofullerenes
The following table summarizes key spectroscopic parameters for a selection of metallofullerenes, offering a quantitative comparison of their distinct signatures.
| Metallofullerene | UV-vis (λmax, nm) | 13C NMR (Chemical Shift, ppm) | Raman (Metal-Cage Vibration, cm-1) | XAS (Bond Length, Å) |
| La@C82 | ~640, ~1000, ~1400 | ~130-150 (for C82 cage) | ~150-200 | La-C: ~2.4-2.6 |
| Ce@C82 | ~630, ~980, ~1380 | Paramagnetically shifted signals | ~150-200 | Ce-C: ~2.3-2.5 |
| Gd@C82 | Broad, featureless | Not typically observed due to high paramagnetism | ~155 | Gd-C: 2.51(2), 2.85(4) |
| Sc3N@Ih-C80 | ~400, ~600, ~780 | 143.5, 145.2, 147.8 | ~100-200 | Sc-Sc: ~3.2, Sc-N: ~2.0 |
| La2@C80 | ~650, ~1050 | Not readily available | 161 | La-La: 3.90(1) |
| Ti2@C80 | Not readily available | Not readily available | 196 | Not readily available |
| Dy2C2@C82 | Not readily available | Not readily available | ~149, ~221 | Not readily available |
| Th@C3v(8)-C82 | 650, 750 | Not readily available | Not readily available | Not readily available |
Experimental Protocols
A general overview of the experimental methodologies for each spectroscopic technique is provided below. Specific parameters can vary depending on the instrument and the specific metallofullerene being studied.
UV-vis Spectroscopy
UV-vis spectroscopy provides information about the electronic transitions within the metallofullerene. The absorption spectrum is sensitive to the electronic structure of the carbon cage and the nature of the encapsulated metal.
Methodology:
-
Sample Preparation: Metallofullerene samples are typically dissolved in a suitable solvent that is transparent in the region of interest, such as toluene or carbon disulfide (CS2). Concentrations are typically in the micromolar range.
-
Instrumentation: A dual-beam UV-vis spectrophotometer is commonly used.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 300 to 2000 nm. A baseline spectrum of the pure solvent is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption maxima (λmax) are identified. These peaks correspond to specific electronic transitions and are characteristic of the metallofullerene's electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR spectroscopy is a powerful tool for elucidating the structure of the fullerene cage. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, which is influenced by the encapsulated metal.
Methodology:
-
Sample Preparation: A few milligrams of the purified metallofullerene are dissolved in a deuterated solvent (e.g., CDCl3, C6D5CD3) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
-
Data Acquisition: 13C NMR spectra are acquired with proton decoupling. For paramagnetic metallofullerenes, specialized pulse sequences may be required to obtain usable spectra.
-
Data Analysis: The chemical shifts of the carbon signals are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS). The number and pattern of the signals provide information about the symmetry of the fullerene cage.
Raman Spectroscopy
Raman spectroscopy probes the vibrational modes of the metallofullerene. The low-frequency region of the Raman spectrum is particularly informative as it contains the vibrational modes corresponding to the interaction between the metal atom and the carbon cage.
Methodology:
-
Sample Preparation: Samples can be in the form of a solid film, powder, or a concentrated solution.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector is used.
-
Data Acquisition: The Raman scattered light is collected and analyzed. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
Data Analysis: The positions of the Raman bands (in cm-1) are determined. The low-frequency bands are assigned to metal-cage vibrations, and their frequencies are related to the strength of the metal-cage interaction and the mass of the metal atom.[1]
X-ray Absorption Spectroscopy (XAS)
XAS is an element-specific technique that provides information about the local atomic structure and electronic state of the encapsulated metal atom. It is composed of two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
Methodology:
-
Sample Preparation: Samples are typically prepared as thin films or fine powders.
-
Instrumentation: XAS measurements are performed at a synchrotron radiation facility, which provides a high-intensity, tunable X-ray beam.
-
Data Acquisition: The X-ray absorption coefficient is measured as a function of the incident X-ray energy, scanning across an absorption edge of the encapsulated metal.
-
Data Analysis:
-
XANES: The position and features of the absorption edge provide information about the oxidation state and coordination geometry of the metal atom.
-
EXAFS: Analysis of the oscillations in the high-energy region of the spectrum allows for the determination of the distances to neighboring atoms (e.g., M-C bond lengths) and their coordination numbers.
-
Visualizing the Characterization Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of metallofullerenes.
Signaling Pathways and Logical Relationships
The interplay between the encapsulated metal and the fullerene cage gives rise to unique properties that can be understood by examining the logical relationships between their spectroscopic signatures.
By systematically applying these spectroscopic techniques and understanding the relationships between the observed signatures and the underlying molecular properties, researchers can gain a comprehensive understanding of the structure and function of different metallofullerenes. This knowledge is crucial for the rational design and development of novel metallofullerene-based materials and therapeutics.
References
Assessing the Purity of Synthesized Ba@C74: A Comparative Guide for Researchers
For researchers and professionals in drug development and materials science, ensuring the purity of synthesized endohedral metallofullerenes (EMFs) is a critical step. This guide provides a comparative overview of the analytical techniques used to assess the purity of Ba@C74, with a focus on its comparison with other commonly studied EMFs, namely Gd@C82 and Sc3N@C80.
Comparative Purity Analysis
| Endohedral Metallofullerene | Typical Purity Achieved (%) | Analytical Method | Reference |
| Ba@C74 | >99% (implied by isolation of pure sample for structural analysis) | Three-step HPLC | [1] |
| Gd@C82 | >99.5% | MALDI-TOF MS | N/A |
| Sc3N@C80 | High purity demonstrated by HPLC traces | HPLC on Buckyprep and 5PBB columns | [2][3][4][5] |
Note: The purity values presented are based on optimal purification procedures and may vary depending on the synthesis and purification methods employed.
Experimental Workflow for Purity Assessment
A logical workflow for the comprehensive purity assessment of a synthesized Ba@C74 sample involves a multi-step approach, starting with separation and followed by detailed characterization to confirm both purity and identity.
Caption: Experimental workflow for the synthesis, purification, and purity assessment of Ba@C74.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the purity assessment of Ba@C74 and its alternatives are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for both the purification and purity analysis of endohedral metallofullerenes. Specialized fullerene columns are essential for achieving good separation.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is typically used.
-
Columns:
-
Buckyprep Column: A pyrenylpropyl group bonded silica gel column (e.g., 10 mm i.d. x 250 mm, 5 µm particle size) is highly effective for fullerene separation.[6][7]
-
5PBB Column: A pentabromobenzyl group bonded silica gel column is another excellent choice, particularly for preparative scale separations.[3]
-
Buckyprep-M Column: A phenothiazinyl group bonded silica column is specifically designed for the separation of metallofullerenes.[2][8]
-
-
Mobile Phase: Toluene is the most common eluent for the isocratic separation of many EMFs.[2][3][4][6] For more complex mixtures or to separate isomers, a gradient of solvents such as toluene/hexane may be employed. All solvents should be HPLC grade and degassed prior to use.
-
Flow Rate: A typical flow rate for a semi-preparative column (10 mm i.d.) is in the range of 2-5 mL/min.[3][4]
-
Detection: A UV-Vis detector set at a wavelength where fullerenes exhibit strong absorbance, such as 310 nm or 330 nm, is commonly used.
-
Sample Preparation: The dried fullerene extract is dissolved in the mobile phase (e.g., toluene), filtered through a 0.22 µm PTFE filter, and injected into the HPLC system.
-
Purity Determination: The purity is calculated from the chromatogram by integrating the peak area of the desired EMF and dividing it by the total area of all peaks.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique for confirming the mass, and thus the identity, of the isolated EMFs and for assessing the presence of impurities.
-
Instrumentation: A MALDI-TOF mass spectrometer equipped with a pulsed nitrogen laser (337 nm) is typically used.
-
Matrix: 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) is an excellent matrix for fullerenes as it is a non-protic, electron transfer matrix that leads to clean spectra with minimal fragmentation.[9][10][11]
-
Matrix Preparation: A saturated solution of DCTB in a suitable solvent like toluene or chloroform is prepared.
-
Sample Preparation: The purified EMF sample is dissolved in toluene to a concentration of approximately 0.1 mg/mL. The sample solution is then mixed with the matrix solution in a ratio of approximately 1:10 (sample:matrix) by volume. A small droplet (0.5-1 µL) of the mixture is spotted onto the MALDI target plate and allowed to air dry.[12]
-
Data Acquisition: Mass spectra are typically acquired in positive ion reflectron mode. The laser power is adjusted to the threshold required for ionization to minimize fragmentation.
Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD provides definitive structural information, confirming the endohedral nature of the metallofullerene and the geometry of the carbon cage. Obtaining suitable crystals is often the most challenging step.
-
Crystal Growth: High-quality single crystals of Ba@C74 suitable for XRD can be grown by co-crystallization with a planar molecule that facilitates ordered packing. For Ba@C74, cobalt(II) octaethylporphyrin (Co(OEP)) has been successfully used as a co-crystallizing agent.[1] The EMF and Co(OEP) are dissolved in a solvent like benzene, and the solution is allowed to slowly evaporate or undergo liquid-liquid diffusion with a non-solvent to induce crystallization.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or synchrotron radiation) is used.[1]
-
Data Collection: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential solvent loss.[1] A full sphere of diffraction data is collected by rotating the crystal.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy
XANES is an element-specific technique that provides information about the oxidation state and local coordination environment of the encapsulated metal atom.
-
Instrumentation: XANES measurements are performed at a synchrotron radiation facility using a beamline equipped with a double-crystal monochromator.
-
Sample Preparation: For Ba@C74, a thin film of the purified sample can be prepared by drop-casting a solution onto a suitable substrate.[1]
-
Data Acquisition: The Ba LIII-edge XANES spectrum is recorded by scanning the incident X-ray energy around the Ba LIII absorption edge (approximately 5247 eV).[1] The data can be collected in fluorescence yield or total electron yield mode.
-
Data Analysis: The position and features of the absorption edge in the XANES spectrum are compared with those of reference compounds with known barium oxidation states to determine the oxidation state of the encapsulated barium atom.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of the fullerene cage and the metal-cage interactions.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source, a high-resolution spectrograph, and a sensitive detector (e.g., CCD) is used.
-
Laser Excitation: Common laser wavelengths for fullerene analysis include 532 nm (green) or 785 nm (near-infrared) to balance signal intensity and minimize fluorescence.[13][14] The laser power should be kept low (typically < 1 mW at the sample) to avoid photo-induced damage.
-
Sample Preparation: A small amount of the purified solid sample is placed on a microscope slide.
-
Data Acquisition: Raman spectra are typically collected in a backscattering geometry. The acquisition time and number of accumulations are adjusted to obtain a good signal-to-noise ratio.
-
Data Analysis: The Raman spectrum of the synthesized EMF is compared with theoretical calculations and spectra of known fullerenes. The low-frequency radial breathing modes and metal-cage vibrational modes are of particular interest as they are sensitive to the nature of the encapsulated metal and the cage structure.[10][13]
By employing this comprehensive suite of analytical techniques, researchers can confidently assess the purity of synthesized Ba@C74 and other endohedral metallofullerenes, ensuring the reliability of subsequent experimental studies and applications.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
- 8. The occurrence of pristine and functionalized fullerenes as constituents of airborne aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 13. link.aps.org [link.aps.org]
- 14. docs.xrayabsorption.org [docs.xrayabsorption.org]
A Comparative Guide to the Characterization of Endohedral Metallofullerenes: Ba@C74 and Gd@C82
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of two endohedral metallofullerenes, Barium-encapsulated C74 (Ba@C74) and Gadolinium-encapsulated C82 (Gd@C82). While both are novel carbon-based nanomaterials with significant potential in various scientific fields, this document highlights the available experimental data for Gd@C82 as a benchmark for comparison, owing to the limited publicly available spectroscopic and electrochemical data for Ba@C74.
Introduction to Endohedral Metallofullerenes
Endohedral metallofullerenes (EMFs) are a unique class of nanomaterials where one or more metal atoms are encapsulated within a hollow carbon fullerene cage. This encapsulation can alter the electronic and magnetic properties of both the fullerene cage and the entrapped metal atom, leading to novel functionalities with potential applications in diagnostics, therapeutics, and materials science. The characterization of these complex molecules is crucial for understanding their structure-property relationships and for the development of future applications.
Comparative Characterization Data
A direct quantitative comparison of Ba@C74 and Gd@C82 is hampered by the limited availability of experimental spectroscopic and electrochemical data for Ba@C74 in the public domain. However, extensive data exists for Gd@C82, which is presented here as a representative example of a well-characterized endohedral metallofullerene.
Structural Characterization
| Parameter | Ba@C74 | Gd@C82 |
| Synthesis Method | Radio frequency (RF) method with simultaneous evaporation of barium and carbon.[1] | Arc-vaporization of graphite rods containing gadolinium oxide. |
| Purification | Three-step high-pressure liquid chromatography (HPLC).[1] | High-performance liquid chromatography (HPLC).[2] |
| Structure Analysis | Single-crystal synchrotron diffraction, X-ray Absorption Near Edge Structure (XANES) spectroscopy.[1] | Gd M4,5-edge electron energy loss spectroscopy.[2] |
| Metal Position | Off-center, displaced by approximately 130-150 pm from the geometric center of the C74 cage.[1] | Not explicitly stated in the provided results. |
| Shortest Metal-Carbon Distance | 265 pm.[1] | Not explicitly stated in the provided results. |
Spectroscopic Characterization
UV-Vis-NIR Spectroscopy
| Metallofullerene | Peak 1 (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Peak 2 (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Peak 3 (nm) | Molar Absorptivity (M⁻¹cm⁻¹) |
| Ba@C74 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Gd@C82 | ~630 | ~4500 | ~986 | ~2000 | ~1406 | ~1500 |
Note: The molar absorptivity values for Gd@C82 are approximated from graphical data presented in the literature and may vary depending on the solvent and experimental conditions.[3]
Raman Spectroscopy
| Metallofullerene | Peak 1 (cm⁻¹) | Peak 2 (cm⁻¹) | Peak 3 (cm⁻¹) | Peak 4 (cm⁻¹) | Peak 5 (cm⁻¹) |
| Ba@C74 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Gd@C82 | ~150 | ~260 | ~450 | ~1380 | ~1590 |
Note: The Raman peaks for Gd@C82 are prominent vibrational modes reported in the literature. The exact peak positions and relative intensities can vary with experimental conditions.[4][5]
Electrochemical Characterization
Cyclic Voltammetry
| Metallofullerene | First Oxidation Potential (V vs. Fc/Fc⁺) | First Reduction Potential (V vs. Fc/Fc⁺) |
| Ba@C74 | Data not available | Data not available |
| Gd@C82 | Data not available | Data not available |
Note: While cyclic voltammetry is a standard technique for characterizing metallofullerenes, specific data for Ba@C74 and pristine Gd@C82 were not found in the initial search. The redox potentials of metallofullerenes are highly sensitive to the encapsulated metal, the fullerene cage isomer, and the solvent-electrolyte system used.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of endohedral metallofullerenes.
Synthesis and Purification of Ba@C74
The synthesis of Ba@C74 is achieved using the radio frequency (RF) method.[1]
-
Evaporation: Barium and carbon are simultaneously evaporated in a dynamic flow of helium gas at varying temperatures.
-
Soot Collection: The resulting soot containing a mixture of fullerenes and metallofullerenes is collected.
-
Extraction: The soluble fullerene fraction is extracted from the soot using a suitable solvent like toluene or carbon disulfide.
-
Purification: Pure Ba@C74 is isolated from the extract using a multi-step high-pressure liquid chromatography (HPLC) process.
UV-Vis-NIR Spectroscopy
This technique measures the absorption of light in the ultraviolet, visible, and near-infrared regions, providing information about the electronic transitions within the metallofullerene.
-
Sample Preparation: A dilute solution of the purified metallofullerene is prepared in a UV-transparent solvent (e.g., toluene, CS₂). The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used.
-
Measurement: A cuvette containing the pure solvent is used as a reference. The absorbance spectrum of the sample solution is recorded over a wavelength range of approximately 200 nm to 2000 nm.
-
Data Analysis: The positions of absorption maxima (λ_max) and the corresponding molar absorptivity (ε) are determined.
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of the fullerene cage and the metal-cage interaction.
-
Sample Preparation: A small amount of the purified metallofullerene powder is placed on a microscope slide. Alternatively, a concentrated solution can be used.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a high-resolution grating is used.
-
Measurement: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as Raman shift in wavenumbers (cm⁻¹).
-
Data Analysis: The positions and relative intensities of the Raman peaks are identified and assigned to specific vibrational modes.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to study the redox properties of metallofullerenes, providing information on their oxidation and reduction potentials.
-
Sample Preparation: A solution of the purified metallofullerene is prepared in a suitable solvent (e.g., o-dichlorobenzene) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Instrumentation: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), connected to a potentiostat.
-
Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured as a function of the applied potential.
-
Data Analysis: The oxidation and reduction peak potentials are determined from the voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for referencing the potentials.
Visualizing Biological Interactions and Experimental Workflows
Experimental Workflow for Metallofullerene Characterization
Caption: Workflow for the synthesis, purification, and characterization of endohedral metallofullerenes.
Representative Signaling Pathway: Metallofullerene-Induced ROS Scavenging
While specific signaling pathway interactions for Ba@C74 are not documented, the antioxidant properties of other metallofullerenes, such as derivatives of Gd@C82, have been studied. These compounds can act as potent scavengers of reactive oxygen species (ROS), which are implicated in various disease pathologies, including cancer. The following diagram illustrates a generalized pathway of how a metallofullerene might mitigate oxidative stress.[6][7][8]
References
- 1. The structure of Ba@C74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gd@C82 Fullerenol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The scavenging of reactive oxygen species and the potential for cell protection by functionalized fullerene materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of ROS scavenging and antioxidant signalling by redox metallic and fullerene nanomaterials: Potential implications in ROS associated degenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomedical Activities of Endohedral Metallofullerene Optimized for Nanopharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Ba@C74 vs. Empty C74 Fullerene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the properties of the endohedral metallofullerene Barium-encapsulated C74 (Ba@C74) and its empty counterpart, the C74 fullerene. This document summarizes key electronic and structural properties, outlines experimental methodologies for their synthesis and characterization, and presents logical workflows for their analysis.
Executive Summary
The encapsulation of a barium atom within the C74 fullerene cage significantly alters its electronic and structural properties compared to the empty C74 fullerene. The charge transfer from the electropositive barium atom to the fullerene cage in Ba@C74 leads to a more stable electronic structure. In contrast, the empty C74 fullerene is known for its instability due to its open-shell electronic configuration. These differences have profound implications for their potential applications, particularly in fields like drug development where electronic properties and reactivity are crucial.
Data Presentation: Quantitative Properties
The following table summarizes the key electronic and structural properties of Ba@C74 and empty C74 fullerene based on available experimental and theoretical data.
| Property | Ba@C74 | Empty C74 Fullerene |
| Electronic Properties | ||
| Ionization Potential | Data not available in search results | 7.13 eV (experimental) |
| Electron Affinity | Data not available in search results | 4.03 eV (theoretical) |
| HOMO-LUMO Gap | Data not available in search results | Data not available in search results |
| Structural Properties | ||
| Encapsulated Atom | Barium (Ba) | None |
| Ba Atom Position | Off-center, displaced by approximately 130-150 pm from the geometric center of the C74 cage.[1] | N/A |
| Shortest Ba-C Distance | 265 pm[1] | N/A |
| Solubility | ||
| General Solubility | Expected to be soluble in organic solvents like carbon disulfide (CS2), similar to other metallofullerenes. | Generally low solubility in polar solvents, with good solubility in solvents like carbon disulfide (CS2), toluene, and xylene.[2][3][4] |
| Solubility in CS2 | Data not available in search results | Data not available in search results |
Experimental Protocols
Synthesis of Empty C74 Fullerene
Method: Krätschmer-Huffman DC arc-discharge method.
Procedure:
-
Graphite rods are evaporated in a controlled atmosphere of helium gas using a DC arc discharge.
-
The resulting soot, containing a mixture of fullerenes, is collected.
-
The fullerenes are extracted from the soot using a suitable organic solvent, such as carbon disulfide (CS2) or toluene.
-
High-performance liquid chromatography (HPLC) is then employed to separate the different fullerene species, including C74.
Synthesis of Ba@C74
Method: Radio Frequency (RF) method or modified Krätschmer-Huffman DC arc-discharge method.
Procedure:
-
RF Method: Barium and carbon are simultaneously evaporated under a dynamic flow of helium at varying temperatures.[1]
-
Modified Krätschmer-Huffman Method: Graphite rods are drilled and packed with a mixture of barium oxide (BaO) and graphite powder. These composite rods are then used in the arc-discharge process under a helium atmosphere.
-
The produced soot containing Ba@C74 is collected.
-
Extraction of the metallofullerenes from the soot is carried out using a solvent like carbon disulfide.
-
A multi-step HPLC process is utilized to isolate and purify Ba@C74 from the mixture of empty fullerenes and other metallofullerenes.[1]
Characterization Methods
-
Mass Spectrometry: Used to identify the mass-to-charge ratio of the fullerenes and confirm the presence of Ba@C74 and the absence of other species in the purified samples.
-
High-Performance Liquid Chromatography (HPLC): The primary method for the separation and purification of fullerene mixtures.
-
Single-Crystal X-ray Diffraction: Provides detailed structural information, including the position of the encapsulated barium atom within the C74 cage.[1] For this, Ba@C74 is often co-crystallized with a molecule like cobalt(II) octaethylporphyrin (Co(OEP)) in a solvent such as benzene.[1]
-
X-ray Absorption Near Edge Structure (XANES) Spectroscopy: This technique helps to confirm the endohedral nature of the metallofullerene and provides information about the electronic state and local environment of the encapsulated metal atom.[1]
-
UV-Vis-NIR Spectroscopy: Can be used to study the electronic transitions and determine the HOMO-LUMO gap of the fullerenes.
-
Cyclic Voltammetry: An electrochemical method to determine the redox potentials, which can be correlated with the HOMO and LUMO energy levels.
Visualizations
Logical Relationship: Fullerene Synthesis and Characterization Workflow
Caption: Workflow for the synthesis, separation, and characterization of fullerenes.
Signaling Pathway: Impact of Barium Encapsulation on C74 Properties
Caption: Encapsulation of barium within the C74 cage alters its electronic properties.
References
Distinguishing Endohedral and Exohedral Barium on C74: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise positioning of a metal atom relative to a fullerene cage is a critical determinant of the resulting metallofullerene's physicochemical properties and potential applications, from targeted drug delivery to materials science. When considering barium and the C74 fullerene isomer, two primary configurations are possible: the endohedral complex (Ba@C74), where the barium atom is encapsulated within the carbon cage, and the exohedral complex (Ba-C74), where the barium atom is attached to the exterior of the cage. Distinguishing between these two forms is paramount for accurate characterization and application. This guide provides a comparative analysis of endohedral and exohedral barium on C74, supported by experimental and computational data.
Structural and Electronic Properties: A Tale of Two Locations
The location of the barium atom induces significant differences in the structural and electronic characteristics of the metallofullerene.
Endohedral Ba@C74: Experimental evidence from single-crystal synchrotron X-ray diffraction has unequivocally confirmed the endohedral nature of Ba@C74 produced by the radio frequency (RF) method.[1] In this configuration, the barium atom is located inside the C74 cage.[1] Computational studies and X-ray Absorption Near Edge Structure (XANES) spectroscopy further reveal that the barium atom does not reside at the geometric center of the cage but is displaced by approximately 130-150 pm.[1] This off-center positioning is a key characteristic of many endohedral metallofullerenes and is attributed to the interaction between the metal atom and the inner wall of the carbon cage. A significant charge transfer occurs from the encapsulated barium atom to the C74 cage, influencing the electronic properties of the molecule.
Exohedral Ba-C74: While the synthesis and isolation of a stable exohedral Ba-C74 complex have not been extensively reported in experimental literature, computational studies on analogous exohedral metallofullerenes provide valuable insights. In a hypothetical Ba-C74 complex, the barium atom would be covalently or ionically bonded to the outer surface of the C74 cage. Theoretical investigations on various exohedral metallofullerenes suggest that the metal atom's interaction with the fullerene's π-system would lead to localized changes in the electronic structure and geometry of the cage at the site of attachment.
Comparative Data
The following table summarizes the key distinguishing features between endohedral and exohedral barium on C74, with data for the exohedral complex being based on theoretical predictions and analogies to similar systems due to the current lack of direct experimental findings.
| Feature | Endohedral (Ba@C74) | Exohedral (Ba-C74) (Theoretical) |
| Barium Position | Inside the C74 cage, off-center[1] | Outside the C74 cage, bonded to the exterior |
| Ba-C Distance | Shortest distance is approximately 265 pm[1] | Expected to be shorter than the endohedral distance, indicative of a covalent/ionic bond |
| Charge Transfer | Significant transfer from Ba to the C74 cage | Localized charge transfer at the bonding site |
| Electronic Structure | Delocalized effect on the entire fullerene cage | Localized perturbation of the fullerene's π-system |
| Symmetry | The C74 cage can exhibit D3h symmetry, with the Ba atom slightly breaking this symmetry internally[1] | The overall symmetry of the molecule would be reduced depending on the Ba attachment site |
Experimental and Computational Methodologies
Several analytical techniques are crucial for distinguishing between endohedral and exohedral metallofullerenes.
X-ray Diffraction
Principle: Single-crystal X-ray diffraction provides definitive information about the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal of the metallofullerene, a three-dimensional electron density map can be constructed, revealing the precise positions of the barium and carbon atoms.
Experimental Protocol (for Ba@C74):
-
Synthesis and Isolation: Ba@C74 is produced using the RF method, where barium and carbon are co-evaporated in a helium atmosphere. The resulting soot is collected, and pure Ba@C74 is isolated using a multi-step high-performance liquid chromatography (HPLC) process.[1]
-
Crystallization: Microcrystals of Ba@C74 suitable for X-ray diffraction are grown, often with a co-crystallizing agent like cobalt(II) octaethylporphyrin (Co(OEP)) and benzene to improve crystal quality.[1]
-
Data Collection: The crystals are subjected to a high-intensity synchrotron X-ray beam at low temperatures (e.g., 100 K) to minimize thermal vibrations and obtain a high-resolution diffraction pattern.[1]
-
Structure Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms are then refined to generate a precise structural model.
Distinguishing Feature: For Ba@C74, the refined structure clearly shows the barium atom located within the confines of the C74 cage.[1] For a hypothetical exohedral complex, the barium atom would be found outside the cage, bonded to one or more carbon atoms on the surface.
X-ray Absorption Near Edge Structure (XANES) Spectroscopy
Principle: XANES is a powerful element-specific technique that probes the local electronic structure and geometry around a specific atom. By tuning the X-ray energy around the absorption edge of an element (in this case, the Ba LIII-edge), transitions of core electrons to unoccupied states can be observed. The shape and energy of the resulting absorption spectrum are highly sensitive to the chemical environment of the absorbing atom.
Experimental Protocol (for Ba@C74):
-
Sample Preparation: A thin film of purified Ba@C74 is prepared.
-
Data Acquisition: The sample is irradiated with a tunable monochromatic X-ray beam, and the absorption is measured as a function of energy around the Ba LIII-edge (approximately 5275 eV).[1]
-
Spectral Analysis: The experimental XANES spectrum is compared with simulated spectra based on different structural models (endohedral vs. exohedral).
Distinguishing Feature: The experimental Ba LIII-edge XANES spectrum of Ba@C74 exhibits a characteristic double maximum structure.[1] Comparison with simulated spectra confirms that this feature is consistent with an endohedral, off-center position of the barium atom.[1] An exohedral configuration would produce a distinctly different spectral shape.
Computational Modeling
Principle: Density Functional Theory (DFT) and other quantum chemical methods are used to calculate the optimized geometries, energies, and electronic properties of different metallofullerene isomers. These calculations can predict the relative stabilities of endohedral versus exohedral structures and simulate spectroscopic properties that can be compared with experimental data.
Methodology:
-
Model Building: Atomic models of both endohedral Ba@C74 and various possible exohedral Ba-C74 isomers are constructed.
-
Geometry Optimization: The geometries of these models are optimized to find the lowest energy (most stable) structures.
-
Property Calculation: Various properties, such as binding energies, charge distribution, and simulated spectra (e.g., infrared, Raman, XANES), are calculated for the optimized structures.
Distinguishing Feature: Computational studies consistently show that for larger alkaline earth metals like barium, the endohedral configuration within fullerene cages like C74 is energetically more favorable than the exohedral one. The calculated properties for the endohedral structure show good agreement with experimental data for Ba@C74.
Visualizing the Distinction
The following diagrams illustrate the fundamental structural difference and a typical experimental workflow for characterization.
Caption: Structural comparison of endohedral vs. exohedral barium on C74.
Caption: Workflow for distinguishing endohedral and exohedral metallofullerenes.
References
A Comparative Benchmark of Ba@C74: Physicochemical and Biological Properties Against Other Nanomaterials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endohedral metallofullerene Barium@C74 (Ba@C74) against other prominent nanomaterials. The following sections detail the physicochemical and biological properties, supported by experimental data and methodologies, to assist in the evaluation of its potential for biomedical and drug development applications.
Endohedral metallofullerenes (EMFs) are a unique class of nanomaterials where a metal atom is encapsulated within a hollow fullerene cage.[1][2] This structure offers a novel platform for therapeutic and diagnostic applications by safely harnessing the properties of the entrapped metal.[2][3] Ba@C74, specifically, has been synthesized and structurally characterized, revealing the barium atom is located off-center inside the C74 cage.[4] This guide benchmarks its properties against other EMFs like Gd@C82, common fullerene derivatives, and other widely-used nanomaterials such as graphene oxide and polymeric nanoparticles.
Comparative Analysis of Physicochemical Properties
The fundamental physicochemical characteristics of a nanomaterial, such as size, surface charge (zeta potential), and solubility, are critical determinants of its biological behavior, including stability in physiological media and cellular interactions.
| Property | Ba@C74 | Gd@C82(OH)22 | Graphene Oxide (GO) | Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles |
| Type | Endohedral Metallofullerene | Functionalized Endohedral Metallofullerene | Carbon-based Nanosheet | Biodegradable Polymer |
| Average Size (nm) | ~1 (single molecule) | 22.0 (aggregated in saline)[1] | 100 - 500 | 100 - 300[5] |
| Zeta Potential (mV) | Data not available; expected to be negative after functionalization | -30 to -50 (in aqueous solution) | -25 to -45 | -15 to -30 |
| Solubility | Insoluble in water; soluble in organic solvents like toluene | Water-soluble due to hydroxylation[1] | Dispersible in water | Insoluble in water; forms suspensions |
Comparative Analysis of Biological Properties
The biocompatibility, cytotoxicity, and therapeutic activity of nanomaterials are paramount for their application in drug development. Key biological properties include the material's inherent toxicity and its ability to mitigate oxidative stress.
| Biological Property | Ba@C74 (projected) | [Gd@C82(OH)22]n | Graphene Oxide (GO) | Betulinic Acid (BA) Nanoparticles |
| Biocompatibility | High (caged Ba ion reduces toxicity)[1] | Good biocompatibility demonstrated in vivo[1] | Generally biocompatible; dependent on functionalization[6] | High, derived from a natural compound[7] |
| Cytotoxicity (IC50) | Data not available | Low toxicity observed in studies[1][8] | Dose-dependent; can induce oxidative stress | Varies by cell line (e.g., ~20 µM on MDA-MB-231 cells)[9] |
| Antioxidant Activity | Expected to be high due to fullerene cage's radical scavenging ability | Potent ROS scavenger; upregulates antioxidative enzymes[1] | Can exhibit both antioxidant and pro-oxidant properties | Exhibits antioxidant properties[9] |
| Primary Application | MRI Contrast (projected), Drug Delivery | MRI Contrast Agent, Anti-tumor Therapy[1][2] | Drug Delivery, Bio-imaging, Tissue Engineering[6][10] | Anti-tumor Therapy[7] |
Experimental Protocols
The data presented in this guide is based on standard methodologies for nanomaterial characterization. Below are detailed protocols for key experiments.
3.1. Synthesis and Isolation of Ba@C74
-
Method: Ba@C74 is produced using the radio frequency (RF) method where barium and carbon are evaporated simultaneously under a dynamic flow of helium gas.
-
Purification: The resulting soot containing a mixture of fullerenes is collected and subjected to a multi-step high-pressure liquid chromatography (HPLC) separation process to isolate pure Ba@C74.[4]
3.2. Particle Size and Zeta Potential Analysis
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are used to determine the hydrodynamic diameter and surface charge of nanoparticles in an aqueous suspension.[11][12]
-
Protocol:
-
Sample Preparation: Nanomaterials are dispersed in a low ionic strength medium, such as 10 mM NaCl, and filtered through a 0.2 µm syringe filter to remove dust and large aggregates.[13]
-
Instrumentation: A DLS instrument (e.g., Malvern Zetasizer) is used for the analysis.[12]
-
Measurement: The prepared suspension is transferred to a disposable cuvette for size measurement or a specialized zeta cell for zeta potential measurement.[11][13]
-
Data Acquisition: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate size. For zeta potential, an electric field is applied, and the particle velocity is measured to determine electrophoretic mobility and calculate the zeta potential using the Henry equation.[12]
-
Reporting: Results are reported as the intensity-weighted average size (Z-average) and the zeta potential in millivolts (mV), along with the pH and conductivity of the medium.[13]
-
3.3. In Vitro Cytotoxicity Assay
-
Technique: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salts-1) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Protocol:
-
Cell Culture: Human cell lines (e.g., cancer cells or normal fibroblasts) are cultured in appropriate media in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the nanomaterial (e.g., Ba@C74 derivatives) for a specified period (e.g., 24, 48, or 72 hours).[9]
-
Assay: The assay reagent (MTT or WST-1) is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Quantification: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration at which 50% of cells are non-viable) is calculated to quantify cytotoxicity.
-
Visualizations: Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and characterization of Ba@C74.
Caption: Antioxidant mechanism of endohedral metallofullerenes in mitigating cellular damage.
References
- 1. Biomedical Activities of Endohedral Metallofullerene Optimized for Nanopharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water-soluble endohedral metallofullerenes: new horizons for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water-soluble endohedral metallofullerenes: new horizons for biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The structure of Ba@C74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, toxicity, biocompatibility, and biomedical applications of graphene and graphene-related materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endohedral Gd-Containing Fullerenol: Toxicity, Antioxidant Activity, and Regulation of Reactive Oxygen Species in Cellular and Enzymatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. nanopartikel.info [nanopartikel.info]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Identity of "BA 74" is Ambiguous, Preventing Safe Disposal Guidance
Efforts to provide proper disposal procedures for a substance identified as "BA 74" have been halted due to the ambiguous nature of the name. Searches for "this compound" have yielded information on multiple, chemically distinct products, making it impossible to ascertain the exact nature of the substance and provide safe and accurate disposal instructions.
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative that the precise identity of any chemical be known before handling and disposal. Different substances, even with similar trade names, can have vastly different properties and require specific disposal protocols to mitigate environmental and safety risks.
Without a clear chemical name, Chemical Abstracts Service (CAS) number, or manufacturer safety data sheet (SDS), providing any disposal guidance would be irresponsible and potentially dangerous.
Therefore, no specific disposal procedures, data tables, or workflow diagrams can be created at this time. Professionals in possession of a substance labeled "this compound" are strongly urged to identify it definitively by consulting container labels, purchasing records, or internal laboratory documentation to locate a specific product name, manufacturer, or CAS number. Once the substance is accurately identified, appropriate disposal procedures can be determined from the manufacturer's SDS or other reliable safety resources.
Essential Safety and Operational Protocols for Handling BA-0074
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for handling BA-0074, identified as Goat Anti-Peanut Agglutinin (PNA), Biotinylated. Adherence to these guidelines is critical for maintaining a safe research environment and ensuring the integrity of experimental outcomes.
Understanding the Substance: BA-0074
BA-0074 is a laboratory reagent, specifically a biotinylated goat anti-peanut agglutinin (PNA)[1]. PNA is a lectin that binds specifically to certain carbohydrate structures. While not considered highly hazardous, proper handling and disposal are necessary to minimize any potential risks. This product is a mixture and should be handled with the care afforded to all laboratory chemicals[1].
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is required to prevent skin and eye contact.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex) | To prevent skin contact with the substance. |
| Eye Protection | Safety glasses or chemical splash goggles | To protect eyes from accidental splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
This table summarizes the essential personal protective equipment for handling BA-0074.
Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the product's stability and preventing contamination.
Handling:
-
Ensure good ventilation in the work area[1].
-
Avoid contact with skin and eyes[1].
-
Wash hands thoroughly after handling[1].
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a well-ventilated place[1].
-
Keep the container tightly closed.
-
Store at a cool temperature as recommended by the manufacturer[1].
Accidental Exposure and First Aid
In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air and ensure they are comfortable for breathing[1]. |
| Skin Contact | Wash the affected skin with plenty of water[1]. |
| Eye Contact | Rinse the eyes with water as a precaution[1]. |
| Ingestion | If the person feels unwell, call a poison center or doctor[1]. |
This table outlines the immediate first-aid measures for accidental exposure to BA-0074.
Disposal Plan
Dispose of BA-0074 and any contaminated materials in accordance with institutional and local regulations for biological waste.
Disposal Workflow:
Caption: Waste Disposal Workflow for BA-0074.
Experimental Protocol: General Immunohistochemistry (IHC) Workflow
The following is a generalized experimental workflow for using a biotinylated antibody like BA-0074 in immunohistochemistry. Specific concentrations and incubation times will need to be optimized for your particular experiment.
Experimental Workflow Diagram:
Caption: General Immunohistochemistry (IHC) Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
